molecular formula C7H6FNO2 B3022675 Methyl 3-Fluoropyridine-2-carboxylate CAS No. 869108-35-0

Methyl 3-Fluoropyridine-2-carboxylate

Cat. No.: B3022675
CAS No.: 869108-35-0
M. Wt: 155.13 g/mol
InChI Key: CZBVTGOJEKVWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Fluoropyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBVTGOJEKVWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650286
Record name Methyl 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869108-35-0
Record name Methyl 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-Fluoropyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-Fluoropyridine-2-carboxylate

Abstract: this compound is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and materials science. Its unique structural arrangement, featuring an electron-deficient pyridine ring substituted with a fluorine atom and a methyl ester group, imparts a valuable combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview of its core chemical properties, established synthetic routes, reactivity profile, and critical applications, particularly its role as a versatile building block in the development of novel therapeutics. Detailed spectroscopic data, safety protocols, and mechanistic insights are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this compound.

Introduction and Strategic Importance

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its ability to engage in hydrogen bonding and improve the aqueous solubility of parent molecules.[1] The strategic introduction of a fluorine atom can profoundly modulate a molecule's properties, including its metabolic stability, binding affinity, pKa, and membrane permeability.[2][3]

This compound emerges as a particularly valuable building block by combining these two features. It belongs to the class of fluorinated pyridine derivatives and serves as a key intermediate in the synthesis of complex, biologically active molecules.[4][5] The fluorine atom at the 3-position and the methyl carboxylate at the 2-position create a specific electronic and steric environment that influences its reactivity and makes it a versatile synthon for constructing elaborate molecular architectures.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. This compound is typically supplied as a solid with high purity.[6] The data below is compiled from supplier technical sheets and predictive models for the parent acid.

PropertyValueSource(s)
CAS Number 869108-35-0[4]
Molecular Formula C₇H₆FNO₂[6]
Molecular Weight 155.13 g/mol [6]
Appearance Solid / Crystalline Powder[7]
Purity ≥98% (typical)[6]
Parent Acid pKa 2.71 ± 0.10 (Predicted)[4]
Parent Acid Melting Point 154 °C[4]
Parent Acid Boiling Point 265.2 °C at 760 mmHg[4]

Synthesis and Manufacturing Workflow

The most direct and common laboratory-scale synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 3-Fluoropyridine-2-carboxylic acid. The Fischer-Speier esterification is a robust and well-established method for this transformation.

Experimental Protocol: Fischer Esterification

This protocol is based on a general procedure for the esterification of fluorinated nicotinic acids.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-Fluoropyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq), to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The causality here is that the elevated temperature and acid catalyst accelerate the equilibrium-limited esterification process.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting carboxylic acid.

  • Workup (Quenching): After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. The resulting residue is then carefully neutralized to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C in an ice bath to quench the acid catalyst without promoting ester hydrolysis.[8]

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is removed in vacuo to yield the crude product, which can be further purified by flash column chromatography if necessary.

Caption: Fischer Esterification workflow for synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing fluorine atom, and the reactive ester functionality.

  • Ester Group Reactions: The methyl ester at the C2 position is susceptible to standard ester transformations. It can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. More importantly, it can undergo amidation by reacting with primary or secondary amines to form the corresponding amides, a crucial step in building larger drug-like molecules. Reduction with agents like lithium aluminum hydride (LiAlH₄) would yield (3-Fluoropyridin-2-yl)methanol.[9]

  • Pyridine Ring Reactivity: The pyridine nitrogen atom makes the entire aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS).[1] The combined electron-withdrawing effects of the C2-ester and C3-fluorine further reinforce this deactivation. If an EAS reaction were forced, it would likely occur at the C5 position.

  • Nucleophilic Aromatic Substitution (SNAr): While fluorine is typically a poor leaving group, fluoropyridines can participate in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups.[10][11] The reactivity of 2-fluoropyridines in SNAr is noted to be significantly higher than their 2-chloro counterparts.[11] While this compound has a 3-fluoro substituent, its electronic influence contributes to the overall reactivity profile of the heterocyclic system.

Caption: Reactivity profile of the title compound.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value, complex organic molecules.

  • Medicinal Chemistry: Fluorinated heterocycles are cornerstones of modern drug design.[2] This compound provides a pre-functionalized scaffold that can be elaborated into final drug candidates. For instance, the ester can be converted to an amide to link with another molecular fragment, while the pyridine nitrogen and fluorine atom modulate the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Published literature indicates that 3-Fluoropyridine-2-carboxylic acid and its derivatives are used in the synthesis of potent small molecule activators of STING (Stimulator of Interferon Genes) and KCNQ2/3 modulators for neurological applications.[4]

  • Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is prevalent in agrochemicals, and fluorination is a common strategy to enhance potency and metabolic stability.[3]

  • Materials Science: The rigid, polar structure of the pyridine ring can be incorporated into polymers or functional materials to impart specific properties, such as thermal stability or unique intermolecular interactions (e.g., π-π stacking).[5]

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The expected data for this compound are as follows:

  • ¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. These protons will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with each other (JHH) and with the fluorine atom (JHF). A sharp singlet corresponding to the three methyl ester protons will appear upfield (around δ 3.9-4.0 ppm).[12]

  • ¹³C NMR: The spectrum will display seven signals: five for the aromatic carbons, one for the ester carbonyl carbon, and one for the methyl carbon. The most diagnostic signal is the carbon at the C3 position, which is directly bonded to fluorine and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 260-270 Hz).[3][12] The adjacent carbons (C2 and C4) will also show smaller two-bond couplings (²JCF).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal will likely be split into a multiplet (e.g., a doublet of doublets) due to coupling with the adjacent aromatic protons at C2 and C4.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

    • ~1730-1750 cm⁻¹: A strong C=O stretching vibration for the ester carbonyl group.[13]

    • ~1150-1250 cm⁻¹: A strong C-F stretching vibration.[14]

    • ~1000-1300 cm⁻¹: C-O stretching vibrations associated with the ester.[13]

    • ~1450-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 155. Common fragmentation patterns would include the loss of a methoxy radical (•OCH₃, m/z = 124) or the loss of the carbomethoxy group (•COOCH₃, m/z = 96).[15]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is crucial. The safety information for the closely related parent acid, 3-Fluoropyridine-2-carboxylic acid, provides a strong basis for handling the ester.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[16][18]

  • Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and reactivity profile. Its strategic combination of a fluorinated pyridine core and a modifiable ester group makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, coupled with stringent adherence to safety protocols, enables its effective application in the creation of novel and complex molecular entities with enhanced functional properties.

References

An In-depth Technical Guide to Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 3-fluoropyridine-2-carboxylate, a key fluorinated heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry. Its strategic incorporation into molecular scaffolds has been shown to enhance metabolic stability, binding affinity, and lipophilicity, crucial parameters in the optimization of lead compounds. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established scientific literature and practical insights for the laboratory professional.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative characterized by a fluorine atom at the 3-position and a methyl ester at the 2-position. This unique arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 869108-35-0[1][2][3][4][5]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Synonyms Methyl 3-fluoropicolinate, 3-Fluoro-pyridine-2-carboxylic acid methyl ester[1][3]

Synthesis of this compound: A Practical Approach

The most direct and common method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoropyridine-2-carboxylic acid. This acid-catalyzed reaction is an equilibrium process, and an excess of the alcohol (methanol) is typically employed to drive the reaction towards the ester product.

Rationale Behind the Synthetic Strategy

The Fischer esterification is a well-established, robust, and scalable method for the synthesis of esters from carboxylic acids and alcohols. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The choice of methanol as both solvent and reagent simplifies the reaction setup and workup.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of structurally similar fluoronicotinic acids.[6]

Materials:

  • 3-Fluoropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-fluoropyridine-2-carboxylic acid (1 equivalent) in anhydrous methanol (approximately 15-20 mL per gram of acid).

  • Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approximately 0.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue to a pH of 7-8 with a saturated aqueous solution of NaHCO₃ at 0 °C (ice bath) to avoid hydrolysis of the ester.

    • Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The fluorine atom and the methyl ester group on the pyridine ring of this compound dictate its reactivity. The electron-withdrawing nature of these substituents deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating groups.

This reactivity profile makes this compound a valuable intermediate in the synthesis of more complex molecules. For instance, it can be a precursor to a variety of amides, hydrazides, and other derivatives through reactions at the ester functionality.

While specific examples of the direct use of this compound in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motif is present in a number of biologically active compounds. The related compound, 3-fluoropyridine-2-methanol, is a known intermediate for the synthesis of androgen receptor modulators and melanin-concentrating hormone receptor antagonists.[7] This underscores the importance of the 3-fluoropyridine-2-substituted scaffold in drug discovery.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons, with characteristic coupling constants (J-values) due to H-H and H-F interactions. A singlet corresponding to the methyl ester protons will be observed in the upfield region (around 3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.[8] Smaller two- and three-bond C-F couplings will also be observed for the adjacent carbon atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely as a multiplet due to coupling with the neighboring protons on the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.13 g/mol ).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic use allows for the introduction of fluorine into a privileged heterocyclic scaffold, a common strategy in modern drug design. A thorough understanding of its synthesis, reactivity, and characterization is essential for its effective application in research and development.

Diagrams

Fischer_Esterification CarboxylicAcid 3-Fluoropyridine- 2-carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl Intermediate CarboxylicAcid->ProtonatedCarbonyl Protonation Methanol Methanol (excess) TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate Catalyst H₂SO₄ (catalyst) Catalyst->ProtonatedCarbonyl ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack (Methanol) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Loss of Water Water Water TetrahedralIntermediate->Water Ester Methyl 3-Fluoropyridine- 2-carboxylate ProtonatedEster->Ester Deprotonation caption Fischer Esterification Workflow

References

Methyl 3-Fluoropyridine-2-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Methyl 3-Fluoropyridine-2-carboxylate

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl ester group on the pyridine scaffold imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures.[1][2][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[4] This guide provides a comprehensive technical overview of its molecular structure, elucidated through modern spectroscopic techniques, and discusses its synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical data for this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource
CAS Number 869108-35-0[5]
Molecular Formula C₇H₆FNO₂[5]
Molecular Weight 155.13 g/mol [5][6]
Purity (Typical) ≥98%[5]
InChI Key PJNHJXKXBSOLBH-UHFFFAOYSA-N[6]

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of its atomic connectivity and electronic environment.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule. While a dedicated spectrum for this specific isomer is not publicly available, the expected spectral characteristics can be expertly inferred from closely related isomers and foundational principles of NMR spectroscopy.[7][8]

  • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, in addition to a singlet in the aliphatic region for the methyl ester protons. The chemical shifts and coupling patterns (J-coupling) between adjacent protons would confirm their relative positions.

  • ¹³C NMR: The carbon spectrum provides critical information, particularly the characteristic large coupling constant between the carbon at position 3 and the directly attached fluorine atom (¹JCF).[7] This feature is a hallmark of fluorinated aromatic systems. Smaller couplings to adjacent carbons (²JCF) would also be observed. The spectrum would show seven distinct carbon signals, including the carbonyl carbon of the ester and the methyl carbon.

  • ¹⁹F NMR: The fluorine spectrum would display a single resonance. The coupling of this fluorine nucleus to the adjacent aromatic protons would result in a complex multiplet, providing further confirmation of its position at the C3 position of the pyridine ring.

Representative NMR Data (Based on Analogous Structures) The following table summarizes the expected chemical shifts and coupling constants based on data from structurally similar fluoropyridine compounds.[7][8]

NucleusPositionExpected Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
¹³C C3~150-160¹JCF ≈ 250-270 Hz
C2~140-150²JCF ≈ 20-30 Hz
C=O~163-165
O-CH₃~53
¹⁹F F3~ -120 to -130

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 155, corresponding to the molecular formula C₇H₆FNO₂.[8]

Synthesis and Mechanistic Insights

The reliable synthesis of this compound is crucial for its use in further research. The most direct and widely adopted method is the Fischer esterification of its corresponding carboxylic acid precursor, 3-Fluoropyridine-2-carboxylic acid.[9][10]

Field-Proven Synthetic Protocol: Fischer Esterification

This protocol is a self-validating system, relying on fundamental chemical principles to drive the reaction to completion.

Causality Behind Experimental Choices:

  • Reagents: 3-Fluoropyridine-2-carboxylic acid is the starting material. Methanol serves as both the reactant and the solvent. Using it in large excess is a critical choice that leverages Le Châtelier's principle to shift the reaction equilibrium towards the formation of the ester product.[9]

  • Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used in catalytic amounts. Its function is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Conditions: The reaction is heated to reflux to increase the reaction rate. Water, a byproduct of the reaction, is removed to prevent the reverse reaction (ester hydrolysis).

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3-Fluoropyridine-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (15-20 mL per gram of acid).

  • Catalyst Addition: While stirring in an ice bath to control the initial exotherm, slowly add concentrated sulfuric acid (0.1 equivalents).

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the acidic residue to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the Fischer esterification process.

FischerEsterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Final Product start_acid 3-Fluoropyridine-2-carboxylic Acid reflux Reflux (4-6h) Monitor by TLC start_acid->reflux methanol Methanol (Excess) methanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup Work-up (Evaporation, Neutralization) reflux->workup Reaction Complete extraction Extraction (Ethyl Acetate) workup->extraction product Methyl 3-Fluoropyridine- 2-carboxylate extraction->product Purification

Caption: A workflow diagram of the Fischer esterification synthesis.

Applications in Research and Drug Development

The pyridine scaffold is a ubiquitous feature in many pharmaceuticals, and the incorporation of fluorine often enhances drug-like properties.[3]

  • Medicinal Chemistry: this compound is a key intermediate used by medicinal chemists. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can increase a molecule's binding affinity to its biological target through favorable electronic interactions.[4]

  • Versatile Building Block: The molecule possesses two reactive handles for further chemical modification: the ester group can be hydrolyzed back to a carboxylic acid or converted to an amide, while the pyridine ring can participate in various coupling reactions. This versatility allows for its incorporation into a wide array of larger, more complex molecules with potential therapeutic activity.[1][2] For example, related thieno[3,2-b]pyridine-2-carboxylates, which can be synthesized from similar halogenated pyridine precursors, have been evaluated for their antitumor activity, highlighting the potential of this structural class in oncology research.[11]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, fluorinated pyridines are integral to the development of modern agrochemicals and functional materials where chemical stability and specific electronic properties are desired.

Conclusion

This compound is a well-defined chemical entity whose molecular structure is unambiguously confirmed by a suite of spectroscopic techniques, most notably multi-nuclear NMR. Its synthesis is achieved through reliable and scalable methods like Fischer esterification, a process driven by well-understood chemical principles. As a versatile fluorinated building block, it continues to be a compound of high interest, empowering researchers in drug discovery and materials science to design and create next-generation molecules with enhanced properties and functions.

References

A Technical Guide to the Synthesis of Methyl 3-Fluoropyridine-2-carboxylate: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated heterocycles particularly valuable scaffolds. Among these, 3-fluoropyridine derivatives are of significant interest due to their prevalence in a range of biologically active compounds. This guide provides an in-depth technical overview of the synthetic pathways leading to a key building block: Methyl 3-Fluoropyridine-2-carboxylate. We will explore various synthetic strategies, delving into the mechanistic rationale behind each approach and providing illustrative protocols to guide researchers in this field.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the regiochemical control required for the introduction of the fluorine atom at the 3-position. Several strategic pathways can be envisioned, each with its own merits and considerations. This guide will focus on three primary approaches:

  • Direct C-H Fluorination: A modern and atom-economical approach that seeks to directly replace a C-H bond with a C-F bond.

  • Nucleophilic Aromatic Substitution (SNA r): A classic and reliable method that involves the displacement of a suitable leaving group by a fluoride source.

  • Sandmeyer-Type Diazotization-Fluorination: A versatile transformation that converts an amino group into a fluorine atom via a diazonium salt intermediate.

The following sections will provide a detailed examination of each of these pathways, supported by mechanistic insights and practical experimental details.

Pathway 1: Direct C-H Fluorination

Direct C-H fluorination has emerged as a powerful tool in organic synthesis, offering a streamlined route to fluorinated molecules by avoiding the pre-functionalization of starting materials. For the synthesis of this compound, this approach would involve the selective fluorination of the C-H bond at the 3-position of Methyl Pyridine-2-carboxylate.

Mechanistic Considerations and Reagent Selection

The direct fluorination of pyridines is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. However, recent advances have led to the development of potent fluorinating agents and catalytic systems capable of achieving this transformation.

One of the most promising methods involves the use of silver(II) fluoride (AgF₂), a reagent known for its ability to effect site-selective fluorination of pyridines, typically at the position adjacent to the nitrogen atom.[1][2] The mechanism is proposed to proceed through a radical pathway, initiated by a single-electron transfer from the pyridine to AgF₂.[2] While this method shows high selectivity for the 2-position, achieving selective fluorination at the 3-position of an unsubstituted pyridine is more challenging and may require directing groups or specific substrate engineering.

Another innovative approach is the use of Rh(III)-catalyzed C-H functionalization, which has been successfully applied to the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[3] This method, however, builds the fluorinated pyridine ring from acyclic precursors rather than directly fluorinating a pre-existing pyridine core.

Illustrative Experimental Protocol (Hypothetical)

Reaction: Methyl Pyridine-2-carboxylate to this compound

Reagents and Materials:

  • Methyl Pyridine-2-carboxylate

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • In a glovebox, a dried reaction vial is charged with Methyl Pyridine-2-carboxylate (1.0 mmol) and AgF₂ (2.0 mmol, 2.0 equiv.).

  • Anhydrous MeCN (5 mL) is added, and the vial is sealed.

  • The reaction mixture is stirred vigorously at room temperature for 1-24 hours.

  • The progress of the reaction should be monitored by ¹⁹F NMR spectroscopy or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove insoluble silver salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to isolate this compound.

Rationale for Experimental Choices:

  • Anhydrous Conditions: AgF₂ is sensitive to moisture, so anhydrous conditions are essential to prevent its decomposition and ensure reactivity.[4]

  • Inert Atmosphere: The use of an inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Monitoring: Careful monitoring is necessary to determine the optimal reaction time and to minimize the formation of byproducts.

Data Summary Table:

ParameterValueReference
Starting MaterialMethyl Pyridine-2-carboxylate-
Fluorinating AgentAgF₂[1][2]
SolventAcetonitrile[2]
TemperatureAmbient[1]
Key ChallengeRegioselectivity for the 3-position[4]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Methyl Pyridine-2-carboxylate and AgF₂ in a glovebox start->reagents solvent Add anhydrous Acetonitrile reagents->solvent react Stir at room temperature (1-24 h) solvent->react monitor Monitor by ¹⁹F NMR or GC-MS react->monitor filter Filter to remove silver salts monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by flash chromatography concentrate->purify end Obtain this compound purify->end

Caption: Workflow for the hypothetical direct C-H fluorination.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a robust and widely used method for the synthesis of substituted aromatic and heteroaromatic compounds. In the context of synthesizing this compound, this pathway would involve the displacement of a good leaving group at the 3-position of a pyridine-2-carboxylate derivative with a fluoride ion.

Mechanistic Principles and Substrate Design

The SNAr mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] For an efficient SNAr reaction on a pyridine ring, two key factors must be considered:

  • Leaving Group: The substituent at the 3-position must be a good leaving group. Common choices include halides (Cl, Br) or a nitro group (NO₂). The nitro group can be a particularly effective leaving group in SNAr reactions.[6]

  • Activation: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electron-withdrawing carboxylate group at the 2-position further activates the ring towards nucleophilic substitution.[7]

A plausible synthetic route would therefore start with the synthesis of a precursor such as Methyl 3-Nitro- or Methyl 3-Halopyridine-2-carboxylate.

Experimental Protocol for SNAr

The following protocol is adapted from the synthesis of Methyl 3-fluoropyridine-4-carboxylate, where a nitro group is displaced by fluoride.[6][8][9] This procedure is expected to be applicable to the synthesis of the 2-carboxylate isomer.

Reaction: Methyl 3-Nitropyridine-2-carboxylate to this compound

Reagents and Materials:

  • Methyl 3-Nitropyridine-2-carboxylate (precursor)

  • Cesium Fluoride (CsF) or Potassium Fluoride (KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • To a dried flask under an inert atmosphere, add Methyl 3-Nitropyridine-2-carboxylate (1.0 mmol) and Cesium Fluoride (3.0-5.0 mmol, 3.0-5.0 equiv.).

  • Add anhydrous DMSO (5-10 mL).

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Fluoride Source: Cesium fluoride is often used as it is less hydrated and more soluble in aprotic polar solvents compared to other fluoride salts.[8]

  • Solvent: A high-boiling, polar aprotic solvent like DMSO is used to facilitate the dissolution of the fluoride salt and to reach the high temperatures often required for SNAr reactions.[8]

  • Temperature: Elevated temperatures are typically necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Data Summary Table:

ParameterValueReference
Starting MaterialMethyl 3-Nitropyridine-2-carboxylate[6][8]
Fluoride SourceCesium Fluoride (CsF)[8]
SolventDimethyl Sulfoxide (DMSO)[8]
Temperature120-150 °C[8]
Yield (for 4-isomer)38%[6][8]

Reaction Pathway Diagram:

G Start Methyl 3-Nitropyridine-2-carboxylate Product This compound Start->Product SNAr Reagents CsF, DMSO 120-150 °C

Caption: SNAr pathway for the synthesis of the target molecule.

Pathway 3: Sandmeyer-Type Diazotization-Fluorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[10][11] A Sandmeyer-type reaction, specifically the Balz-Schiemann reaction or a modification thereof, can be employed to synthesize this compound from Methyl 3-Aminopyridine-2-carboxylate.

Mechanistic Overview

This transformation proceeds in two key stages:

  • Diazotization: The primary amino group of Methyl 3-Aminopyridine-2-carboxylate is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[12]

  • Fluorination: The diazonium salt is then decomposed in the presence of a fluoride source to yield the fluorinated product. In the classic Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is isolated and thermally decomposed.[11] Alternatively, in situ methods using reagents like HF-pyridine can be employed.

Experimental Protocol for Sandmeyer-Type Fluorination

The following is a generalized protocol for a Sandmeyer-type fluorination.

Reaction: Methyl 3-Aminopyridine-2-carboxylate to this compound

Reagents and Materials:

  • Methyl 3-Aminopyridine-2-carboxylate (precursor)

  • Sodium Nitrite (NaNO₂)

  • Hydrofluoric acid (HF) or Pyridinium poly(hydrogen fluoride)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard glassware for organic synthesis, including polyethylene or Teflon apparatus for handling HF.

Step-by-Step Procedure:

  • Caution: Hydrofluoric acid is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve Methyl 3-Aminopyridine-2-carboxylate (1.0 mmol) in anhydrous HF or pyridinium poly(hydrogen fluoride) at a low temperature (-78 °C to 0 °C).

  • Slowly add a solution of Sodium Nitrite (1.1 mmol, 1.1 equiv.) in a small amount of water or as a solid portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a period of time (e.g., 30-60 minutes) to ensure complete diazotization.

  • Slowly warm the reaction to room temperature or gently heat to effect the decomposition of the diazonium salt and the introduction of fluorine. The evolution of nitrogen gas should be observed.

  • Once the reaction is complete (as indicated by the cessation of gas evolution), carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Diazotizing Agent: Sodium nitrite in the presence of a strong acid is the standard method for generating the necessary nitrous acid in situ.[12]

  • Fluoride Source and Solvent: HF or HF-pyridine serves as both the solvent and the fluoride source. The use of polyethylene or Teflon equipment is mandatory due to the corrosive nature of HF.[13]

  • Low Temperature: The diazotization step is performed at low temperature to ensure the stability of the diazonium salt intermediate.[12]

Data Summary Table:

ParameterValueReference
Starting MaterialMethyl 3-Aminopyridine-2-carboxylate[10][11]
Diazotizing AgentNaNO₂ / Strong Acid[12]
Fluoride SourceHF or HF-Pyridine[13]
TemperatureLow temperature for diazotization, then warming[12]
Key ConsiderationSafe handling of HF[13]

Conceptual Flow Diagram:

G Start Methyl 3-Aminopyridine-2-carboxylate Diazotization Diazotization (NaNO₂, HF, low temp) Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Fluorination Fluorination (Thermal decomposition) Intermediate->Fluorination Product This compound Fluorination->Product

Caption: Conceptual stages of the Sandmeyer-type fluorination.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several distinct and viable pathways. Direct C-H fluorination represents a modern and potentially highly efficient route, although challenges in regioselectivity for the 3-position need to be addressed through further research and development. Nucleophilic aromatic substitution offers a more traditional and predictable approach, contingent on the availability of a suitable 3-substituted precursor. The Sandmeyer-type reaction provides a classic and robust method, albeit one that requires careful handling of hazardous reagents.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. As the demand for fluorinated building blocks continues to grow, the development of more efficient, selective, and sustainable methods for the synthesis of compounds like this compound will remain an active and important area of chemical research.

References

An In-depth Technical Guide to 3-Fluoropyridine-2-carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among the myriad of fluorinated heterocycles, 3-fluoropyridine-2-carboxylic acid and its derivatives represent a particularly valuable class of building blocks in drug discovery. The unique electronic properties imparted by the fluorine atom at the 3-position of the pyridine ring, combined with the versatile chemistry of the carboxylic acid group at the 2-position, provide a rich platform for the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, properties, and applications of 3-fluoropyridine-2-carboxylic acid derivatives, tailored for researchers and professionals in the field of drug development.

The Core Scaffold: 3-Fluoropyridine-2-carboxylic Acid

3-Fluoropyridine-2-carboxylic acid, also known as 3-fluoropicolinic acid, is a crystalline solid that serves as the foundational starting material for a diverse array of derivatives.[1][2] Its structure, featuring a fluorine atom ortho to the carboxylic acid and meta to the pyridine nitrogen, creates a unique electronic and steric environment that influences its reactivity and the properties of its subsequent derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the core scaffold is essential for its effective utilization in synthesis and drug design.

PropertyValueReference(s)
CAS Number 152126-31-3[1]
Molecular Formula C₆H₄FNO₂[1]
Molecular Weight 141.10 g/mol [1]
Appearance Light yellow to brown crystalline powder[2]
Melting Point 154 °C[2]
Boiling Point 265.2 °C at 760 mmHg[2]
pKa 2.71 ± 0.10 (Predicted)[2]
LogP 0.91890 (Predicted)[2]

The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, picolinic acid. This modulation of pKa can have significant implications for drug-receptor interactions and pharmacokinetic profiles.[3]

Synthesis of 3-Fluoropyridine-2-carboxylic Acid

Several synthetic routes to 3-fluoropyridine-2-carboxylic acid have been reported, offering flexibility based on the availability of starting materials and desired scale. A common approach involves the oxidation of a suitable precursor, such as 3-fluoro-2-picoline.

This protocol is adapted from a patented synthesis of a closely related derivative and illustrates a general oxidative approach.[4]

Materials:

  • 6-Chloro-3-fluoro-2-methylpyridine

  • Dilute Sulfuric Acid

  • Potassium Dichromate

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • Crown Ether (e.g., 18-crown-6)

  • Ice

  • Sodium Hydroxide or other suitable base

  • Hydrochloric Acid or other suitable mineral acid

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel, combine dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and a phase-transfer catalyst like a crown ether.

  • Add 6-chloro-3-fluoro-2-methylpyridine to the mixture.

  • Heat the reaction mixture to 70-130 °C with stirring for 0.5 to 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, pour the reaction solution into crushed ice and filter the resulting precipitate.

  • Wash the filter cake with cold water and dry to obtain the crude product.

  • Dissolve the crude product in a heated alkaline aqueous solution.

  • Extract the cooled solution with an organic solvent to remove unreacted starting material and other impurities.

  • Acidify the aqueous layer with a mineral acid to precipitate the pure 6-chloro-3-fluoro-2-pyridinecarboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield the final product.

Note: This is a general procedure for a related compound and may require optimization for the synthesis of 3-fluoropyridine-2-carboxylic acid from 3-fluoro-2-methylpyridine.

Synthesis of 3-Fluoropyridine-2-carboxylic Acid start 3-Fluoro-2-methylpyridine product 3-Fluoropyridine-2-carboxylic Acid start->product Oxidation reagents Oxidizing Agent (e.g., KMnO4, K2Cr2O7) reagents->product

Caption: General synthetic scheme for 3-Fluoropyridine-2-carboxylic acid.

Key Derivatives and Their Synthesis

The carboxylic acid functionality of 3-fluoropyridine-2-carboxylic acid is a versatile handle for the synthesis of a wide range of derivatives, primarily amides and esters. These derivatives are often the final bioactive molecules or key intermediates in more complex synthetic routes.

3-Fluoropyridine-2-carboxamides

Amide derivatives are prevalent in medicinal chemistry due to their ability to participate in hydrogen bonding interactions with biological targets.

A common method for amide formation is the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent or via an activated intermediate like an acyl chloride.

This two-step protocol involves the initial formation of the acyl chloride followed by reaction with an amine.

Step 1: Synthesis of 3-Fluoropyridine-2-carbonyl chloride

Materials:

  • 3-Fluoropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Catalytic N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 3-fluoropyridine-2-carboxylic acid in an anhydrous solvent, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride at room temperature or 0 °C.

  • Stir the reaction mixture at room temperature or reflux until the reaction is complete (monitoring by IR for disappearance of the carboxylic acid O-H stretch can be useful).

  • Remove the excess solvent and acylating agent under reduced pressure to yield the crude 3-fluoropyridine-2-carbonyl chloride, which is often used directly in the next step.

Step 2: Amidation

Materials:

  • 3-Fluoropyridine-2-carbonyl chloride

  • Desired primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the amine and a base in an anhydrous aprotic solvent and cool to 0 °C.

  • Slowly add a solution of the crude 3-fluoropyridine-2-carbonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-fluoropyridine-2-carboxamide.

Amide Synthesis Workflow acid 3-Fluoropyridine-2-carboxylic Acid acyl_chloride 3-Fluoropyridine-2-carbonyl chloride acid->acyl_chloride SOCl2 or (COCl)2 amide 3-Fluoropyridine-2-carboxamide acyl_chloride->amide Amine, Base amine R1R2NH amine->amide

Caption: Workflow for the synthesis of 3-fluoropyridine-2-carboxamides.

Esters of 3-Fluoropyridine-2-carboxylic Acid

Ester derivatives can serve as prodrugs, enhance lipophilicity, or act as intermediates for further functionalization.

Fischer esterification is a classical and effective method for the synthesis of esters from carboxylic acids and alcohols.

This protocol describes the synthesis of the methyl ester.

Materials:

  • 3-Fluoropyridine-2-carboxylic acid

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable organic solvent

  • Brine

Procedure:

  • Suspend 3-fluoropyridine-2-carboxylic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 3-fluoropyridine-2-carboxylate.

  • Purify the product by distillation or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoropyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. The fluorine substituent can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the molecule, all of which are desirable properties in drug candidates.[5]

Enzyme Inhibition

Pyridine carboxylic acid derivatives are known to act as inhibitors for a variety of enzymes.[6] The 3-fluoro substituent can further enhance these inhibitory activities.

Table of Biologically Active 3-Fluoropyridine-2-carboxylic Acid Derivatives

Derivative ClassExample StructureBiological Target/ActivityReported DataReference(s)
Oxazolidinones 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivativesAntibacterial (Gram-positive bacteria)MIC values as low as 0.25 µg/mL against certain strains[7]
Nicotinic Acid Derivatives Esters and amides of nicotinic acidAnti-inflammatory, Anti-hyperglycemic (α-amylase inhibition)IC₅₀ values in the low µM range for anti-inflammatory and anti-hyperglycemic activity[7]
Cyanopyridones 2-oxo-pyridine-3,5-dicarbonitrilesAnticancer (VEGFR-2/HER-2 inhibition)IC₅₀ values in the nanomolar range against VEGFR-2 and HER-2[8]
Quinazolinones 3-substituted phenyl quinazolinone derivativesAnticancer (EGFR inhibition)IC₅₀ values in the low µM range against cancer cell lines[9][10]
Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the 3-fluoropyridine-2-carboxylic acid core are critical for biological activity. For instance, in a series of nicotinic acid derivatives, the type of alcohol or amine used to form the ester or amide significantly influenced the anti-inflammatory and anti-hyperglycemic properties.[7] Similarly, for cyanopyridone derivatives, the substitution pattern on the phenyl ring attached to the pyridone core was crucial for their dual inhibitory activity against VEGFR-2 and HER-2.[8] These findings underscore the importance of systematic derivatization and SAR studies in optimizing the therapeutic potential of this scaffold.

Spectroscopic Characterization

Accurate characterization of synthesized compounds is paramount in chemical research and drug development. Key spectroscopic techniques for 3-fluoropyridine-2-carboxylic acid and its derivatives include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons, with their chemical shifts and coupling constants influenced by the fluorine and carboxylic acid/derivative groups.

  • ¹³C NMR: The carbon NMR spectrum is particularly informative, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid or its derivative will appear in the characteristic downfield region (160-180 ppm).[11]

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

IR Spectroscopy

The IR spectrum will show a strong carbonyl (C=O) stretching absorption. The position of this band can help distinguish between the carboxylic acid, esters, amides, and acyl chlorides.[11] The carboxylic acid will also exhibit a broad O-H stretching band.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Conclusion and Future Perspectives

3-Fluoropyridine-2-carboxylic acid and its derivatives are a versatile and valuable class of compounds for drug discovery and development. The synthetic accessibility of the core scaffold and the ease of its derivatization, coupled with the beneficial effects of the fluorine substituent, make it an attractive starting point for the design of novel therapeutic agents. The examples of biologically active derivatives highlighted in this guide demonstrate the broad potential of this scaffold in targeting a range of diseases, from bacterial infections to cancer.

Future research in this area will likely focus on the exploration of novel derivatization strategies to access a wider chemical space, the elucidation of detailed structure-activity relationships for various biological targets, and the application of computational methods to guide the design of more potent and selective inhibitors. As our understanding of the "fluorine effect" in medicinal chemistry continues to grow, we can expect 3-fluoropyridine-2-carboxylic acid derivatives to play an increasingly important role in the development of the next generation of medicines.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoropyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom. The strategic placement of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in the synthesis of novel pharmaceutical agents. This guide provides a detailed analysis of the expected and observed spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific isomer, this guide will leverage data from the closely related isomer, Methyl 3-Fluoropyridine-4-carboxylate, in conjunction with established spectroscopic principles to provide a robust analytical framework.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design. The C-F bond is highly polarized and stronger than a C-H bond, which can lead to increased metabolic stability. Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. The pyridine scaffold itself is a common motif in pharmaceuticals, and its combination with a fluorine substituent and a carboxylate group, as seen in this compound, presents a versatile building block for creating novel compounds with potentially enhanced therapeutic profiles.

Precise characterization of such building blocks is the bedrock of efficient and successful drug development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic environment of the molecule.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound features a pyridine ring substituted with a fluorine atom at the 3-position and a methyl carboxylate group at the 2-position. This arrangement dictates a specific pattern of signals in various spectroscopic analyses, primarily influenced by the electron-withdrawing nature of the fluorine, the nitrogen heteroatom, and the carbonyl group, as well as through-space and through-bond spin-spin couplings.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""];

a -- b [style=solid, label="N"]; b -- c [style=double, label=""]; c -- d [style=solid, label=""]; d -- e [style=double, label=""]; e -- f [style=solid, label=""]; f -- a [style=double, label=""];

c -- g [style=solid, label="C(=O)OCH3"]; d -- h [style=solid, label="F"]; }

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra for this compound, with comparative analysis to the experimentally determined data for the isomeric Methyl 3-Fluoropyridine-4-carboxylate.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methyl ester protons.

  • Aromatic Protons (H-4, H-5, H-6): The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carbonyl group. The proton at the 6-position (H-6), being adjacent to the nitrogen, is expected to be the most downfield. The fluorine atom at C-3 will introduce characteristic spin-spin coupling (J-coupling) with the neighboring protons, H-4 and H-5.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Comparative Analysis with Methyl 3-Fluoropyridine-4-carboxylate:

For the 4-carboxylate isomer, the reported ¹H NMR data (400 MHz, CDCl₃) is: δ 3.98 (d, JHF = 2.0 Hz, 3H, OCH₃), 7.77 (ddd, J = 0.4, 4.8, ⁴JHF = 6.0 Hz, 1H, H-5), 8.55 (dd, J = 0.8, 4.8 Hz, 1H, H-6), 8.62 (d, ³JHF = 2.4 Hz, 1H, H-2).[1] This data highlights the presence of H-F coupling.

Expected Data for this compound:

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-4~7.4 - 7.6dddJ(H4-H5), J(H4-F), J(H4-H6)
H-5~7.2 - 7.4dddJ(H5-H4), J(H5-H6), J(H5-F)
H-6~8.4 - 8.6dddJ(H6-H5), J(H6-H4), J(H6-F)
-OCH₃~3.9 - 4.1s
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative fluorine atom will result in large one-bond and smaller multi-bond C-F coupling constants, which are highly diagnostic.

  • Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the 160-170 ppm region.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of these carbons are influenced by their position relative to the substituents and the nitrogen atom. The carbon directly bonded to the fluorine (C-3) will show a large one-bond C-F coupling constant (¹JCF). Other carbons will exhibit smaller two-, three-, or four-bond couplings.

  • Methyl Carbon (-OCH₃): This carbon will be found in the aliphatic region, typically around 50-55 ppm.

Comparative Analysis with Methyl 3-Fluoropyridine-4-carboxylate:

The reported ¹³C NMR data (100 MHz, CDCl₃) for the 4-carboxylate isomer is: δ 53.0 (s), 124.4 (d, ³JCF = 1.5 Hz, C5), 125.2 (d, ²JCF = 8.0 Hz, C4), 140.4 (d, ³JCF = 25.3 Hz, C2), 157.1 (d, ¹JCF = 268.0 Hz, C3), 163.3 (d, JCF = 3.0 Hz, C=O).[1] The large ¹JCF of 268.0 Hz is a key feature.

Expected Data for this compound:

CarbonExpected Chemical Shift (δ, ppm)Expected C-F Coupling (JCF, Hz)
C-2~145 - 150~20-30 (²JCF)
C-3~155 - 160~250-270 (¹JCF)
C-4~120 - 125~5-10 (²JCF)
C-5~125 - 130~3-5 (³JCF)
C-6~150 - 155~2-4 (⁴JCF)
C=O~163 - 168~2-5 (³JCF)
-OCH₃~52 - 54
graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, color="#5F6368"]; A [label="Sample Preparation\n(Dissolve in CDCl3)"]; B [label="¹H NMR Acquisition"]; C [label="¹³C NMR Acquisition"]; D [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; E [label="Spectral Analysis\n(Chemical Shifts, Multiplicity, Coupling Constants)"]; F [label="Structure Elucidation"];

A -> B; A -> C; B -> D; C -> D; D -> E; E -> F; }

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the C-F bond.

  • C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl group.

  • C-F Stretch: A strong, characteristic absorption due to the C-F bond stretch is expected in the range of 1200-1300 cm⁻¹.

  • C-O Stretch: An absorption corresponding to the C-O single bond of the ester will appear in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: These will be observed in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

Comparative Analysis with Methyl 3-Fluoropyridine-4-carboxylate:

The IR data for the 4-carboxylate isomer shows υmax at: 3020w, 2926m, 1744s, 1538m, 1438w, 1352m, 1277m, 758s cm⁻¹.[1] The strong peak at 1744 cm⁻¹ is indicative of the ester carbonyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆FNO₂), the expected molecular weight is approximately 155.04 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 155.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 124, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 96.

Comparative Analysis with Methyl 3-Fluoropyridine-4-carboxylate:

The mass spectrum for the 4-carboxylate isomer shows m/z 155 (M⁺, 24%), 124 (43%), and 96 (23%).[1] This fragmentation pattern is consistent with the expected losses.

Summary of Spectroscopic Data

The following table summarizes the expected and comparative spectroscopic data for this compound.

Spectroscopic TechniqueFeatureExpected Data for this compoundExperimental Data for Methyl 3-Fluoropyridine-4-carboxylate
¹H NMR Aromatic Protons3 signals in the range of 7.2-8.6 ppm with H-F couplingδ 7.77, 8.55, 8.62 ppm[1]
Methyl ProtonsSinglet around 3.9-4.1 ppmδ 3.98 ppm[1]
¹³C NMR Aromatic Carbons5 signals, with C-3 showing large ¹JCF (~260 Hz)5 signals, C-3 at δ 157.1 with ¹JCF = 268.0 Hz[1]
Carbonyl Carbon~163-168 ppmδ 163.3 ppm[1]
Methyl Carbon~52-54 ppmδ 53.0 ppm[1]
IR C=O Stretch~1720-1740 cm⁻¹1744 cm⁻¹[1]
C-F Stretch~1200-1300 cm⁻¹Not explicitly assigned, but expected in this region.
MS (EI) Molecular Ion (M⁺)m/z = 155m/z = 155[1]
Key Fragmentsm/z = 124, 96m/z = 124, 96[1]

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By leveraging established principles of spectroscopy and drawing comparisons with the experimentally verified data of its close isomer, Methyl 3-Fluoropyridine-4-carboxylate, we have constructed a reliable framework for the identification and characterization of this important synthetic building block. For researchers in drug discovery and development, a thorough understanding of this data is crucial for ensuring the quality of their intermediates and for the rational design of novel, fluorinated pharmaceutical compounds. It is recommended that any future synthesis of this compound be accompanied by full experimental characterization to confirm these predictions.

References

Core Dossier: Proactive Safety and Judicious Handling of Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of Methyl 3-Fluoropyridine-2-carboxylate. As a substituted pyridine, this compound shares characteristics with a class of reagents known for their utility in synthesis as well as their potential hazards. The presence of a fluorine atom necessitates additional, specific precautions due to the risks associated with fluorinated organic molecules. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, enabling researchers to build a robust and proactive safety culture when working with this and similar compounds.

Section 1: Compound Profile and Hazard Analysis

This compound is a heterocyclic organic compound with the molecular formula C₇H₆FNO₂.[1] While comprehensive toxicological data for this specific molecule is not widely published, a robust hazard assessment can be constructed by analyzing its structural components: the pyridine ring, the fluoro-substituent, and the methyl ester group.

1.1 Physicochemical Properties

A summary of known and analogous compound properties is crucial for anticipating its behavior in a laboratory setting.

PropertyValue / InformationSource
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Likely a solid or liquidAnalogous compounds exist in both forms[2]
Boiling Point ~107-108 °C (for 3-Fluoropyridine)[3]
Solubility Soluble in many organic solvents[4]

1.2 Anticipated Hazard Profile

Based on related fluorinated and pyridine compounds, the primary hazards are categorized as follows:

  • Skin and Eye Irritation: Substituted pyridines are known to cause skin and serious eye irritation.[5] Direct contact must be rigorously avoided.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation, with symptoms including coughing and wheezing.[6] All handling of the solid or its solutions should be conducted in a certified chemical fume hood.[6]

  • Acute Toxicity (Oral, Dermal, Inhalation): Pyridine and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[5][7][8]

  • Special Hazards of Fluorine: A critical, and often overlooked, danger arises from the fluorine atom.

    • Combustion Products: In a fire, fluorinated organic compounds can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF).[3][9] HF is a severe corrosive that can cause deep, painful burns and systemic toxicity.[10]

    • Hydrolysis: While generally stable, certain conditions could potentially lead to hydrolysis, releasing fluoride ions.

Section 2: The Cornerstone of Safety: Risk Assessment and the Hierarchy of Controls

Before any procedure involving this compound is initiated, a thorough risk assessment is mandatory. The goal is to proactively manage and mitigate the identified hazards. The most effective strategy follows the "Hierarchy of Controls," which prioritizes systemic solutions over individual actions.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, engineering controls (a fume hood) are non-negotiable. Administrative controls, in the form of Standard Operating Procedures (SOPs) and thorough training, are the next critical layer.[11] PPE serves as the final barrier of protection.

Section 3: Engineering and Administrative Controls: Your Primary Defense

3.1 Engineering Controls

  • Chemical Fume Hood: All work involving weighing, transferring, or reacting this compound must be performed inside a properly functioning and certified laboratory chemical fume hood.[6][12] This is crucial to prevent the inhalation of any dust, aerosols, or vapors.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][6]

  • Safety Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[12][13]

3.2 Administrative Controls

  • Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.[12]

  • Training: All personnel must receive documented training on the specific hazards of this compound, the contents of this guide, and emergency procedures before beginning work.[11]

  • Working Alone: Avoid working with hazardous chemicals like this one when alone in the laboratory.[11]

Section 4: Personal Protective Equipment (PPE): The Final Barrier

The correct selection and use of PPE is essential.[11] PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.

PPE CategorySpecification and Rationale
Eye Protection Chemical splash goggles are the minimum requirement.[6][11] A face shield should be worn over the goggles whenever there is a significant risk of splashing.[11]
Hand Protection Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[6] Latex gloves are not suitable. Always consult the glove manufacturer's compatibility chart. Double-gloving is a prudent measure for added protection.[11]
Body Protection A flame-resistant lab coat must be worn and fully buttoned.[6][11] For larger-scale operations, a chemical-resistant apron is also recommended.
Respiratory Protection A respirator is typically not required if all work is conducted within a certified fume hood. If a situation arises where the fume hood is not available or fails, appropriate respiratory protection must be used by trained and fit-tested personnel.[12]

Section 5: Standard Operating Protocols

Adherence to validated protocols is the foundation of safe and reproducible science. The causality behind each step is as important as the step itself.

5.1 Protocol: Weighing and Dispensing Solid Compound

  • Preparation: Don all required PPE (goggles, face shield, lab coat, double gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound in the hood.

  • Dispensing: Carefully open the stock container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Keep the stock container opening pointed away from you, towards the back of the hood.

  • Closure: Immediately and securely close the stock container. The rationale is to minimize the time the volatile and odorous compound is exposed to the lab environment.[6]

  • Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol), placing the cloth into a designated solid waste container within the hood.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel, ensuring no material is spilled.

5.2 Protocol: Storage

  • Container: Ensure the compound is stored in a tightly sealed, clearly labeled container.[6][8] The label must include the chemical name and all relevant hazard pictograms.

  • Location: Store the container in a cool, dry, and well-ventilated area designated for flammable or hazardous chemicals.[6][12]

  • Incompatibilities: Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[3][11][12] Storing incompatible materials together can create a significant risk of reaction, fire, or explosion.

  • Ignition Sources: Keep away from all sources of heat, sparks, and open flames.[3][7]

Section 6: Emergency Procedures: Preparedness and Response

Immediate and correct action during an emergency can significantly mitigate harm.

cluster_0 Personal Exposure Emergency Response Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Flush_Skin Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Flush_Skin Flush_Eyes Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. If breathing is difficult, provide oxygen if trained. Inhalation->Fresh_Air Apply_Gel After flushing, apply 2.5% calcium gluconate gel (if HF exposure is suspected). Flush_Skin->Apply_Gel Seek_Medical Seek Immediate Medical Attention Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Apply_Gel->Seek_Medical

Caption: Decision tree for responding to personal exposure.

6.1 Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][11] Remove all contaminated clothing while flushing. Seek immediate medical attention. Due to the fluorine content, treating the exposure as a potential hydrogen fluoride burn is a critical precaution; after initial flushing, apply 2.5% calcium gluconate gel to the area.[10][11]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11][14] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

6.2 Spills

  • Small Spills (in a fume hood): Alert others in the area.[11] Wearing appropriate PPE, contain the spill with an absorbent material compatible with the chemical (e.g., vermiculite or sand).[4] Collect the absorbed material into a sealed, labeled container for proper waste disposal.[11]

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.[11]

Section 7: Waste Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect human health and the environment.[11]

  • Waste Collection: Collect waste this compound and any contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[3]

  • Decontamination: Decontaminate all glassware and surfaces after use. A thorough rinse with an appropriate organic solvent (e.g., ethanol or acetone) followed by washing with soap and water is typically effective.

References

An In-depth Technical Guide to Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-Fluoropyridine-2-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, reactivity, and applications.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Pyridine scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of these two features in molecules such as this compound creates a versatile platform for the development of novel therapeutics. This guide will delve into the specifics of this valuable, yet under-documented, chemical entity.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development.

IUPAC Name and Chemical Identifiers
  • IUPAC Name: this compound

  • Synonyms: Methyl 3-fluoropicolinate, 3-Fluoro-pyridine-2-carboxylic acid methyl ester

  • CAS Number: 869108-35-0

  • Molecular Formula: C₇H₆FNO₂

  • Molecular Weight: 155.13 g/mol

  • Canonical SMILES: COC(=O)C1=C(C=CC=N1)F

  • InChI Key: CZBVTGOJEKVWBB-UHFFFAOYSA-N

Physicochemical Properties
PropertyValue (Predicted/Estimated)Source
Melting PointSolid at room temperature[3]
Boiling PointNot available
SolubilitySoluble in common organic solvents (e.g., methanol, dichloromethane)[4]
pKa5.98 ± 0.10 (Predicted)[5]
LogP1.1 (Predicted for isomer)[2]

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous fluorinated pyridines. The two primary strategies involve nucleophilic aromatic substitution (SNAr) and a Sandmeyer-type reaction.

Proposed Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the high reactivity of pyridines bearing electron-withdrawing groups towards nucleophilic attack. A plausible precursor would be a methyl pyridine-2-carboxylate with a suitable leaving group at the 3-position, such as a nitro or chloro group.

Workflow for Proposed SNAr Synthesis:

SNAr_Synthesis Start Methyl 3-Nitropyridine-2-carboxylate Product This compound Start->Product Heat Reagent Fluoride Source (e.g., CsF, KF) Reagent->Product Solvent Aprotic Polar Solvent (e.g., DMSO, DMF) Solvent->Product Balz_Schiemann_Synthesis Start Methyl 3-Aminopyridine-2-carboxylate Step1 Diazotization (NaNO₂, HBF₄ or HF-Pyridine) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Fluorination (Heat) Intermediate->Step2 Product This compound Step2->Product SNAr_Reactivity Substrate This compound Product Methyl 3-(Nu)-Pyridine-2-carboxylate Substrate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Base, Heat

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoropyridine-2-carboxylate (CAS No. 869108-35-0) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical properties of this compound, outlines experimental protocols for their determination, and discusses the compound's relevance in scientific research.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized below. It is important to note that while some physical properties have been reported in chemical databases, they are often predicted values. Experimental data for certain properties, such as the melting point, remain to be definitively published.

PropertyValueSource
CAS Number 869108-35-0[1][2]
Molecular Formula C₇H₆FNO₂[2][3]
Molecular Weight 155.13 g/mol [3]
Appearance White to off-white solid[1]
Boiling Point 228.8 °C at 760 mmHg (Predicted)[3]
Density 1.243 g/cm³ (Predicted)[3]
Flash Point 92.2 °C (Predicted)[3]
Refractive Index 1.490 (Predicted)[3]
Solubility Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[4]

Structural and Spectroscopic Characterization

A definitive understanding of a molecule's structure and purity relies on spectroscopic analysis. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral characteristics and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.

Expected Spectral Features:

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the fluorine and carboxylate groups.

  • ¹³C NMR: The carbon spectrum will display seven distinct resonances corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of fluorinated compounds.

  • ¹⁹F NMR: The fluorine spectrum will show a single resonance, and its coupling to adjacent protons will provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.

  • C-O stretch (ester): An absorption band around 1200-1300 cm⁻¹.

  • Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (155.13).

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of esters from carboxylic acids is Fischer esterification. This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Diagram of Synthetic Workflow:

G cluster_0 Esterification Reaction cluster_1 Work-up and Purification A Suspend 3-Fluoropyridine-2-carboxylic acid in Methanol B Add Sulfuric Acid (catalyst) A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Cool and remove excess Methanol D->E Upon completion F Neutralize with NaHCO₃ solution E->F G Extract with Ethyl Acetate F->G H Dry and concentrate the organic layer G->H I Purify by column chromatography H->I G A Obtain pure, dry sample of this compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Distillation) A->C D Density Measurement (Pycnometer) A->D E Solubility Assessment A->E G A Prepare sample solutions (e.g., in CDCl₃ or DMSO-d₆) B Acquire ¹H, ¹³C, and ¹⁹F NMR spectra A->B C Prepare KBr pellet or thin film D Acquire IR spectrum C->D E Prepare dilute sample solution F Acquire Mass Spectrum E->F

References

An In-Depth Technical Guide to Methyl 3-Fluoropyridine-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] Among the myriad of fluorinated heterocycles, 3-fluoropyridine derivatives have emerged as particularly valuable building blocks. Their ability to act as bioisosteres for other functional groups and to modulate the pKa of the pyridine nitrogen makes them highly sought after in the design of novel therapeutics.

This guide provides a comprehensive technical overview of Methyl 3-Fluoropyridine-2-carboxylate, a key intermediate for the synthesis of a variety of biologically active molecules. We will delve into its commercial availability, plausible synthetic routes, physicochemical properties, and its burgeoning role in the development of next-generation pharmaceuticals.

Commercial Availability: Sourcing a Key Synthetic Intermediate

This compound is available from a range of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step in any synthetic campaign. The following table provides a summary of representative suppliers and their typical product offerings. It is always recommended to request a certificate of analysis to confirm the purity and identity of the material before use.

SupplierProduct NameCAS NumberPurityRepresentative Quantities
BLD Pharm 3-Fluoropicolinic acid152126-31-3≥97%1g, 5g, 25g
Ossila 5-Bromo-3-fluoropyridine-2-carboxylic acid669066-91-5>98%1g, 5g
MedChemExpress 5-Bromo-3-fluoropicolinic acid669066-91-599.85%100mg, 250mg, 1g

Note: The parent carboxylic acid and its bromo-derivative are often listed, which can be esterified to yield the target compound.

Synthesis of this compound: Plausible Synthetic Strategies

Strategy 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate. This approach would begin with the readily available 3-aminopicolinic acid.

Diagram of the Proposed Balz-Schiemann Reaction Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination (Balz-Schiemann) cluster_2 Step 3: Fischer Esterification 3-Aminopicolinic_acid 3-Aminopicolinic Acid Diazonium_salt Pyridinium Diazonium Fluoroborate Salt 3-Aminopicolinic_acid->Diazonium_salt   NaNO₂, HBF₄   0-5 °C 3-Fluoropicolinic_acid 3-Fluoropicolinic Acid Diazonium_salt->3-Fluoropicolinic_acid   Heat (Δ)   (Thermal Decomposition) Methyl_3_Fluoropyridine_2_carboxylate This compound 3-Fluoropicolinic_acid->Methyl_3_Fluoropyridine_2_carboxylate   Methanol (CH₃OH)   Acid Catalyst (e.g., H₂SO₄)   Reflux

Caption: Proposed synthetic workflow for this compound via the Balz-Schiemann reaction.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for similar transformations and should be optimized for the specific substrate.

Step 1: Diazotization of 3-Aminopicolinic Acid

  • In a suitable reaction vessel, suspend 3-aminopicolinic acid in an aqueous solution of fluoroboric acid (HBF₄).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium fluoroborate salt.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • Isolate the precipitated diazonium salt by filtration and wash with cold ether.

  • Carefully dry the salt under vacuum.

  • Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases. Caution: This decomposition can be vigorous.

  • After cooling, the crude 3-fluoropicolinic acid can be isolated.

Step 3: Fischer Esterification

  • Dissolve the crude 3-fluoropicolinic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield this compound.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a 3-nitro or 3-halo-pyridine derivative. This method has been successfully employed for the synthesis of the isomeric Methyl 3-fluoropyridine-4-carboxylate.[1][2]

Diagram of the Proposed SNAr Reaction Workflow

G Starting_Material Methyl 3-Nitropyridine-2-carboxylate Product This compound Starting_Material->Product   Cesium Fluoride (CsF)   Anhydrous DMSO   Heat (e.g., 120 °C)

Caption: Proposed SNAr pathway for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on the successful synthesis of the 4-carboxylate isomer and would require adaptation.[1][2]

  • To a solution of Methyl 3-nitropyridine-2-carboxylate in anhydrous dimethyl sulfoxide (DMSO), add an excess of cesium fluoride (CsF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature of around 120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to obtain the desired this compound.

Physicochemical and Spectroscopic Properties

While a complete set of experimentally determined data for this compound is not available in the searched literature, its properties can be predicted based on its structure and data from closely related analogs.

PropertyPredicted/Expected Value
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Off-white to light yellow solid or oil
Solubility Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. A singlet corresponding to the methyl ester protons would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atom directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.[1]

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with coupling to the adjacent aromatic protons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 155.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoropicolinic acid scaffold and its derivatives are valuable building blocks in the synthesis of a range of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, making it an attractive feature in drug design.

Key Roles in Medicinal Chemistry:

  • Scaffold for Novel Therapeutics: 3-Fluoropicolinic acid derivatives have been utilized in the synthesis of allosteric adenosine A₂A receptor antagonists, which are being investigated for the treatment of insomnia.[3]

  • Bioisosteric Replacement: The fluoro-pyridinyl moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Intermediate in Complex Syntheses: The carboxylic acid and ester functionalities provide convenient handles for further chemical transformations, such as amide bond formation and cross-coupling reactions, enabling the construction of more complex molecular architectures.

  • Development of Photoluminescent Materials: Derivatives of 3-fluoropicolinic acid have been used to prepare pyridine-triazole ligands that form highly photoluminescent complexes with rhenium, suggesting potential applications in bio-imaging and diagnostics.[3]

While a specific, marketed drug has not been identified as being directly synthesized from this compound in the reviewed literature, the consistent use of the broader class of 3-fluoropicolinic acids in medicinal chemistry underscores the importance of this compound as a key research tool.[4][5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in the field of drug discovery and development. Its commercial availability, coupled with well-established synthetic strategies for its preparation, makes it an accessible tool for the synthesis of novel fluorinated pyridine derivatives. The strategic incorporation of the 3-fluoro-picolinate moiety can impart desirable physicochemical and pharmacological properties to lead compounds, ultimately contributing to the development of safer and more effective medicines. While a complete dataset for this specific molecule is not yet publicly available, the information presented in this guide, based on closely related compounds, provides a solid foundation for its use in pioneering research.

References

A Technical Guide to the Synthesis of Fluoropyridines: Key Intermediates and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoropyridines are indispensable building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of a fluorine atom onto a pyridine ring can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth analysis of the core synthetic strategies for accessing 2-, 3-, and 4-fluoropyridines. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, focusing on the generation and manipulation of key chemical intermediates. We will explore classical methods such as the Balz-Schiemann reaction and halogen exchange (HALEX), as well as modern techniques including electrophilic fluorination, providing field-proven insights and detailed protocols to empower researchers in this critical area of synthetic chemistry.

The Strategic Importance of the Fluoropyridine Moiety

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to the pyridine ring. This modification is a cornerstone of modern medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by oxidative enzymes in the body. This can increase a drug's half-life and bioavailability.

  • Modulation of Basicity: The inductive electron-withdrawing effect of fluorine lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes, potentially increasing binding affinity and potency.[2]

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Synthesis of 2-Fluoropyridines: The Workhorse Position

The synthesis of 2-fluoropyridines is well-established, with several reliable methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Halogen Exchange (HALEX) Reaction

The HALEX reaction is a powerful and widely used method for synthesizing 2-fluoropyridines. It involves the nucleophilic displacement of a chloride or bromide atom at the 2-position with a fluoride ion.

  • Key Intermediate: 2-Chloropyridine or 2-Bromopyridine. These are often prepared from pyridine N-oxides or hydroxypyridines.[3][4]

  • Mechanism: This reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. The electron-withdrawing pyridine nitrogen activates the 2-position towards nucleophilic attack. The high electronegativity of fluorine makes 2-fluoropyridines even more reactive than their chloro-analogs in subsequent SNA_r_ reactions.[3][4]

  • Causality in Experimental Choices: The choice of fluoride source is critical. Anhydrous potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) to enhance its solubility and reactivity in aprotic polar solvents like DMSO or sulfolane at elevated temperatures.

Experimental Protocol: Synthesis of 2-Fluoropyridine via HALEX

  • To a stirred suspension of anhydrous potassium fluoride (3.0 equiv.) in anhydrous DMSO, add 2-chloropyridine (1.0 equiv.).

  • Heat the reaction mixture to 150-180 °C and monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 2-fluoropyridine.

The Balz-Schiemann Reaction

A classic method for introducing fluorine into an aromatic ring, the Balz-Schiemann reaction, is also applicable to the synthesis of 2-fluoropyridine.[5][6]

  • Key Intermediate: Pyridine-2-diazonium tetrafluoroborate. This salt is generated by treating 2-aminopyridine with a diazotizing agent (like sodium nitrite) in the presence of fluoroboric acid (HBF4).[5]

  • Mechanism: The isolated diazonium salt is thermally decomposed. This process generates a short-lived aryl cation intermediate, which is then trapped by the fluoride from the tetrafluoroborate counterion.[5]

  • Trustworthiness: While a reliable method, the Balz-Schiemann reaction involves potentially explosive diazonium salt intermediates and requires careful handling and temperature control.[5][7] Modern variations often utilize ionic liquids or continuous-flow setups to improve safety and scalability.[8][9]

Diagram: Balz-Schiemann Reaction Pathway

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition 2-Aminopyridine 2-Aminopyridine Diazonium_Salt Pyridine-2-diazonium tetrafluoroborate 2-Aminopyridine->Diazonium_Salt NaNO₂, HBF₄ (0-5 °C) 2-Fluoropyridine 2-Fluoropyridine Diazonium_Salt->2-Fluoropyridine Heat (Δ) (- N₂, - BF₃)

Caption: The two-stage Balz-Schiemann reaction for 2-fluoropyridine synthesis.

Synthesis of 3-Fluoropyridines: The Regioselectivity Challenge

Synthesizing 3-fluoropyridines is often more challenging due to the lower reactivity of the 3-position towards nucleophilic substitution.

Diazotization and Fluorination

Similar to the 2- and 4-isomers, the most common route to 3-fluoropyridine starts from 3-aminopyridine via a diazonium salt intermediate.[1]

  • Key Intermediate: Pyridine-3-diazonium salt.

  • Methodology: The process follows the principles of the Balz-Schiemann reaction, where 3-aminopyridine is converted to its diazonium tetrafluoroborate salt, which is then thermally decomposed.[1]

Modern Approaches: Electrophilic Fluorination

Recent advances have provided alternative routes, including electrophilic fluorination of organometallic pyridine intermediates.

  • Key Intermediates: 3-Lithiopyridine or 3-pyridylboronic esters. These are generated from a corresponding halopyridine or via direct C-H activation.

  • Mechanism: These organometallic intermediates react with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, to install the fluorine atom at the 3-position.

  • Recent Developments: An innovative approach involves the temporary opening of the pyridine ring to form a Zincke imine intermediate. This intermediate undergoes regioselective fluorination before the ring is closed again, providing a novel pathway to 3-fluoropyridines.[10][11]

Diagram: Electrophilic Fluorination Workflow

Electrophilic_Fluorination 3-Bromopyridine 3-Bromopyridine Organometallic_Intermediate 3-Lithiopyridine or 3-Pyridylboronic Ester 3-Bromopyridine->Organometallic_Intermediate n-BuLi or B₂pin₂ / Pd catalyst 3-Fluoropyridine 3-Fluoropyridine Organometallic_Intermediate->3-Fluoropyridine Electrophilic Fluorinating Agent (e.g., NFSI)

Caption: General workflow for the synthesis of 3-fluoropyridine via an organometallic intermediate.

Synthesis of 4-Fluoropyridines: Leveraging Electronic Activation

The 4-position of the pyridine ring, like the 2-position, is activated towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA_r_)

This is a highly effective method, particularly when the pyridine ring is further activated by other electron-withdrawing groups.

  • Key Intermediates: 4-Halopyridines (e.g., 4-chloropyridine) or 4-nitropyridines. The nitro group is an excellent leaving group in nucleophilic aromatic substitutions.[12][13]

  • Causality: The presence of an electron-withdrawing group (like a nitro or carboxylate group) ortho or para to the leaving group (halide or nitro group) stabilizes the negatively charged Meisenheimer complex intermediate, thereby accelerating the substitution reaction.[12] For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by reacting it with a fluoride source.[12][14]

Balz-Schiemann Reaction from 4-Aminopyridine

The Balz-Schiemann reaction is a viable and frequently used one-step method for producing 4-fluoropyridine from the readily available 4-aminopyridine.[15][16]

  • Key Intermediate: Pyridine-4-diazonium tetrafluoroborate.

  • Trustworthiness & Protocol: While effective, the synthesis requires careful control of conditions due to the instability of 4-fluoropyridine, which can polymerize or hydrolyze, especially under acidic conditions.[15][16] The reaction is typically performed at low temperatures (5-10 °C), and the product is isolated by careful neutralization and extraction.[15]

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [15]

  • Dissolve 4-aminopyridine (1.0 equiv.) in 48% aqueous fluoroboric acid and cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

  • Slowly add an aqueous solution of sodium nitrite (1.1 equiv.), maintaining the temperature between 5-9 °C. The crystals will gradually dissolve.

  • After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature.

  • Slowly add the reaction mixture to a stirred, cold aqueous solution of sodium bicarbonate for neutralization.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 4-fluoropyridine.

Comparative Analysis and Future Outlook

The choice of synthetic route to a specific fluoropyridine isomer depends on factors like substrate availability, required scale, functional group tolerance, and safety considerations.

Table 1: Summary of Key Synthetic Routes to Monofluoropyridines

Target ProductPrimary MethodKey Intermediate(s)Typical Starting Material(s)Key AdvantagesKey Considerations
2-Fluoropyridine Halogen Exchange (HALEX)2-ChloropyridinePyridine N-Oxide, 2-HydroxypyridineHigh yields, scalable, common precursorsHigh temperatures often required
Balz-SchiemannPyridine-2-diazonium salt2-AminopyridineGood for diverse substitution patternsPotentially explosive intermediates
3-Fluoropyridine Balz-SchiemannPyridine-3-diazonium salt3-AminopyridineMost established routeCan have moderate yields
Electrophilic Fluorination3-Lithiopyridine, 3-Pyridylboronic ester3-HalopyridinesMilder conditions, good functional group toleranceRequires organometallic intermediates
4-Fluoropyridine Balz-SchiemannPyridine-4-diazonium salt4-AminopyridineDirect, one-step from amineProduct instability, requires careful workup[15]
Nucleophilic Substitution4-Chloropyridine, 4-Nitropyridine4-Chloropyridine, 4-NitropyridineEfficient, especially with activating groupsRequires activated substrates

The field of fluorination chemistry is continuously evolving. Future developments will likely focus on late-stage C-H activation and fluorination, allowing for the direct introduction of fluorine into complex, pre-functionalized pyridine-containing molecules.[3][4] These methods promise to shorten synthetic sequences and provide rapid access to novel fluoropyridine derivatives for drug discovery and development.

References

The Strategic Role of Fluorine in Modulating the Biological Activity of Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly 30% of all small-molecule drugs containing at least one fluorine atom. The pyridine ring, a prevalent scaffold in numerous pharmaceuticals, is a frequent target for fluorination. This guide provides a detailed exploration of the chemical principles and strategic applications of fluorine substitution on pyridines to enhance drug-like properties. We will dissect the profound effects of fluorine on physicochemical parameters, metabolic stability, and target engagement, offering a technical and practical framework for its application in drug design and development.

Introduction: The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. This unique combination of properties allows it to act as a "super-hydrogen," exerting powerful electronic effects without introducing significant steric bulk. When incorporated into a pyridine ring, fluorine can fundamentally alter the molecule's behavior in a biological system. These alterations are not random but are predictable consequences of fluorine's intrinsic properties, which can be leveraged to overcome common drug development hurdles.

The strategic placement of fluorine can lead to:

  • Modulation of Basicity (pKa): Fine-tuning the ionization state of the pyridine nitrogen.

  • Enhanced Lipophilicity: Improving membrane permeability and cell penetration.

  • Blocked Metabolic Hotspots: Increasing the metabolic stability and half-life of a compound.

  • Improved Target Binding: Creating novel, favorable interactions with protein targets.

This guide will delve into the causality behind these effects, providing the foundational knowledge required to rationally design fluorinated pyridine-containing drug candidates.

The Impact of Fluorine on the Physicochemical Properties of Pyridines

The introduction of a fluorine atom to a pyridine ring induces significant changes in its electronic and physical properties. These changes are primarily dictated by the position of the fluorine atom relative to the ring nitrogen.

Modulation of pKa: A Tool for Fine-Tuning Basicity

The basicity of the pyridine nitrogen, quantified by its pKa, is a critical parameter for drug candidates. It influences solubility, receptor interaction, and off-target effects, such as hERG channel binding. Fluorine's strong electron-withdrawing nature via the inductive effect (-I) significantly reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom.

The magnitude of this pKa reduction is position-dependent:

  • 2-Fluoropyridine (ortho): Experiences the most substantial pKa decrease due to the proximity of the fluorine atom to the nitrogen.

  • 3-Fluoropyridine (meta): Shows a moderate pKa reduction.

  • 4-Fluoropyridine (para): Exhibits the least pronounced, yet still significant, decrease in pKa.

This predictable trend allows medicinal chemists to rationally titrate the basicity of a pyridine-containing molecule to optimize its pharmacokinetic and pharmacodynamic profile.

Table 1: Positional Effects of Fluorine on the pKa of Pyridine

CompoundpKaChange from Pyridine
Pyridine5.25-
2-Fluoropyridine-0.44-5.69
3-Fluoropyridine2.97-2.28
4-FluoropyridineNot applicableNot applicable
Enhancing Lipophilicity

While fluorine is highly electronegative, the carbon-fluorine bond is not highly polarizable. The introduction of fluorine often increases the lipophilicity of a molecule, measured as logP. This is because the fluorine atom can effectively shield the molecule from the surrounding water molecules. This increased lipophilicity can enhance a compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity, necessitating a careful balance.

Fluorine as a Metabolic Shield

A major challenge in drug development is overcoming rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. These enzymes often hydroxylate electron-rich aromatic rings at susceptible C-H bonds, leading to rapid clearance of the drug.

The C-F bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage. By strategically placing a fluorine atom at a known or suspected site of metabolism (a "metabolic hotspot"), chemists can effectively block this pathway, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.

Diagram 1: Metabolic Blocking by Fluorine

cluster_0 Unsubstituted Pyridine cluster_1 Fluorinated Pyridine a Pyridine Scaffold b CYP450 Enzyme a->b Metabolism c Metabolic Hotspot (C-H) b->c d Hydroxylated Metabolite (Rapid Clearance) c->d e Fluorinated Pyridine f CYP450 Enzyme e->f Metabolism Resistant g Blocked Site (C-F) f->g h Parent Drug (Increased Half-life) g->h

Caption: Fluorine at a metabolic hotspot prevents CYP450-mediated hydroxylation.

Enhancing Target Engagement Through Novel Interactions

Beyond its effects on physicochemical and metabolic properties, fluorine can directly participate in and enhance interactions with the target protein.

Hydrogen Bonding and Electrostatic Interactions

The polarized C-F bond can act as a weak hydrogen bond acceptor. More significantly, the electron-withdrawing nature of fluorine can modulate the hydrogen-bonding capacity of nearby functional groups. For instance, fluorination of a pyridine ring can alter the electrostatic potential of the entire molecule, leading to more favorable electrostatic interactions with a positively charged region of the protein's binding pocket.

The Halogen Bond

A halogen bond is a non-covalent interaction between a halogen atom (in this case, fluorine) and a nucleophilic atom, such as oxygen or nitrogen. While fluorine's halogen bonding ability is weaker compared to other halogens, it can still contribute to binding affinity and selectivity, particularly in a well-defined binding pocket.

Diagram 2: Fluorine-Mediated Target Interactions

cluster_0 Binding Pocket Interactions a Fluorinated Pyridine b Protein Target a->b Binding c Hydrogen Bond Acceptor b->c d Halogen Bond b->d e Enhanced Electrostatic Complementarity b->e

Methodological & Application

Application Notes and Protocols for C-H Fluorination of Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridine Carboxylates

In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands out as a "privileged" scaffold, a core component in numerous blockbuster pharmaceuticals. The strategic introduction of fluorine atoms onto this heterocycle can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, and membrane permeability. Pyridine carboxylates, which combine the key pyridine motif with a versatile ester handle, are particularly valuable building blocks. The ability to directly convert a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond on a pyridine carboxylate substrate represents a significant advance in medicinal chemistry, enabling late-stage functionalization that can accelerate the generation of new molecular entities and streamline structure-activity relationship (SAR) studies.[1][2]

This guide provides an in-depth analysis of contemporary C-H fluorination methods applicable to pyridine carboxylates. We move beyond simple reagent lists to explain the mechanistic underpinnings and strategic considerations for selecting the optimal fluorination protocol. Detailed, field-tested procedures are provided for key methodologies, empowering researchers to implement these transformative reactions with confidence.

Strategic Overview: Navigating the Methodologies

The direct fluorination of an electron-deficient ring system like pyridine is a significant chemical challenge. The carboxylate group, being electron-withdrawing, further deactivates the ring towards electrophilic attack. However, several powerful strategies have emerged, primarily revolving around transition-metal-mediated processes. This guide will focus on the most robust and widely adopted methods: Silver-Mediated Fluorination and Palladium-Catalyzed Fluorination.

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=11];

} caption { label = "Figure 1. Key C-H Fluorination Strategies"; fontsize = 12; } enddot

Method 1: Silver-Mediated C-H Fluorination

Pioneered by the Hartwig group, the use of silver(II) fluoride (AgF₂) has become a benchmark for the direct fluorination of pyridines and diazines.[3][4] This method is prized for its operational simplicity, broad functional group tolerance, and predictable regioselectivity.[5][6]

Causality and Mechanistic Insight

The reaction is not a simple electrophilic aromatic substitution. Mechanistic studies suggest a pathway analogous to the classic Chichibabin amination reaction.[3][4] The reaction is believed to proceed via a radical mechanism where acetonitrile-ligated AgF₂ acts as a mild source of an electrophilic fluorine radical (F•).[7] This radical adds to the pyridine ring, typically at the C2 position, followed by rearomatization to yield the 2-fluoropyridine product. The inherent electronics of the pyridine ring, with electron density lowest at the C2/C6 positions, directs this selectivity.

dot graph ERD { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "Figure 2. Simplified AgF2 Fluorination Workflow"; fontsize = 12; } enddot

Impact of Carboxylate Substitution

The position of the electron-withdrawing carboxylate group significantly influences the outcome of the AgF₂ fluorination. The reaction generally favors fluorination at the C-H bond adjacent to the ring nitrogen (the C2 or C6 position).

  • Ethyl Picolinate (2-carboxylate): The C-H bonds are at C3, C4, C5, and C6. The strong directing effect of the nitrogen atom favors fluorination at the C6 position. The deactivating effect of the C2-ester group may slow the reaction compared to unsubstituted pyridine, but C6-fluorination is the expected major product.

  • Methyl Nicotinate (3-carboxylate): This substrate has two inequivalent C-H bonds adjacent to the nitrogen (C2 and C6). The presence of the electron-withdrawing ester at the 3-position can lead to a mixture of 2-fluoro and 6-fluoro isomers.[1] The precise ratio can be substrate-dependent, and careful analytical characterization of the product mixture is essential.

  • Methyl Isonicotinate (4-carboxylate): The C-H bonds adjacent to the nitrogen (C2 and C6) are equivalent. Therefore, fluorination is expected to occur cleanly at either of these positions to yield methyl 2-fluoroisonicotinate.

SubstrateExpected Major Product(s)Key Considerations
Ethyl Pyridine-2-carboxylateEthyl 6-fluoro-pyridine-2-carboxylateStrong C6 selectivity driven by the nitrogen atom.
Methyl Pyridine-3-carboxylateMixture of Methyl 2-fluoro- and 6-fluoro-nicotinateElectron-withdrawing group at C3 can lead to isomer mixtures.
Methyl Pyridine-4-carboxylateMethyl 2-fluoro-pyridine-4-carboxylateHigh selectivity for the C2/C6 positions.
Detailed Protocol: AgF₂-Mediated Fluorination of 2-Phenylpyridine

This protocol is adapted from a robust, well-documented Organic Syntheses procedure and serves as an excellent template for pyridine carboxylates.[8][9] Researchers should anticipate that reaction times may need to be extended for the more electron-deficient carboxylate substrates.

Materials and Equipment:

  • Oven-dried round-bottom flask with a Teflon-coated magnetic stir bar

  • Rubber septum, nitrogen inlet, and thermocouple

  • Silver(II) fluoride (AgF₂), commercial grade

  • Anhydrous acetonitrile (MeCN)

  • Pyridine carboxylate substrate (dried over molecular sieves)

  • Celite for filtration

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried 1-L round-bottom flask equipped with a stir bar, add anhydrous MeCN (560 mL) followed by the pyridine substrate (e.g., 2-phenylpyridine, 45.0 mmol, 1.0 equiv). Fit the flask with a rubber septum and nitrogen inlet.[8]

  • Reagent Addition: While stirring under a nitrogen atmosphere, carefully add solid AgF₂ (10.0 g, 67.5 mmol, 1.5 equiv) in one portion. Safety Note: AgF₂ is a hygroscopic, black crystalline solid that reacts with moisture.[8] It should be weighed quickly in air and stored in a desiccator. Discolored (yellow/brown) reagent should be discarded.[8]

  • Reaction Monitoring: The reaction is typically stirred at ambient temperature (23-25 °C). The mixture will change color from black to yellow as the AgF₂ is consumed and AgF is formed.[8] Monitor the reaction by TLC or LC-MS. For pyridine carboxylates, reaction times may extend beyond the typical 1-2 hours.

  • Workup - Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove insoluble silver salts. Rinse the filter cake with MeCN (100 mL).

  • Workup - Extraction: Concentrate the filtrate using a rotary evaporator. To the residue, add methyl tert-butyl ether (MTBE, 100 mL) and 1M HCl (50 mL) and shake well. Remove the resulting silver salts by a second filtration. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated pyridine carboxylate.

Method 2: Palladium-Catalyzed C-H Fluorination

Palladium catalysis offers a powerful, complementary approach to C-H fluorination.[10][11] These methods often rely on a directing group (DG) to position the palladium catalyst near a specific C-H bond, thereby controlling the regioselectivity of the reaction. While this requires the presence or installation of a directing group, it provides a level of control that can be difficult to achieve otherwise.

Causality and Mechanistic Insight

The generally accepted mechanism for these transformations involves a Pd(II)/Pd(IV) catalytic cycle.[12] The process begins with the coordination of the directing group on the pyridine substrate to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a five- or six-membered palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorinating reagent (e.g., Selectfluor, NFSI) from Pd(II) to a high-valent Pd(IV)-F species. The final, crucial step is the reductive elimination of this Pd(IV) complex to form the C-F bond and regenerate the active Pd(II) catalyst.[13]

dot graph ERD { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "Figure 3. General Pd(II)/Pd(IV) Catalytic Cycle"; fontsize = 12; } enddot

Application to Pyridine Carboxylates

For pyridine carboxylates, the ester group itself is not typically a strong directing group for C-H activation. Therefore, this strategy is most effective when another directing group is present on the molecule. Common directing groups include amides or other nitrogen-containing functionalities that can form a stable chelate with the palladium center.[13] For example, a molecule containing a pyridine-3-carboxylate and a 2-amido group would be expected to undergo fluorination at the C-H bond ortho to the amido group, provided a suitable palladacycle can be formed.

The development of "undirected" palladium-catalyzed C-H fluorination, where the innate electronics of the substrate guide reactivity, is an emerging area.[10][14] In such cases, electron-poor substrates like pyridine carboxylates can be challenging, but catalysis can enable fluorination that is not possible with the electrophilic fluorine source alone.[11]

General Protocol: Directed Palladium-Catalyzed C-H Fluorination

This protocol provides a general framework based on established principles.[12] Optimization of the catalyst, ligand, oxidant, and solvent is almost always necessary for a new substrate class.

Materials and Equipment:

  • Schlenk tube or microwave vial with a stir bar

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(OTf)₂(MeCN)₄)

  • Ligand (if required)

  • Electrophilic fluorinating agent (e.g., Selectfluor, NFSI)

  • Additive/Base (e.g., Ag₂CO₃, Fe(OAc)₂)

  • Anhydrous, degassed solvent (e.g., MeCN, DCE)

  • Substrate containing a pyridine carboxylate and a directing group

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium catalyst (5-10 mol%), any necessary ligand or additive (e.g., Fe(OAc)₂), the electrophilic fluorinating agent (1.5-2.5 equiv), and the substrate (1.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction to the desired temperature (often 80-150 °C), potentially using microwave irradiation.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove insoluble materials.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

Alternative and Emerging Methods

While silver and palladium catalysis are the dominant strategies, other methods are noteworthy for specific applications.

  • Photoredox Catalysis: This approach uses visible light to generate radical intermediates under exceptionally mild conditions. For pyridine carboxylates, a key application is decarboxylative fluorination .[15][16] In this process, a carboxylic acid (which can be derived from the ester) is converted into a radical via photo-oxidation, which then undergoes decarboxylation and subsequent trapping by an electrophilic fluorine source like Selectfluor. This is a powerful method for converting C-COOH to C-F, but it is mechanistically distinct from a direct C-H functionalization.

  • Copper-Catalyzed Fluorination: Copper catalysis is an attractive, more economical alternative to palladium. Methods have been developed for the fluorination of arene and heteroarene C-H bonds, often requiring a directing group and using a nucleophilic fluoride source like AgF.[17]

Conclusion and Future Outlook

The direct C-H fluorination of pyridine carboxylates has transitioned from a synthetic challenge to an accessible and powerful tool for chemical innovation. The AgF₂-mediated method offers a straightforward, directing-group-free approach with high C2-selectivity, making it an excellent first choice for many applications. For instances where alternative regioselectivity is required, palladium-catalyzed, directing-group-assisted methods provide a tunable and highly effective solution. As the field continues to advance, the development of more efficient and selective undirected catalytic systems and the expansion of photoredox methods will further broaden the toolkit available to researchers. By understanding the causal mechanisms behind these reactions, scientists can make informed strategic decisions, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.

References

Application Notes & Protocols: Strategic Deployment of Methyl 3-Fluoropyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines

In the landscape of contemporary drug discovery, the pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a cornerstone in the design of bioactive molecules. The strategic incorporation of fluorine into this scaffold further enhances its utility, offering medicinal chemists a powerful tool to modulate key drug-like properties.[3]

Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target. These modifications often translate into superior pharmacokinetic and pharmacodynamic profiles. Methyl 3-Fluoropyridine-2-carboxylate emerges as a particularly valuable building block, combining the benefits of the pyridine core and fluorine substitution with two versatile synthetic handles: an ester for amide bond formation and a fluorinated ring amenable to advanced coupling and substitution chemistries.

This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and application in key synthetic transformations vital to drug development.

Physicochemical Properties & Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three core components: the pyridine nitrogen, the electron-withdrawing fluorine atom, and the methyl ester group. The fluorine at the 3-position significantly lowers the electron density of the ring and decreases the basicity of the pyridine nitrogen, which can be crucial for modulating off-target interactions and improving cell penetration.[4]

PropertyValueSource
CAS Number 152126-31-3 (for the corresponding acid)[5]
Molecular Formula C₇H₆FNO₂N/A
Molecular Weight 155.13 g/mol N/A
Appearance (Varies) Typically off-white to yellow solid or oilN/A

The ester at the 2-position serves as a classical electrophilic site, ideal for nucleophilic acyl substitution to form amides, hydrazides, and other derivatives. Furthermore, the electronic nature of the substituents makes the pyridine ring susceptible to specific transformations, which will be explored in the following protocols.

Key Synthetic Applications & Experimental Protocols

The true power of this compound lies in its versatility as a synthetic intermediate. Below are detailed protocols for three fundamental transformations that are cornerstones of medicinal chemistry programs.

Amide Bond Formation via Carboxylate Activation

The formation of an amide bond is one of the most frequently performed reactions in pharmaceutical synthesis.[6][7] The methyl ester of the title compound can be readily converted to a diverse array of amides, allowing for extensive Structure-Activity Relationship (SAR) exploration.

Scientific Rationale: Direct amidation of the ester can be sluggish. A more robust and widely applicable method involves hydrolysis of the ester to the corresponding carboxylic acid (3-Fluoropyridine-2-carboxylic acid), followed by a standard peptide coupling reaction. This two-step process offers greater control and efficiency with a wider range of amine nucleophiles. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated acids and deprotonate the amine hydrochloride salt if used.[6]

Protocol 1: Two-Step Amide Coupling

Step A: Saponification (Ester Hydrolysis)

  • Setup: Dissolve this compound (1.0 equiv.) in a mixture of THF/Water (e.g., 3:1 v/v).

  • Reagent Addition: Add Lithium Hydroxide (LiOH) (1.5 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, carefully acidify the reaction mixture to pH ~4-5 with 1M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Fluoropyridine-2-carboxylic acid, which can often be used in the next step without further purification.

Step B: HATU-Mediated Amide Coupling

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-Fluoropyridine-2-carboxylic acid (1.0 equiv.), the desired amine (or amine salt, 1.1 equiv.), and HATU (1.2 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

G cluster_0 Amide Formation Workflow start Setup: Combine Acid, Amine, HATU in DMF base Add DIPEA at 0 °C start->base react Stir at RT (4-16h) Monitor by LC-MS base->react workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) react->workup purify Column Chromatography workup->purify product Isolated Product: 3-Fluoropyridine-2-carboxamide Derivative purify->product G cluster_1 Suzuki Coupling Logic reagents Combine: - Halopyridine - Boronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat (80-110 °C) Monitor Reaction solvent->heat product Functionalized 3-Fluoropyridine Derivative heat->product G cluster_2 SNAr Workflow Visualization setup Combine Substrate & Amine in DMSO heat Heat in Sealed Vial (120 °C, 12-24h) setup->heat workup Quench with Water & Extract with EtOAc heat->workup purify Column Chromatography workup->purify product 3-Aminopyridine Product purify->product

References

The Strategic Role of Methyl 3-Fluoropyridine-2-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Design

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the chemical scaffolds utilized for this purpose, fluorinated pyridine derivatives have emerged as a cornerstone for innovation. The strategic incorporation of fluorine atoms into active molecules can significantly enhance their biological efficacy, metabolic stability, and overall performance. Methyl 3-fluoropyridine-2-carboxylate, a functionalized heterocyclic compound, represents a key building block in the synthesis of next-generation herbicides and fungicides. Its unique electronic properties, conferred by the fluorine substituent and the pyridine ring, make it a versatile precursor for creating agrochemicals with improved potency and selectivity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel agrochemicals.

Core Principles: The Scientific Rationale for Employing Fluorinated Pyridines

The utility of fluorinated pyridines in agrochemical design is rooted in the fundamental physicochemical properties of fluorine. The introduction of a fluorine atom can profoundly influence a molecule's:

  • Lipophilicity: Affecting its ability to penetrate biological membranes.

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, prolonging the active life of the compound.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with target enzymes or receptors.

Pyridine-based compounds, in their own right, are crucial components in a wide array of agrochemicals, including fungicides, insecticides, and herbicides.[1] The combination of a pyridine core with fluorine substitution, as seen in this compound, offers a powerful strategy for the development of novel active ingredients.

Key Synthetic Transformations and Protocols

This compound serves as a versatile intermediate for the synthesis of a variety of agrochemically active compounds. The two primary transformations of the ester group are hydrolysis to the corresponding carboxylic acid and amidation to form carboxamides. Both the resulting 3-fluoropicolinic acids and their amide derivatives are prominent classes of herbicides and fungicides.[2][3][4]

Protocol 1: Hydrolysis to 3-Fluoropicolinic Acid - A Precursor to Auxin-Mimic Herbicides

The hydrolysis of this compound yields 3-fluoropicolinic acid. Picolinic acids are a well-established class of synthetic auxin herbicides that disrupt plant growth by mimicking the plant hormone auxin.[2]

Causality of Experimental Choices:

  • Base-catalyzed hydrolysis: This is a standard and efficient method for the saponification of esters. Lithium hydroxide is chosen for its high reactivity and good solubility in aqueous-organic solvent mixtures.

  • Methanol/Water Solvent System: This co-solvent system ensures the solubility of both the ester starting material and the inorganic base.

  • Acidification: Protonation of the carboxylate salt with a strong acid like hydrochloric acid is necessary to precipitate the final carboxylic acid product.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • Base Addition: Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoropicolinic acid.

Workflow for Hydrolysis of this compound

hydrolysis_workflow start Start: this compound dissolve Dissolve in Methanol/Water start->dissolve hydrolyze Hydrolyze with LiOH dissolve->hydrolyze monitor Monitor by TLC hydrolyze->monitor remove_methanol Remove Methanol monitor->remove_methanol Reaction Complete acidify Acidify with HCl remove_methanol->acidify isolate Isolate Product acidify->isolate end End: 3-Fluoropicolinic Acid isolate->end

Caption: Workflow for the hydrolysis of this compound.

Protocol 2: Amidation to Pyridine Carboxamides - A Scaffold for Fungicides and Herbicides

Pyridine carboxamides are a significant class of agrochemicals, with some exhibiting potent fungicidal activity by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[3][4] Others have shown herbicidal properties. The direct amidation of this compound with a desired amine provides access to this important class of compounds.

Causality of Experimental Choices:

  • Direct Aminolysis: This method involves the direct reaction of the ester with an amine. It is a straightforward approach, particularly for reactive amines.

  • Elevated Temperature: Heating is often required to drive the reaction to completion, as esters are generally less reactive than acid chlorides.

  • Solvent Choice: A high-boiling point, inert solvent such as toluene or xylene is suitable for this reaction.

Experimental Protocol:

  • Reactant Mixture: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), and a suitable solvent such as toluene.

  • Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the amide product by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a dilute acid solution to remove excess amine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Flow of Synthetic Utility

logical_flow start_material This compound hydrolysis Hydrolysis start_material->hydrolysis amidation Amidation start_material->amidation picolinic_acid 3-Fluoropicolinic Acid Derivatives hydrolysis->picolinic_acid carboxamide 3-Fluoropyridine-2-Carboxamide Derivatives amidation->carboxamide herbicides Herbicides (e.g., Auxin Mimics) picolinic_acid->herbicides carboxamide->herbicides fungicides Fungicides (e.g., SDH Inhibitors) carboxamide->fungicides

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluoropyridines in Modern Chemistry

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among fluorinated heterocycles, fluoropyridines are of particular interest, serving as key building blocks in a vast array of pharmaceuticals and agrochemicals.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[3][4][5] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have cemented its importance in drug discovery and development.[6]

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction as applied to fluoropyridine derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic nuances, the rationale behind reagent selection, and practical, field-tested protocols to empower researchers to successfully incorporate these valuable motifs into their synthetic programs.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][7] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluoropyridine halide, forming a Pd(II) intermediate.[3][5] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[3][5] This step is often rate-limiting, particularly with electron-deficient heteroarylboronic acids.[8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n inv1 pd0->inv1 oxidative_addition Oxidative Addition pd_intermediate L_n(F-Py)Pd(II)-X inv2 pd_intermediate->inv2 transmetalation Transmetalation diorganopalladium L_n(F-Py)Pd(II)-R diorganopalladium->pd0 reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination inv3 diorganopalladium->inv3 product F-Py-R inv4 inv1->oxidative_addition inv1->pd_intermediate  F-Py-X inv2->transmetalation inv2->diorganopalladium  R-B(OR)₂  Base inv3->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Fluorine on Pyridine Reactivity

The position of the fluorine atom on the pyridine ring significantly impacts its electronic properties and, consequently, its reactivity in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of fluorine can influence both the oxidative addition and transmetalation steps. This makes the careful selection of catalysts, ligands, and bases critical for a successful reaction.[1]

Catalyst and Ligand Selection: A Strategic Approach

The choice of palladium source and phosphine ligand is arguably the most critical factor for a successful Suzuki-Miyaura coupling with fluoropyridine derivatives.

  • Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be effective, modern precatalysts such as those from the Buchwald and Fu laboratories (e.g., XPhos Pd G2/G3) are often preferred due to their air and moisture stability, and their high reactivity.[10] Common sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂.[11][12]

  • Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates like fluoropyridines, bulky and electron-rich phosphine ligands are often required.[13][14]

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These are highly effective for coupling a wide range of substrates, including electron-deficient heterocycles.[10][13][15] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.

    • Ferrocenyl phosphines (e.g., dppf): Pd(dppf)Cl₂ is a robust and widely used catalyst that shows good performance for many heteroaryl couplings.[12]

The Role of Base and Solvent

  • Base: The base is essential for activating the boronic acid to form the more reactive boronate species. The choice of base can significantly impact the reaction rate and yield.

    • Inorganic bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[10] K₃PO₄ is often a good choice for heteroaryl couplings.

    • Fluoride sources (e.g., KF, CsF): These can be particularly effective, especially with boronic esters, by forming highly nucleophilic trifluoroborate salts in situ.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Anhydrous and degassed solvents are crucial to prevent side reactions like protodeboronation and catalyst deactivation.[3]

    • Ethereal solvents: Dioxane, THF, and DME are frequently employed, often in combination with water to aid in the dissolution of the inorganic base.[3]

    • Aprotic polar solvents: DMF and NMP can also be used, particularly for less reactive substrates requiring higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Fluoropyridine with an Arylboronic Acid (Conventional Heating)

This protocol provides a general starting point for the coupling of a halogenated fluoropyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Halogenated fluoropyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)[12]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[12]

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask or sealable reaction vial, add the halogenated fluoropyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), base (2.0–3.0 equiv), and palladium catalyst (2–5 mol%).[3]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3][11]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[3]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the halogenated fluoropyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), base (2.0–3.0 equiv), and palladium catalyst (2–5 mol%).[3]

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100–150 °C) for a specified time (typically 10–30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Proceed with the workup and purification as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various fluoropyridine derivatives, serving as a guide for reaction optimization.

Fluoropyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-Chloro-3-fluoropyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10085
3-Bromo-5-fluoropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.5)Dioxane/H₂O9092
4-Iodo-3-fluoropyridineThiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF8078
2-Bromo-5-(trifluoromethyl)pyridineFuran-3-boronic acidXPhos Pd G3 (2)-Cs₂CO₃ (2)THF6595

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poorly soluble base- Use a fresh catalyst or a more active precatalyst.- Increase the reaction temperature.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Add a small amount of water to improve base solubility.[4]
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous solvents and dry reagents.- Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[3]- Optimize for shorter reaction times.
Formation of Homocoupled Products - Presence of oxygen- Catalyst decomposition- Ensure the reaction is set up under a strictly inert atmosphere.- Thoroughly degas all solvents before use.[3]- Use a more stable catalyst/ligand system.
Difficulty in Product Purification - Incomplete reaction- Formation of byproducts- Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).[3]

Conclusion

The Suzuki-Miyaura coupling of fluoropyridine derivatives is a powerful and indispensable tool in modern synthetic chemistry. A thorough understanding of the reaction mechanism, coupled with the strategic selection of catalysts, ligands, bases, and solvents, is key to achieving high yields and purity. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully synthesize these valuable compounds, accelerating innovation in drug discovery and materials science.

References

Analytical methods for characterizing Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of Methyl 3-Fluoropyridine-2-carboxylate

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and receptor binding affinity[1][2]. As a versatile synthetic building block, the precise and comprehensive characterization of this compound is paramount to ensure purity, confirm structural integrity, and guarantee reproducible outcomes in downstream applications.

This guide, designed for researchers and drug development professionals, provides a suite of detailed analytical methods and protocols for the unambiguous characterization of this compound. We move beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and validated approach to quality control and structural elucidation.

Physicochemical Properties

A foundational step in any analytical workflow is the documentation of the compound's basic physicochemical properties.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol N/A
Appearance White to off-white solid or liquid[4]
Purity Typically >97%[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and confirms the regiochemistry of the substituents.

Expertise & Rationale

The presence of the fluorine atom introduces heteronuclear coupling (J-coupling) between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei. These coupling constants are highly diagnostic. For instance, the magnitude of the carbon-fluorine coupling constant (¹JCF, ²JCF, etc.) provides definitive evidence for the position of the fluorine atom on the pyridine ring[1]. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; CDCl₃ is generally suitable for initial analysis due to its volatility and simple spectrum, while DMSO-d₆ can be used if solubility is an issue.

Expected Spectral Data

The following table outlines the anticipated chemical shifts (δ) and coupling constants (J). These are predictive values based on analyses of closely related structures like Methyl 3-fluoropyridine-4-carboxylate[1][6].

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)
¹H NMR H-4~7.5 - 7.8ddd (JH4-H5 ≈ 8, JH4-F3 ≈ 10, JH4-H6 ≈ 2)
H-5~7.2 - 7.4ddd (JH5-H4 ≈ 8, JH5-H6 ≈ 5, JH5-F3 ≈ 2)
H-6~8.4 - 8.6ddd (JH6-H5 ≈ 5, JH6-H4 ≈ 2, JH6-F3 ≈ 2)
-OCH₃~3.9 - 4.1s
¹³C NMR C-2~163 - 165d, ²JCF ≈ 20-30 Hz
C-3~155 - 160d, ¹JCF ≈ 250-270 Hz
C-4~125 - 130d, ²JCF ≈ 20-25 Hz
C-5~120 - 125d, ³JCF ≈ 5-10 Hz
C-6~145 - 150d, ³JCF ≈ 5-10 Hz
-OCH₃~52 - 54s
¹⁹F NMR F-3~ -120 to -130m
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm) for ¹H and ¹³C NMR and is often included in the deuterated solvent.

  • Instrument Setup:

    • Use a spectrometer operating at a field strength of at least 400 MHz for ¹H to ensure adequate spectral resolution.

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2 seconds.

    • ¹⁹F NMR: Acquire 64-128 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra relative to the residual solvent peak or TMS. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and coupling constants.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Formula

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, validating the molecular formula.

Expertise & Rationale

The choice of ionization technique is critical. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides characteristic fragmentation patterns that can be used for structural confirmation and library matching. Electrospray Ionization (ESI), typically used with Liquid Chromatography (LC-MS), is a softer technique that often yields a prominent molecular ion peak ([M+H]⁺), which is ideal for confirming molecular weight.

Expected Mass Spectral Data
ParameterValueRationale
Monoisotopic Mass 155.03825 DaCalculated for C₇H₆FNO₂.
[M+H]⁺ (ESI) 156.04553 m/zProtonated molecular ion.
[M+Na]⁺ (ESI) 178.02747 m/zSodium adduct, common in ESI.
Key EI Fragments m/z 124, 96Loss of -OCH₃ (m/z 31) and subsequent loss of CO (m/z 28).
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup (GC):

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion (M⁺) and characteristic fragment ions to confirm the structure.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry standard for determining the purity of pharmaceutical compounds and for quantifying them in complex mixtures. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Expertise & Rationale

A reversed-phase HPLC method is the logical choice for a molecule of this polarity. A C18 column provides excellent hydrophobic retention, while a mobile phase consisting of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for fine-tuning of the retention time. UV detection is highly effective, as the pyridine ring possesses a strong chromophore. The method must be validated for specificity, linearity, accuracy, and precision to be considered trustworthy[7].

Recommended HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Diode Array Detector (DAD) at 265 nm
Injection Volume 5 µL
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock to 0.1 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time reproducibility (<1% RSD), peak area reproducibility (<2% RSD), and theoretical plates (>2000).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy provides rapid confirmation of the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale

For this compound, the most characteristic absorption bands will be the C=O stretch of the ester, the C-O stretches, the aromatic C=C and C=N ring stretches, and the C-F stretch. The positions of these bands confirm the presence of the expected functional groups[8].

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic Ring
~2960C-H StretchMethyl (-OCH₃)
~1730-1710C=O StretchEster Carbonyl
~1600-1450C=C & C=N StretchesPyridine Ring
~1300-1200C-O StretchEster
~1250-1150C-F StretchAryl-Fluoride
Experimental Protocol: FT-IR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups to confirm the compound's identity.

Comprehensive Analytical Workflow

No single technique provides a complete picture. A logical workflow integrating these methods is essential for full characterization, from initial identification to final purity assessment.

G cluster_synthesis Synthesis Output cluster_characterization Structural Characterization & ID cluster_qc Purity & Quality Control cluster_final Final Product Crude_Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Crude_Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Crude_Product->MS FTIR FT-IR Spectroscopy Crude_Product->FTIR HPLC HPLC-UV/DAD NMR->HPLC MS->HPLC FTIR->HPLC Final_Product Characterized Product (>98% Pure) HPLC->Final_Product

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this guide—NMR, MS, HPLC, and FT-IR—form a robust framework for the comprehensive characterization of this compound. By applying these protocols and understanding the scientific principles behind them, researchers can confidently verify the structure, confirm the identity, and accurately assess the purity of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

Structural Elucidation of Fluorinated Pyridine Compounds: An Integrated NMR and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyridine scaffolds are of paramount importance in modern drug discovery, lending unique properties to active pharmaceutical ingredients (APIs), including enhanced metabolic stability, binding affinity, and bioavailability. The precise characterization of these molecules is non-trivial and essential for regulatory approval and understanding structure-activity relationships (SAR). This application note provides an in-depth guide to the structural elucidation of fluorinated pyridine compounds using a synergistic workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, provide validated protocols, and demonstrate an integrated data interpretation strategy for unambiguous compound identification.

The Rationale: Why an Integrated NMR and MS Strategy is Essential

The introduction of fluorine into a pyridine ring dramatically alters its electronic properties and, consequently, its spectroscopic signature. While mass spectrometry provides the molecular formula and fragmentation data, it often cannot distinguish between isomers. NMR, particularly ¹⁹F NMR, offers exquisite sensitivity to the local chemical environment, but requires complementary data to build a complete structural picture.

  • Mass Spectrometry (MS) excels at providing a compound's molecular weight and, through high-resolution measurements, its elemental composition. Tandem MS (MS/MS) further reveals structural motifs by analyzing fragmentation patterns. However, for fluorinated pyridines, the fragmentation can be complex, and MS alone may not definitively place the fluorine atom(s) on the ring.

  • Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of specific nuclei. For fluorinated compounds, ¹⁹F NMR is a uniquely powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and a wide range of chemical shifts that are highly sensitive to substitution patterns.[1] When combined with ¹H and ¹³C NMR, a complete, unambiguous structure can be determined.

This guide advocates for an integrated workflow where MS provides the molecular formula as a primary constraint, and multi-nuclear NMR techniques are then used to solve the detailed structural puzzle.

¹⁹F NMR Spectroscopy: The Primary Interrogation Tool

The ¹⁹F nucleus is the third most receptive NMR nucleus after ¹H and ³H, making it a highly sensitive probe. Its large chemical shift dispersion (over 800 ppm) means that even subtle structural changes in a molecule lead to significant, easily resolved differences in the ¹⁹F NMR spectrum.[2]

Causality Behind ¹⁹F NMR Spectral Parameters
  • Chemical Shift (δ): The position of a ¹⁹F signal is highly dependent on the electronic environment. Electron-withdrawing groups deshield the fluorine nucleus, shifting its signal downfield, while electron-donating groups cause an upfield shift. The position of fluorine on the pyridine ring (ortho, meta, or para to the nitrogen) has a profound and predictable effect on its chemical shift.

  • Spin-Spin Coupling (J): Coupling provides connectivity information.

    • ¹⁹F-¹H Coupling (JHF): Coupling between fluorine and adjacent protons is typically observed over two to five bonds. Geminal H-F coupling constants can be as large as 50 Hz.[2]

    • ¹⁹F-¹³C Coupling (JCF): Direct one-bond coupling (¹JCF) is large, often in the range of -150 to -300 Hz.[3] Longer-range couplings (²JCF, ³JCF) are smaller (typically 10-30 Hz for ²JCF) but provide invaluable data for assigning carbon signals.[3]

    • ¹⁹F-¹⁹F Coupling (JFF): In poly-fluorinated pyridines, F-F coupling constants are observed and are highly dependent on the number of bonds separating the nuclei.[2]

Table 1: Typical NMR Parameters for Fluoropyridines
ParameterTypical Value RangeStructural Information Gained
¹⁹F Chemical Shift -50 to -180 ppm (vs. CFCl₃)Electronic environment, position on the ring
¹JCF -150 to -300 HzDirect C-F bond confirmation
²JCF 10 to 30 HzConnectivity to adjacent carbons
³JHF (ortho) 6 to 10 HzProximity of F to an ortho proton
⁴JHF (meta) 2 to 4 HzProximity of F to a meta proton

Note: Values are approximate and can be influenced by solvent and other substituents.[2][3]

Mass Spectrometry: Confirming Identity and Probing Fragmentation

MS is the definitive technique for determining molecular weight. For fluorinated compounds, the choice of ionization method is critical and dictates the information obtained.

Choosing the Right Ionization Technique
  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for confirming the molecular weight. It typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, making it the method of choice for initial analysis and for coupling with liquid chromatography (LC-MS).[4]

  • Electron Impact (EI): This is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[5] While the molecular ion may be weak or absent, the resulting fragmentation pattern provides a structural fingerprint that can be used for library matching and detailed structural analysis.[5][6]

High-Resolution Mass Spectrometry (HRMS)

Utilizing analyzers like Time-of-Flight (TOF) or Orbitrap is crucial. HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, confirming the presence and number of fluorine, carbon, nitrogen, and hydrogen atoms. This is a self-validating step that provides high confidence in the molecular identity.[7][8]

Understanding Fragmentation Pathways

The fragmentation of the pyridine ring is a well-understood process. A common pathway involves the loss of HCN (27 Da). The presence of a fluorine atom alters these pathways. A key fragmentation event for fluoropyridines can be the loss of HCF or a related radical, alongside the characteristic cleavages of the pyridine ring. Tandem MS (MS/MS) experiments are invaluable for systematically mapping these fragmentation pathways by isolating a precursor ion and analyzing its fragments.[7][9]

Integrated Workflow for Structural Elucidation

A robust workflow ensures efficiency and accuracy. The following diagram illustrates the synergistic use of MS and NMR.

G cluster_0 Mass Spectrometry Core cluster_1 NMR Core cluster_2 Data Integration & Final Structure P1 Sample Preparation (Dilution in MeOH/H2O) P2 LC-HRMS Analysis (ESI Source) P1->P2 P3 Determine Elemental Formula ([M+H]⁺, <5 ppm error) P2->P3 P4 Tandem MS/MS Analysis (Fragmentation Pattern) P3->P4 D1 Integrate MS and NMR Data P3->D1 Elemental Formula Constraint D3 Verify with All Data (J-couplings, Fragments) P4->D3 Fragment Confirmation N1 Sample Preparation (5-10 mg in 0.6 mL CDCl₃) N2 Acquire ¹H and ¹⁹F Spectra N1->N2 N3 Acquire ¹³C and DEPT Spectra N2->N3 N4 Acquire 2D NMR (COSY, HSQC, HMBC) N3->N4 N4->D1 Connectivity Data D2 Propose Structure D1->D2 D2->D3

Caption: Integrated workflow for fluorinated pyridine characterization.

Experimental Protocols

These protocols represent a validated starting point for routine analysis.

Protocol 1: NMR Sample Preparation

This protocol is designed to minimize contaminants and ensure high-quality spectra.

  • Select Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[3]

  • Weigh Sample: Accurately weigh 5-10 mg of the fluorinated pyridine compound for ¹H and ¹⁹F NMR. For ¹³C NMR, which is less sensitive, 15-30 mg is recommended.[10][11]

  • Dissolve Sample: Place the sample in a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent.[11][12] Mix thoroughly until the sample is fully dissolved.

  • Filter Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][13]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone.[10]

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
  • Insert Sample and Lock: Insert the sample into the spectrometer. Perform automatic or manual locking on the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. This is critical for sharp lineshapes and good resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse with ¹H decoupling (zgig).

    • Spectral Width: ~250 ppm.

    • Reference: Typically referenced externally to CFCl₃ (0 ppm).

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single pulse with ¹H decoupling (zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 scans or more, depending on concentration.

Protocol 3: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Perform a serial dilution to a final concentration of ~1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • Instrumentation (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Mass Range: 50 - 1000 m/z.

    • Source Temperature: 120 - 150 °C.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to identify the [M+H]⁺ ion. The system should be calibrated to ensure mass accuracy below 5 ppm.

    • Tandem MS (MS/MS): In a separate run or using data-dependent acquisition, select the previously identified [M+H]⁺ ion as the precursor. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Data Visualization: A Case Study

Consider a hypothetical monofluorinated methylpyridine. MS analysis provides an accurate mass for the [M+H]⁺ ion, confirming the elemental formula C₆H₇FN. The challenge is to determine the isomer.

G cluster_0 Precursor Ion (m/z 112.05) cluster_1 Primary Fragments cluster_2 Secondary Fragments parent C₆H₆FN⁺ frag1 Loss of HCN C₅H₅F⁺ m/z 85.04 parent->frag1 CID frag2 Loss of CH₃ C₅H₃FN⁺ m/z 96.03 parent->frag2 CID frag3 Loss of HCF C₄H₄⁺ m/z 52.03 frag1->frag3 Further CID

References

Application Note: High-Purity Purification of Methyl 3-Fluoropyridine-2-carboxylate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient purification of Methyl 3-Fluoropyridine-2-carboxylate, a key building block in pharmaceutical and agrochemical research. The described method utilizes normal-phase automated flash chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexane. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method to obtain this compound in high purity. The protocol includes detailed explanations for each step, from sample preparation to post-purification analysis, ensuring scientific integrity and reproducibility.

Introduction

This compound is a valuable synthetic intermediate whose utility in drug discovery is largely dependent on its purity. The presence of impurities, such as unreacted starting materials, byproducts, or isomers, can significantly impact the outcome of subsequent synthetic steps and biological assays. Flash chromatography is a widely adopted, efficient, and scalable technique for the purification of organic compounds.[1] This document outlines an optimized protocol for the purification of this compound, addressing the specific challenges associated with fluorinated pyridine derivatives.

The introduction of a fluorine atom can alter the physicochemical properties of a molecule, potentially enhancing its lipophilicity and metabolic stability.[2] However, the basicity of the pyridine nitrogen can lead to interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation.[3] This protocol is designed to mitigate these effects and deliver the target compound with high purity and yield.

Materials and Equipment

Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • HPLC-grade Hexane

  • HPLC-grade Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM, for sample loading)

  • Anhydrous Sodium Sulfate

Equipment:

  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (or empty column for manual packing)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Rotary Evaporator

  • Fume Hood

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

Safety Precautions

  • Handling: Handle this compound and all solvents in a well-ventilated fume hood.[4] Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Personal Protective Equipment: Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[4]

  • Solvent Safety: Hexane and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

Thin Layer Chromatography (TLC) for Method Development

The initial step in developing a successful flash chromatography purification is to determine the optimal mobile phase composition using TLC. A well-chosen solvent system should provide a good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4 for effective column chromatography.

Procedure:

  • Prepare the TLC Chamber: Pour a 30:70 (v/v) mixture of ethyl acetate in hexane into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure chamber saturation and close the lid.[5] Allow the chamber to equilibrate for at least 10 minutes.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane. Using a capillary spotter, apply a small spot of the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp at 254 nm.

  • Adjust the Mobile Phase: If the Rf of the product is too high, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If the Rf is too low, increase the polarity (increase the percentage of ethyl acetate).

Flash Chromatography Purification

This protocol utilizes an automated flash chromatography system with a pre-packed silica gel column.

Workflow Diagram:

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column appropriate for the scale of your purification. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[1]

    • Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or a low polarity mixture like 5% Ethyl Acetate in Hexane) until a stable baseline is achieved on the detector.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully load this powder onto the column. This technique often results in better peak resolution.[1]

    • Wet Loading: If the product is highly soluble in the initial mobile phase, dissolve the crude material in the smallest possible volume of this solvent and inject it onto the column.

  • Elution and Fraction Collection:

    • Begin the elution with a low polarity mobile phase.

    • Run a linear gradient from a low percentage of ethyl acetate in hexane to a higher percentage. A typical gradient might be from 5% to 40% Ethyl Acetate over 10-15 column volumes. For closely eluting impurities, a shallower gradient may be necessary.

    • Monitor the elution profile using the system's UV detector (254 nm is often suitable for aromatic compounds).

    • Collect fractions of an appropriate size based on the column volume and flow rate.

  • Analysis of Fractions and Product Isolation:

    • Analyze the collected fractions by TLC using the same mobile phase system developed earlier to identify the fractions containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.

Data Presentation

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
TLC Mobile Phase 30:70 (v/v) Ethyl Acetate/Hexane
Gradient Profile 5% to 40% Ethyl Acetate in Hexane over 15 CV
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection Wavelength 254 nm
Sample Loading Dry loading recommended
Expected Rf (TLC) 0.2 - 0.4 in 30:70 EtOAc/Hexane

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic silanol groups.[3]Add a small amount (0.1-0.5%) of triethylamine to the mobile phase to compete for the active sites on the silica gel. Note: This may alter the elution profile.
Poor Separation Inappropriate mobile phase polarity or gradient slope.Re-optimize the mobile phase using TLC. Try a shallower gradient or an isocratic elution if impurities are very close to the product.
Product Not Eluting The mobile phase is not polar enough.Increase the final concentration of ethyl acetate in the gradient or switch to a more polar solvent system, such as dichloromethane/methanol.
Multiple Overlapping Peaks Isomeric impurities or byproducts with similar polarity.A shallower gradient is crucial. If separation is still not achieved, consider using a different stationary phase (e.g., alumina) or a different solvent system.[6]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity purification of this compound using automated flash chromatography. By following the outlined steps for TLC method development, sample preparation, and gradient elution, researchers can efficiently isolate the target compound, ensuring the quality required for subsequent applications in research and development.

References

Application Note: Methyl 3-Fluoropyridine-2-carboxylate as a Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated heterocyclic compounds are foundational scaffolds in modern medicinal chemistry and agrochemical development, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a detailed exploration of Methyl 3-Fluoropyridine-2-carboxylate, a versatile and highly functionalized building block for the synthesis of diverse, novel heterocyclic systems. We present not just protocols, but the underlying chemical logic, enabling researchers to adapt and innovate. This document details synthetic pathways to key fused pyridine systems, including Pyrazolo[1,5-a]pyridines and[3][4][5]Triazolo[4,3-a]pyridines, complete with step-by-step protocols, mechanistic insights, and characterization data.

Introduction: The Strategic Value of the 3-Fluoropyridine Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[6] The strategic incorporation of a fluorine atom can profoundly alter a molecule's properties. Unlike fluorine at the 2- or 4-positions which significantly activates the ring for nucleophilic aromatic substitution, a fluorine atom at the 3-position offers a more stable substitution pattern while still imparting beneficial electronic properties.[6]

This compound emerges as a particularly valuable starting material due to its trifecta of reactive sites:

  • The Pyridine Nitrogen: Acts as a base and a nucleophile, directing metallation and influencing the reactivity of the ring.

  • The C2-Ester Group: A versatile handle for transformations into amides, hydrazides, or alcohols, serving as the initiation point for cyclization.

  • The C3-Fluorine Atom: A stable electronic modifier that enhances lipophilicity and can participate in specific, advanced cross-coupling reactions.

This guide focuses on leveraging the C2-ester to build fused heterocyclic systems, a common strategy for exploring new chemical space in drug development.

Core Synthetic Pathways and Protocols

We will explore two robust and high-impact synthetic transformations starting from this compound. The initial step for both pathways is the conversion of the methyl ester to the corresponding hydrazide, a crucial intermediate.

Workflow Overview: From Ester to Fused Heterocycle

The general strategy involves a two-step process: first, the formation of a key intermediate (hydrazide), followed by a cyclization reaction with an appropriate partner to form the desired fused ring system.

G start This compound intermediate 3-Fluoro-2-pyridinecarbohydrazide start->intermediate Hydrazinolysis pathA Pathway A: Pyrazolo[1,5-a]pyridine Synthesis intermediate->pathA pathB Pathway B: [1,2,4]Triazolo[4,3-a]pyridine Synthesis intermediate->pathB reagent1 Hydrazine Hydrate reagentA 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagentA->pathA reagentB Orthoester or Aldehyde (e.g., Triethyl Orthoformate) reagentB->pathB

Caption: General workflow for synthesizing fused heterocycles.

Protocol 1: Synthesis of 3-Fluoro-2-pyridinecarbohydrazide (Intermediate)

This protocol is the gateway to a multitude of fused heterocyclic systems. The conversion of the methyl ester to a hydrazide is a classic, high-yielding transformation.

Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine and heating, with methanol being the only byproduct. Ethanol is chosen as a solvent for its ability to dissolve the starting material and for its suitable boiling point.

Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 5.0 g).

  • Reagents: Add ethanol (40 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (80% in water, 5.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol (10 mL), and then with diethyl ether (20 mL).

  • Drying: Dry the resulting white solid under vacuum to yield 3-Fluoro-2-pyridinecarbohydrazide. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Pathway A: Synthesis of a 5-Fluoro-Substituted Pyrazolo[1,5-a]pyridine

This pathway utilizes a condensation reaction between the synthesized hydrazide and a 1,3-dicarbonyl compound to form the pyrazole ring. This class of compounds is of significant interest in medicinal chemistry.[7]

Mechanism Insight: The reaction proceeds via initial condensation of the more nucleophilic terminal nitrogen of the hydrazide with one of the carbonyls of acetylacetone. This is followed by an intramolecular cyclization, where the other nitrogen attacks the second carbonyl, and subsequent dehydration under acidic conditions to yield the aromatic pyrazolopyridine core.

G start 3-Fluoro-2-pyridinecarbohydrazide intermediate Hydrazone Intermediate start->intermediate reagent Acetylacetone + Acetic Acid (cat.) reagent->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 5-Fluoro-2,4-dimethyl- pyrazolo[1,5-a]pyridine cyclization->product G start 3-Fluoro-2-pyridinecarbohydrazide cyclization Condensation & Intramolecular Cyclization start->cyclization reagent Triethyl Orthoformate reagent->cyclization product 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine cyclization->product

References

Application Notes and Protocols: Esterification of 3-Fluoropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoropyridine-2-Carboxylic Acid Esters

Esters of pyridine carboxylic acids are crucial intermediates in the synthesis of a multitude of compounds, particularly in the pharmaceutical industry.[1] The introduction of a fluorine atom into organic molecules can significantly alter their physical and chemical properties, often enhancing lipophilicity and metabolic stability, which can improve a drug's ability to penetrate cells and resist degradation.[2] Specifically, esters derived from 3-fluoropyridine-2-carboxylic acid are valuable precursors for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.[2] This guide provides detailed protocols and insights into the esterification of this important substrate, addressing the unique challenges posed by its electron-deficient nature.

Understanding the Chemistry: Challenges and Strategies

The esterification of pyridine carboxylic acids can be challenging due to the electron-withdrawing nature of the pyridine ring, which deactivates the carboxylic acid group towards nucleophilic attack. The presence of a fluorine atom at the 3-position further exacerbates this effect. Therefore, direct acid-catalyzed esterification (Fischer esterification) may require harsh conditions and can be inefficient.

To overcome these challenges, two primary strategies are employed:

  • Fischer-Speier Esterification: This classic method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[3] While straightforward, it may not be suitable for acid-sensitive substrates.[4]

  • Steglich Esterification: A milder approach that employs a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for sterically hindered or acid-labile substrates.[7][8]

Mechanistic Overview

A clear understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution that proceeds through a six-step, reversible mechanism.[9]

// Nodes Start [label="Carboxylic Acid +\nAlcohol + H+", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nCarbonyl Oxygen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Carbonyl [label="Activated Carbonyl\n(Oxonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Proton_Transfer [label="Proton Transfer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water_Elimination [label="Elimination of\nWater", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Ester [label="Protonated Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ester + H2O + H+", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Protonation; Protonation -> Activated_Carbonyl; Activated_Carbonyl -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Water_Elimination; Water_Elimination -> Protonated_Ester; Protonated_Ester -> Deprotonation; Deprotonation -> Product; }

Caption: Fischer Esterification Workflow.

The key steps involve the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.[10][11] A series of proton transfers and the elimination of a water molecule lead to the final ester product.[9] The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[11]

Steglich Esterification Mechanism

The Steglich esterification offers a milder alternative, proceeding through the activation of the carboxylic acid with a carbodiimide coupling agent.[5]

// Nodes Start [label="Carboxylic Acid +\nAlcohol + DCC/EDC + DMAP", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation with DCC/EDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP_Attack [label="DMAP attacks\nO-Acylisourea", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acylpyridinium [label="Acylpyridinium\nIntermediate\n('Active Ester')", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol_Attack [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Formation [label="Product Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ester + DCU/EDU", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Activation; Activation -> O_Acylisourea; O_Acylisourea -> DMAP_Attack; DMAP_Attack -> Acylpyridinium; Acylpyridinium -> Alcohol_Attack; Alcohol_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Product_Formation; Product_Formation -> Product; }

Caption: Steglich Esterification Workflow.

DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7] DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester").[7][8] This intermediate is then readily attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) as a byproduct.[7] A potential side reaction is the formation of N-acylureas, which can be minimized by the addition of DMAP.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 3-fluoropyridine-2-carboxylic acid.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is suitable for the synthesis of simple alkyl esters, such as the methyl or ethyl ester, where the alcohol can be used in large excess as the solvent.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
3-Fluoropyridine-2-carboxylic acid141.101.0 g1.0
Methanol (or other alcohol)32.0420 mLExcess
Concentrated Sulfuric Acid (H₂SO₄)98.08~0.1 mLCatalytic
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)142.04 / 120.37As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-fluoropyridine-2-carboxylic acid (1.0 g) in the desired alcohol (20 mL).

  • Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (~0.1 mL) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Carefully neutralize the residue to a pH of 7-8 with a saturated aqueous solution of NaHCO₃ at 0 °C in an ice bath.[12]

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude ester. The product can be further purified by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is ideal for synthesizing a wider range of esters, including those from more complex or sterically hindered alcohols, under mild conditions.[5][6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
3-Fluoropyridine-2-carboxylic acid141.101.0 g (7.09 mmol)1.0
Alcohol (R-OH)-8.51 mmol1.2
Dicyclohexylcarbodiimide (DCC)206.331.61 g (7.80 mmol)1.1
4-Dimethylaminopyridine (DMAP)122.1743 mg (0.35 mmol)0.05
Dichloromethane (DCM), anhydrous84.9330 mL-

Procedure:

  • Reaction Setup: To a solution of 3-fluoropyridine-2-carboxylic acid (1.0 g, 7.09 mmol), the desired alcohol (8.51 mmol, 1.2 equiv.), and DMAP (43 mg, 0.35 mmol, 0.05 equiv.) in anhydrous dichloromethane (30 mL) in a round-bottom flask under a nitrogen atmosphere, add a solution of DCC (1.61 g, 7.80 mmol, 1.1 equiv.) in anhydrous DCM (10 mL) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • A white precipitate of dicyclohexylurea (DCU) will form.[6] Filter the reaction mixture through a pad of Celite to remove the DCU.

    • Wash the filtrate with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield (Fischer) Incomplete reaction due to equilibrium.Use a large excess of the alcohol; Remove water using a Dean-Stark trap or molecular sieves.[12]
Insufficient catalyst.Ensure the acid catalyst is fresh and used in an adequate amount.[12]
Low Yield (Steglich) Formation of N-acylurea byproduct.Ensure a catalytic amount of DMAP is used.[7]
Steric hindrance.Increase reaction time or temperature slightly; consider using a more reactive coupling agent like EDC.[4][5]
Product Isolation Issues Product is partially soluble in the aqueous layer.Saturate the aqueous layer with brine to decrease the solubility of the organic product; perform multiple extractions with an appropriate organic solvent.[12]
Emulsion formation during extraction.Add a small amount of brine to help break the emulsion; allow the mixture to stand for a longer period.[12]

Conclusion

The esterification of 3-fluoropyridine-2-carboxylic acid is a key transformation in the synthesis of valuable chemical entities. The choice between Fischer and Steglich esterification depends on the specific alcohol being used and the sensitivity of the starting material to acidic conditions. By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively synthesize the desired esters in good yields. Careful monitoring of the reaction and appropriate workup and purification techniques are essential for obtaining a high-purity product.

References

Application Notes and Protocols: Reactions of the Ester Group in Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-Fluoropyridine-2-carboxylate in Drug Discovery

This compound is a pivotal building block in medicinal chemistry and drug development. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the pyridine nitrogen, render it a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, binding affinity, and membrane permeability. The ester group at the 2-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

These application notes provide a comprehensive guide to the key reactions of the ester group in this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. Understanding the reactivity of this functional group is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Hydrolysis (Saponification): Accessing the Carboxylic Acid Core

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-fluoropyridine-2-carboxylic acid, is a fundamental transformation that opens the door to a wide range of subsequent reactions, such as amide bond formation. The electron-deficient nature of the pyridine ring, further accentuated by the 3-fluoro substituent, enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Mechanistic Considerations

Base-catalyzed hydrolysis, or saponification, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final carboxylic acid product. The reaction is essentially irreversible due to the deprotonation of the carboxylic acid by the alkoxide byproduct.

ester This compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH⁻ hydroxide OH⁻ carboxylate 3-Fluoropyridine-2-carboxylate tetrahedral_intermediate->carboxylate - CH₃O⁻ acid 3-Fluoropyridine-2-carboxylic Acid carboxylate->acid + H₃O⁺ methanol CH₃OH

Caption: Mechanism of Saponification

Experimental Protocol: Saponification of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-fluoropyridine-2-carboxylic acid[1].

ParameterCondition
Base LiOH or NaOH
Solvent THF/Water
Temperature Reflux
Work-up Acidification and Extraction
Expected Yield >90%

Amidation: Forging the Amide Bond

The direct conversion of the ester to an amide is a highly valuable transformation in drug discovery, as the amide bond is a cornerstone of many pharmaceutical agents. This can be achieved by direct aminolysis or through a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

Mechanistic Pathways for Amidation

Direct aminolysis involves the nucleophilic attack of an amine on the ester carbonyl. This reaction is often slow and may require elevated temperatures or catalysis. A more common and efficient method is the conversion of the corresponding carboxylic acid (obtained from hydrolysis) to an amide using coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This two-step approach offers broader substrate scope and milder reaction conditions.

cluster_0 Direct Aminolysis cluster_1 Two-Step Amidation ester This compound amide1 3-Fluoropyridine-2-carboxamide ester->amide1 + R-NH₂ (heat/catalyst) amine1 R-NH₂ acid 3-Fluoropyridine-2-carboxylic Acid activated_ester Activated Intermediate acid->activated_ester + Coupling Agent coupling_agent Coupling Agent (e.g., HBTU) amide2 3-Fluoropyridine-2-carboxamide activated_ester->amide2 + R-NH₂ amine2 R-NH₂

Caption: Amidation Workflow

Experimental Protocol: Two-Step Synthesis of 3-Fluoropyridine-2-carboxamide

Materials:

  • 3-Fluoropyridine-2-carboxylic acid (from hydrolysis)

  • Ammonia solution (or desired amine)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-fluoropyridine-2-carboxylic acid (1.0 eq) in DMF.

  • Add DIPEA (2.5 eq) and HBTU (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (e.g., a solution of ammonia in methanol or an amine hydrochloride salt with an additional equivalent of base) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide[2].

ParameterCondition
Coupling Agent HBTU
Base DIPEA
Solvent DMF
Temperature Room Temperature
Expected Yield 70-90%

Reduction: Synthesis of (3-Fluoropyridin-2-yl)methanol

The reduction of the ester group to a primary alcohol, (3-fluoropyridin-2-yl)methanol, provides a valuable intermediate for further functionalization, such as etherification or conversion to an alkyl halide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Mechanism of Hydride Reduction

The reduction proceeds via nucleophilic acyl substitution where a hydride ion from LiAlH₄ attacks the carbonyl carbon. This is followed by the elimination of the methoxide group to form an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide, which is protonated upon acidic workup to yield the primary alcohol.

ester This compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + [H⁻] hydride [H⁻] (from LiAlH₄) aldehyde 3-Fluoropyridine-2-carbaldehyde tetrahedral_intermediate->aldehyde - CH₃O⁻ alkoxide Alkoxide Intermediate aldehyde->alkoxide + [H⁻] alcohol (3-Fluoropyridin-2-yl)methanol alkoxide->alcohol + H₃O⁺ (workup)

Caption: Reduction Workflow

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing with ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (3-fluoropyridin-2-yl)methanol[3][4].

ParameterCondition
Reducing Agent LiAlH₄
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Work-up Fieser Workup
Expected Yield 80-95%

Grignard Reaction: Formation of Tertiary Alcohols

The reaction of the ester with Grignard reagents provides a powerful method for the construction of tertiary alcohols, introducing two identical alkyl or aryl groups from the Grignard reagent. This reaction significantly increases molecular complexity in a single step.

Mechanism of Grignard Addition

The Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

ester This compound tetrahedral_intermediate1 Tetrahedral Intermediate 1 ester->tetrahedral_intermediate1 + R-MgBr grignard 2 R-MgBr ketone Ketone Intermediate tetrahedral_intermediate1->ketone - CH₃OMgBr alkoxide Magnesium Alkoxide ketone->alkoxide + R-MgBr tertiary_alcohol Tertiary Alcohol alkoxide->tertiary_alcohol + H₃O⁺ (workup)

Caption: Grignard Reaction Workflow

Experimental Protocol: Grignard Reaction with this compound

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (2.2 eq) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the tertiary alcohol.

ParameterCondition
Reagent Grignard Reagent (e.g., PhMgBr)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Work-up Quenching with sat. aq. NH₄Cl
Expected Yield 60-80%

Conclusion

The ester group of this compound is a versatile functional handle that provides access to a wide range of important synthetic intermediates. The protocols outlined in these application notes for hydrolysis, amidation, reduction, and Grignard reactions serve as a practical guide for researchers in the field of drug discovery and development. The electronic nature of the fluorinated pyridine ring plays a significant role in the reactivity of the ester, and a thorough understanding of these effects is crucial for successful synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-Fluoropyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, ensuring you can navigate the experimental nuances with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal and well-established routes for synthesizing this molecule:

  • Diazotization-Fluorination (Sandmeyer-type Reaction): This route typically starts from Methyl 3-aminopyridine-2-carboxylate. The amino group is converted into a diazonium salt, which is subsequently displaced by a fluoride anion. A classic version of this is the Balz-Schiemann reaction, though modern variations exist.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr or Halex Reaction): This approach begins with a pyridine ring bearing a good leaving group (like -Cl or -NO₂) at the 3-position, such as Methyl 3-chloropyridine-2-carboxylate. The leaving group is then displaced by a fluoride source, like KF or CsF, often at elevated temperatures in a polar aprotic solvent.[3][4][5] The electron-withdrawing carboxylate group at the 2-position activates the ring for this type of substitution.[6]

Q2: Which synthetic route is recommended for our laboratory?

A2: The choice of route depends on precursor availability, scale, and safety considerations. The following table provides a comparative overview to aid in your decision-making.

FeatureDiazotization-Fluorination (Sandmeyer-type)Nucleophilic Aromatic Substitution (Halex)
Starting Material Methyl 3-aminopyridine-2-carboxylateMethyl 3-chloro- or 3-nitropyridine-2-carboxylate
Key Reagents NaNO₂, HF, HBF₄, or Pyridine-HF[7][8]Anhydrous KF or CsF, Phase-transfer catalyst (optional)[4][9]
Pros Good for late-stage fluorination. Can be performed in a one-pot fashion to avoid isolating unstable intermediates.[10]Often higher yielding and more scalable. Avoids handling potentially unstable diazonium salts directly.[3]
Cons Diazonium intermediates can be unstable and potentially explosive. Requires careful temperature control.[11] Formation of phenol byproducts is common if moisture is present.[11]Requires high temperatures (150-250 °C) and strictly anhydrous conditions.[3][4] The precursor (e.g., 3-chloropyridine derivative) may be less readily available.
Ideal For Small to medium scale laboratory synthesis where the amino-precursor is readily available.Medium to large scale synthesis where scalability and safety from diazonium salts are priorities.

Q3: What are the critical safety precautions for these syntheses?

A3: Both routes require specific safety measures:

  • Diazotization-Fluorination:

    • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures (typically 0 to -5 °C) at all times.[11]

    • HF Handling: If using anhydrous hydrogen fluoride or HF-pyridine, extreme caution is necessary. HF is highly corrosive and toxic. All manipulations must be performed in a specialized fume hood using appropriate personal protective equipment (PPE), including HF-resistant gloves. Calcium gluconate gel should be immediately available as an antidote for skin exposure.

  • Halex Reaction:

    • High Temperatures: The reaction is often run at high temperatures, posing a risk of thermal burns and requiring careful monitoring to prevent runaway reactions.

    • Anhydrous Reagents: Anhydrous potassium fluoride is highly hygroscopic. Moisture can significantly reduce yield by hydrolyzing the ester and deactivating the fluoride source.[12]

Section 2: Troubleshooting Guide

This guide is structured to provide direct answers to specific experimental problems.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the common causes and how can I fix this?

A: Low yield is a multifaceted issue. Let's break it down by the synthetic route.

For Diazotization-Fluorination:

  • Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt from the amine is a critical step.

    • Solution: Ensure your sodium nitrite (NaNO₂) is fresh and dry. Add the NaNO₂ solution slowly to the acidic solution of your amine while maintaining a low temperature (0 to -5 °C) to prevent premature decomposition.[11] You can test for excess nitrous acid using starch-iodide paper to confirm the reaction has gone to completion (the paper will turn dark blue).[11]

  • Potential Cause 2: Premature Decomposition of the Diazonium Salt. These intermediates are thermally sensitive.

    • Solution: Strict temperature control is non-negotiable. Use an ice-salt or acetone-dry ice bath to maintain the required low temperature throughout the diazotization and subsequent fluorination.

  • Potential Cause 3: Formation of Phenol Byproduct. The diazonium salt can react with water to form the corresponding hydroxypyridine, a very common side reaction.[11]

    • Solution: Use anhydrous or highly concentrated fluorinating agents (e.g., anhydrous HF-pyridine). While some water is necessary to dissolve NaNO₂, minimizing its overall amount is key.

For Halex (SNAr) Reaction:

  • Potential Cause 1: Presence of Moisture. Water will deactivate the potassium fluoride (KF) and can hydrolyze your ester product.[12]

    • Solution: Use spray-dried KF or dry it thoroughly in an oven before use. Ensure your solvent (e.g., DMSO, Sulfolane) is anhydrous.[5] All glassware should be flame- or oven-dried.

  • Potential Cause 2: Insufficient Reaction Temperature or Time. The Halex reaction requires significant thermal energy to overcome the activation barrier for displacing the leaving group.[3]

    • Solution: Ensure your reaction reaches the target temperature (often >180 °C). Monitor the reaction progress by TLC or GC-MS and continue heating until the starting material is consumed.

  • Potential Cause 3: Poor Solubility of KF. Potassium fluoride has low solubility in many organic solvents, which can limit its reactivity.

    • Solution: Use a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to help shuttle the fluoride anion into the organic phase.[9] Alternatively, using cesium fluoride (CsF), which is more soluble, can significantly increase the reaction rate, albeit at a higher cost.[13]

Issue 2: Complex Mixture of Products and Purification Difficulties

Q: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are these byproducts and how can I isolate my product?

A: The presence of multiple byproducts is common. Identifying them is the first step to mitigation.

  • Common Byproducts:

    • Unreacted Starting Material: The reaction did not go to completion.

    • Hydroxypyridine (from Diazotization): Formed from the reaction of the diazonium salt with water.[11]

    • 3-Fluoropyridine-2-carboxylic acid: The methyl ester was hydrolyzed during the reaction or an aqueous workup.[12]

    • Polymeric materials: Furan and pyridine rings can sometimes polymerize under harsh acidic or thermal conditions.[12]

  • Solutions for Product Isolation:

    • Problem: Product is water-soluble. During aqueous workup, a significant amount of the product may remain in the aqueous layer.

      • Solution: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of your organic product (salting-out effect). Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[14]

    • Problem: Emulsion formation during extraction. The mixture of organic and aqueous layers does not separate cleanly.

      • Solution: Add a small amount of brine and gently swirl the separatory funnel. Allowing the mixture to stand for a longer period can also help break the emulsion.[14]

    • Problem: Byproducts have similar polarity. The desired product and byproducts co-elute during column chromatography.

      • Solution: Adjust the polarity of your eluent system. A shallow gradient of a more polar solvent can improve separation. If the byproduct is the carboxylic acid, you can often remove it with a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup, prior to chromatography.

Troubleshooting Summary Table
SymptomPotential CauseRecommended ActionRoute
Low YieldIncomplete diazotizationUse fresh NaNO₂, add slowly at <0 °C, test with starch-iodide paper.Diazotization
Low YieldWater contaminationUse spray-dried KF, anhydrous solvents, and oven-dried glassware.Halex
Low YieldInsufficient temperatureIncrease reaction temperature to 180-220 °C and monitor by TLC/GC.Halex
Impurity: HydroxypyridineReaction with H₂OMinimize water; use anhydrous fluorinating agent (e.g., HF-Pyridine).Diazotization
Impurity: Carboxylic AcidEster hydrolysisPerform workup at low temperature; use NaHCO₃ wash to remove acid.Both
Difficult IsolationProduct is water-solubleSaturate aqueous layer with brine; perform multiple extractions.Both
Section 3: Experimental Protocols & Visualizations

Here we provide detailed, step-by-step methodologies for the two primary synthetic routes.

Workflow for Selecting a Synthetic Route

The following diagram illustrates a logical workflow for choosing the most appropriate synthetic path based on common laboratory constraints.

G start Start: Synthesize Methyl 3-Fluoropyridine-2-carboxylate precursor Is Methyl 3-aminopyridine-2-carboxylate readily available? start->precursor scale Is the required scale >20g? precursor->scale Yes hf_safety Can you handle HF safely? precursor->hf_safety No scale->hf_safety No halex Route 2: Nucleophilic Substitution (Halex Reaction) scale->halex Yes sandmeyer Route 1: Diazotization-Fluorination (Sandmeyer-type) hf_safety->sandmeyer Yes hf_safety->halex No

Caption: Decision workflow for synthetic route selection.

Protocol A: Synthesis via Diazotization-Fluorination

This protocol is adapted from procedures involving the fluorination of aminopyridines.[7][8]

Reaction Scheme: (Self-generated image representing the chemical transformation)

Reagents & Materials:

ReagentMolar Eq.MW ( g/mol )AmountNotes
Methyl 3-aminopyridine-2-carboxylate1.0152.15(e.g., 5.00 g)Starting material
Pyridine-HF (70% HF)~10-(e.g., 20 mL)Fluorinating agent & solvent. EXTREME CAUTION
Sodium Nitrite (NaNO₂)1.169.00(e.g., 2.75 g)Diazotizing agent
Water (deionized)-18.02(e.g., 10 mL)To dissolve NaNO₂
Dichloromethane (DCM)-84.93(e.g., 3 x 50 mL)Extraction solvent
Saturated NaHCO₃ solution--As neededFor neutralization

Step-by-Step Procedure:

  • Setup: In a Teflon or polyethylene vessel placed in an ice-salt bath, add Methyl 3-aminopyridine-2-carboxylate (1.0 eq).

  • Fluorinating Agent: Under a fume hood, carefully add 70% Pyridine-HF to the vessel with stirring. Cool the mixture to -5 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: Stir the mixture at -5 to 0 °C for 1 hour.

  • Decomposition: Allow the reaction to slowly warm to room temperature, then heat gently to 50-60 °C. You should observe nitrogen gas evolution. Maintain this temperature for 1-2 hours until gas evolution ceases.

  • Workup: Cool the reaction vessel in an ice bath. Very carefully, quench the reaction by slowly pouring it over crushed ice.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH 7-8). Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Section 4: Reaction Mechanisms

Understanding the underlying mechanisms is key to troubleshooting and optimization.

Mechanism 1: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] The key steps involve the formation of an aryl radical, which is then trapped by the nucleophile.

G cluster_0 Diazotization cluster_1 Radical Formation & Substitution Amine Ar-NH₂ HONO + HONO, H⁺ Amine->HONO Diazonium Ar-N₂⁺ HONO->Diazonium e_transfer Cu(I) e⁻ transfer Diazonium->e_transfer Diazonium->e_transfer radical Ar• e_transfer->radical N2_loss - N₂ (gas) trapping + Cu(II)F₂ radical->trapping product Ar-F trapping->product

Caption: Simplified mechanism of the Sandmeyer reaction.

Mechanism 2: The Halex (SNAr) Reaction

The Halex reaction proceeds via a classic nucleophilic aromatic substitution mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

G Start Ar-Cl Fluoride + F⁻ Start->Fluoride Meisenheimer [Meisenheimer Complex]⁻ (Resonance Stabilized) Fluoride->Meisenheimer LG_loss - Cl⁻ Meisenheimer->LG_loss Product Ar-F LG_loss->Product

Caption: Mechanism of the Halex (SNAr) reaction.

References

Technical Support Center: Synthesis of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluoropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls encountered during the synthesis of these vital chemical building blocks. Fluorine's unique properties can dramatically improve a molecule's metabolic stability, binding affinity, and lipophilicity, making fluoropyridines essential in medicinal and agrochemical chemistry.[1][2] However, their synthesis is often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter in the lab. Each entry details the potential causes and provides actionable, field-proven solutions.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr, or the Halex process, is a cornerstone of fluoropyridine synthesis, involving the displacement of a leaving group (typically -Cl or -Br) with a fluoride ion.[3] While powerful, the reaction is sensitive to several parameters.

Q: Why is my SNAr reaction showing low or no yield of the desired fluoropyridine?

Answer: Low conversion is a frequent issue in SNAr reactions on pyridine rings. The problem can typically be traced back to one of four key areas: substrate reactivity, reaction conditions, reagent quality, or competing side reactions.

Possible Causes & Solutions:

  • Inadequate Ring Activation: The pyridine ring is naturally electron-deficient, but its reactivity is greatly enhanced by electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group.[4] Without sufficient activation, the high energy barrier of the Meisenheimer intermediate formation will not be overcome.

    • Solution: If your substrate lacks strong EWGs, you may need to employ more forcing conditions (higher temperatures). However, be aware that harsh conditions can promote decomposition.[5] Alternatively, converting the pyridine to a pyridinium salt via N-alkylation can dramatically accelerate the substitution rate.[4][6]

  • Poor Leaving Group: The typical reactivity order for halide leaving groups in SNAr is F > Cl ≈ Br > I.[4][7] If you are attempting to displace a bromide or iodide, the reaction will be significantly slower than with a chloride.

    • Solution: Whenever possible, start with a 2- or 4-chloropyridine derivative. The C-F bond is significantly more reactive in SNAr than the C-Cl bond (e.g., 2-fluoropyridine reacts ~320 times faster than 2-chloropyridine with NaOEt), but chlorine is the most common starting point for introducing fluorine.[8][9]

  • Suboptimal Reaction Conditions (Solvent & Temperature): The choice of solvent is critical. Protic or nucleophilic solvents can compete with the fluoride ion, leading to undesired byproducts.

    • Solution: Screen a range of anhydrous, polar aprotic solvents like Acetonitrile, DMF, or DMSO. These solvents solvate the fluoride salt's cation, leaving a "naked," highly reactive fluoride anion.[10] Be cautious, as some electrophilic reagents can react exothermically with solvents like DMF or pyridine.[10] Temperature is also a crucial factor; if the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if byproduct formation is an issue, lowering the temperature may improve selectivity.[10]

  • Hygroscopic Reagents: Anhydrous conditions are paramount. Water can hydrolyze the product and deactivate the fluoride source. Anhydrous potassium fluoride (KF) is highly hygroscopic.

    • Solution: Ensure all reagents and solvents are rigorously dried. Consider using spray-dried KF or alternative, less hygroscopic fluoride sources like CsF or Bu₄NF·(t-BuOH)₄.[10]

Troubleshooting Workflow: Low SNAr Yield

Below is a logical decision tree to diagnose and solve low-yield issues in SNAr fluorination.

G start Low SNAr Yield check_activation Is the pyridine ring sufficiently activated (e.g., with EWGs)? start->check_activation check_lg Is the leaving group (LG) optimal (Cl > Br)? check_activation->check_lg Yes no_activation Action: Increase temperature cautiously or activate via N-alkylation. check_activation->no_activation No check_conditions Are reaction conditions (solvent, temp) optimized? check_lg->check_conditions Yes bad_lg Action: Synthesize chloro- substituted analog if possible. check_lg->bad_lg No check_reagents Are reagents (fluoride source, solvent) strictly anhydrous? check_conditions->check_reagents Yes bad_conditions Action: Screen polar aprotic solvents (ACN, DMF). Optimize temperature. check_conditions->bad_conditions No wet_reagents Action: Use spray-dried KF or alternative fluoride source. Ensure dry solvent. check_reagents->wet_reagents No success Yield Improved check_reagents->success Yes no_activation->check_lg bad_lg->check_conditions bad_conditions->check_reagents wet_reagents->success

Caption: Decision tree for troubleshooting low yield in pyridine SNAr.

Q: My SNAr reaction is producing the wrong regioisomer or a mixture of isomers. How can I control regioselectivity?

Answer: Regioselectivity in pyridine SNAr is governed by the electronic properties of the ring. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][11] Attack at the C3 (meta) position lacks this stabilization and is thus highly disfavored.[4]

Factors Influencing Regioselectivity:

  • Inherent Ring Electronics: For an unsubstituted halopyridine, nucleophilic attack will always favor the C2 and C4 positions. Directing a nucleophile to the C3 position via a standard SNAr pathway is exceptionally challenging.

  • Substituent Effects: Existing substituents on the ring will further direct the incoming nucleophile. For di-substituted pyridines (e.g., 2,6-dichloropyridine), the choice of solvent can surprisingly dictate the outcome.

    • Solvent Polarity: In a study on 3-substituted 2,6-dichloropyridines, non-polar, aprotic solvents like toluene favored substitution at the chlorine ortho to the 3-substituent.[12] This is attributed to the formation of a cyclic, six-membered transition state where the alkali metal counter-ion of the nucleophile coordinates with the 3-substituent, directing the attack. Polar solvents disrupt this coordination, leading to reduced selectivity.[12]

Q: My reaction mixture produced a sticky, insoluble brown solid, especially during workup. What is it and how can I prevent it?

Answer: This is a classic sign of polymerization. 4-Fluoropyridine, in particular, is known to be unstable and can polymerize, forming brown, gummy materials.[13] This process is often initiated during neutralization of the reaction mixture. The hydrolysis of the polymer can then lead to byproducts like N-(4'-pyridyl)-4-pyridone.[13]

Prevention Strategies:

  • Controlled Workup: Perform the neutralization and extraction at low temperatures (e.g., 0 °C) and as rapidly as possible.

  • Avoid Strong Bases: If your target fluoropyridine is unstable, avoid using strong bases for neutralization. A milder base or a careful quench with a saturated solution of ammonium chloride might be preferable.

  • Immediate Purification: Do not let the crude product sit for extended periods. Proceed to purification (distillation or chromatography) immediately after extraction and drying.

  • Inert Atmosphere: For particularly sensitive compounds, performing the workup under an inert atmosphere (Nitrogen or Argon) can prevent oxidation-initiated side reactions.[14]

Scenario 2: Balz-Schiemann Reaction

This classic method transforms an aminopyridine into a fluoropyridine via a diazonium tetrafluoroborate intermediate.[1][15] While effective, it carries significant safety risks and potential for side reactions.

Q: My diazonium salt intermediate decomposed with unexpected violence. What are the safety protocols?

Answer: This is a critical safety issue. Pyridine diazonium tetrafluoroborates are notoriously unstable and can be explosive, especially when isolated and dried.[16][17] The 2-, 3-, and 4-pyridine isomers are all known to be hazardous.[16]

!! CRITICAL SAFETY WARNING !!

  • Always treat isolated diazonium salts as potentially explosive. [16]

  • Handle with extreme care. Use plastic or Teflon spatulas, not metal ones, as scratching the dried powder can initiate detonation.[13][16]

  • Work behind a blast shield.

  • Avoid isolation if possible. Modern protocols often generate and use the diazonium salt in situ to avoid handling the hazardous solid.[17]

  • Be aware of impurities. The presence of bases, transition metals, or residual nitrous acid can lower the decomposition temperature, leading to unpredictable and violent reactions.[16]

Q: The yield of my fluoropyridine is low, and I'm seeing significant amounts of arene (de-aminated pyridine) and bi-aryl byproducts.

Answer: These side products point to undesired radical pathways during the thermal decomposition of the diazonium salt.

Mechanistic Insights & Solutions:

The intended pathway involves the formation of an aryl cation, which is then trapped by the fluoride from the BF₄⁻ counterion.[15] However, side reactions can dominate:

  • Hydrodediazoniation (Formation of Arene): The aryl radical intermediate can abstract a hydrogen atom from the solvent. This is particularly common with solvents like THF.[18]

    • Solution: Use an inert, non-polar solvent for the decomposition step. Hexane or chlorobenzene have been shown to be effective.[19][20]

  • Formation of Phenylpyridines: If pyridine is used as a solvent or additive, it can react with the aryl radical intermediate, leading to the formation of phenylpyridine byproducts.[18]

    • Solution: Avoid using pyridine as the solvent during the decomposition step unless it is part of a specific, validated protocol.

Scenario 3: Electrophilic Fluorination

Modern methods using reagents like Selectfluor® offer an alternative pathway, but they come with their own set of challenges, particularly concerning reactivity and regioselectivity.

Q: I am using Selectfluor, but the reaction is not working on my electron-deficient pyridine. What is wrong?

Answer: While a powerful electrophilic fluorinating agent, Selectfluor's reactivity is highly dependent on the substrate's electronic nature and the reaction media.

Possible Causes & Solutions:

  • Substrate Deactivation: Pyridines are already electron-deficient. Additional EWGs can make the ring too "poor" to react with an electrophilic fluorine source.

    • Solution: This method works best on pyridine rings that are activated by electron-donating groups (EDGs) like amino or hydroxyl groups.[21][22] For example, the fluorination of 2-aminopyridines proceeds in good yields because the amino group activates the ring towards electrophilic attack.[21] If your substrate is highly deactivated, this may not be the appropriate method.

  • Incorrect Reaction Media: The solvent system is critical for Selectfluor's efficacy.

    • Solution: The choice of solvent can be non-intuitive. For the fluorination of 2-aminopyridines, a co-solvent system of water and chloroform has proven effective.[10][21][22] For other substrates, acetonitrile is a common choice. Always check literature precedents for similar substrates.

  • Lack of a Base: The reaction may require a base to proceed.

    • Solution: The presence of a mild base can be crucial for success.[10] Screen bases like Na₂CO₃ or DMAP.[23][24]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in fluoropyridine synthesis and how can I broadly avoid them?

Answer: The most common side reactions are highly dependent on the chosen synthetic route. The table below provides a summary.

Synthesis MethodCommon Side ReactionsPrevention Strategy
SNAr Solvent Incorporation: (e.g., methoxylation from MeOH).[10] • Hydrolysis: Formation of pyridones.[13] • Polymerization: Especially with 4-fluoropyridine.[13]Use anhydrous, non-nucleophilic solvents (ACN, DMF, Toluene).[10][12] Work under strict anhydrous conditions. Perform workup quickly at low temperatures.
Balz-Schiemann Hydrodediazoniation: H-abstraction from solvent.[18] • Radical Coupling: Formation of bi-aryls or reaction with solvent.[18] • Explosive Decomposition. [16][17]Choose inert solvents (hexane, chlorobenzene).[19][20] Avoid reactive solvents like pyridine. Prioritize safety: handle with extreme care, use a blast shield, and avoid isolating the diazonium salt.
Electrophilic Fluorination No Reaction: On highly electron-deficient rings. • Poor Regioselectivity. [21]Use for electron-rich or neutral pyridines. Optimize solvent and base conditions.[10] Use directing groups to control regiochemistry.
Q2: How does the position of fluorine (2-, 3-, or 4-) affect the likelihood of side reactions?

Answer: The position of the fluorine atom significantly impacts the electronic properties of the pyridine ring and its susceptibility to side reactions.

  • 2- and 4-Fluoropyridines: These isomers are highly activated towards nucleophilic attack. The fluorine at these positions is a good leaving group in subsequent SNAr reactions.[4][11] This makes them susceptible to hydrolysis (forming pyridones) or reaction with other nucleophiles present in the mixture. 4-Fluoropyridine is particularly prone to polymerization.[13]

  • 3-Fluoropyridine: Fluorine at the 3-position is much less labile to nucleophilic substitution. Synthesizing 3-fluoropyridines is challenging because C3 is the least activated position for standard SNAr.[4] Therefore, methods like the Balz-Schiemann reaction or modern C-H functionalization approaches are often required.[1][2] Side reactions are more related to the harsh conditions of the synthesis rather than the reactivity of the product itself.

Q3: Can you illustrate the key mechanistic pathway and a common side reaction in SNAr?

Answer: Certainly. The key to a successful SNAr reaction is the formation of a stabilized Meisenheimer complex. A common side reaction is the competitive attack by a nucleophilic solvent.

Caption: Desired SNAr pathway vs. a competitive solvent side reaction.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on Pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Question 1: Why is my SNAr reaction on a pyridine ring resulting in low or no yield?

Answer: A low or non-existent yield in an SNAr reaction on a pyridine ring can be attributed to several factors. A systematic evaluation of the following is crucial:

  • Inadequate Activation of the Pyridine Ring: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack. However, this reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs). If your pyridine substrate lacks strong EWGs, the reaction may be sluggish or fail to proceed.[1]

  • Poor Leaving Group: The identity of the leaving group is a critical determinant of reaction success. For SNAr reactions on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[1][2] The high electronegativity of fluorine polarizes the C-F bond, rendering the carbon atom more electrophilic and susceptible to attack.[2]

  • Nucleophile Strength and Basicity: A potent nucleophile is necessary, but excessively strong bases can lead to undesired side reactions, such as deprotonation of the pyridine ring.[1]

  • Suboptimal Reaction Conditions: SNAr reactions on pyridines can be highly sensitive to temperature and solvent. Less reactive substrates may necessitate high temperatures (e.g., 150°C) to proceed effectively.[1] The choice of solvent is also critical, as it influences reactant solubility and the stability of the intermediate Meisenheimer complex.[1]

Question 2: My reaction is producing the incorrect regioisomer. What governs regioselectivity in pyridine SNAr?

Answer: The regioselectivity of nucleophilic attack on the pyridine ring is predominantly controlled by electronic effects.

  • Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1][2] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance.[1][2][3] Attack at the C3 (meta) position does not benefit from this stabilization and is therefore significantly less favorable.[1][3]

  • Influence of Substituents: The location of existing substituents on the pyridine ring can further direct the incoming nucleophile. EWGs will further activate the ring, while electron-donating groups (EDGs) can deactivate it towards nucleophilic attack.[1]

  • Kinetic vs. Thermodynamic Control: While C4 substitution is often the thermodynamically favored product, C2 substitution may be kinetically favored under certain conditions. The interplay between these two pathways can be influenced by reaction temperature and duration.[1] Generally, SNAr on pyridines is faster at the C4 position than at the C2/C6 positions, but this is highly dependent on the specific nucleophile and reaction conditions.[4][5]

Question 3: How can I strategically improve the yield and selectivity of my reaction?

Answer: To enhance the outcome of your SNAr reaction, consider the following optimization strategies:

  • Activate the Pyridine Ring: If your substrate exhibits low reactivity, you can enhance its electrophilicity by introducing an EWG or by converting the pyridine to a pyridinium salt through N-alkylation or protonation.[1] Pyridinium salts are significantly more active towards nucleophilic attack than the corresponding neutral pyridine.[6]

  • Optimize the Leaving Group: Whenever possible, opt for a substrate with a more effective leaving group, such as a fluoride or a sulfonate.[1]

  • Choice of Nucleophile and Base: Select a nucleophile with appropriate strength for your substrate. If using a weak nucleophile, consider its in-situ activation, for example, by deprotonating an alcohol to a more reactive alkoxide with a suitable base.[2]

  • Solvent Selection: Employ polar aprotic solvents such as DMSO, DMF, or NMP. These solvents effectively solvate the cation of the nucleophile salt, thereby increasing the reactivity of the "naked" anionic nucleophile.[2]

  • Catalysis: In cases of low reactivity, consider the use of catalysts. Lewis acids can activate the pyridine ring by coordinating to the nitrogen atom.[7] Photocatalysis has also emerged as a powerful method for the pyridination of electron-rich arenes.[8][9]

Troubleshooting Guides

Problem 1: Reaction Failure or Low Conversion

Your SNAr reaction on a halopyridine shows little to no consumption of starting material.

G start Low/No Conversion check_activation Is the pyridine ring sufficiently activated? (e.g., EWGs present) start->check_activation check_lg Is the leaving group optimal? (F > Cl > Br > I) check_activation->check_lg Yes add_ewg ACTION: - Add an EWG to the ring. - Convert to pyridinium salt. check_activation->add_ewg No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes change_lg ACTION: Synthesize substrate with a better leaving group (e.g., F). check_lg->change_lg No check_conditions Are reaction conditions (temp, solvent) appropriate? check_nucleophile->check_conditions Yes activate_nuc ACTION: - Use a stronger nucleophile. - Add a base to generate a more potent nucleophile in situ. check_nucleophile->activate_nuc No optimize_cond ACTION: - Increase temperature. - Switch to a polar aprotic solvent (DMF, DMSO). check_conditions->optimize_cond No

Caption: Decision tree for troubleshooting low yield in pyridine SNAr.

For sluggish reactions, converting the pyridine to a pyridine N-oxide can dramatically increase its reactivity towards nucleophiles.

Materials:

  • Substituted pyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Magnesium sulfate

Procedure:

  • Dissolve the substituted pyridine in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the pyridine N-oxide, which can then be used in the subsequent SNAr reaction.

Problem 2: Formation of Multiple Products and Side Reactions

The reaction yields a complex mixture, including regioisomers and unexpected byproducts.

  • Steric Hindrance: A bulky nucleophile may exhibit a higher preference for the less sterically hindered C4 position over the C2 position.[2]

  • Chelation Control: In certain substrates, the presence of a coordinating group at the C3 position can direct an organometallic nucleophile to the C2 position.

  • Temperature Gradient: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

FactorInfluence on SelectivityRationale
Electronic Effects C4 and C2 attack favored over C3.Stabilization of the Meisenheimer intermediate by the ring nitrogen.[1][3]
Steric Hindrance Bulky nucleophiles may favor C4.Reduced steric clash at the less crowded C4 position.[2]
Leaving Group F > Cl > Br > IThe high electronegativity of fluorine makes the attached carbon more electrophilic.[2]
Solvent Polar aprotic solvents (DMF, DMSO) are generally preferred.These solvents enhance the reactivity of the nucleophile.[2]

Visualizing the Mechanism

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.

Caption: General mechanism of SNAr on a pyridine ring.

Note: The DOT script above is a conceptual representation. For actual chemical structures, image files would be required, which is beyond the current capability.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyridine Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into pyridine rings. The inherent electronic properties of the pyridine nucleus make regioselective fluorination a significant synthetic challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your desired fluorinated products with higher yields and selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your pyridine fluorination experiments. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Low or No Conversion of the Starting Pyridine

Question: I've set up my C-H fluorination reaction using AgF₂, but I'm observing very low conversion of my starting material, even after the recommended reaction time. What could be the problem?

Answer:

Low conversion in AgF₂-mediated pyridine fluorination is a common issue that can often be traced back to reagent and reaction condition integrity. Here’s a breakdown of potential causes and how to address them:

  • Cause 1: Deactivated Silver(II) Fluoride (AgF₂)

    • Explanation: AgF₂ is a powerful oxidant and is highly hygroscopic. It readily decomposes in the presence of water, appearing as a yellow/brown solid instead of its active black crystalline form.[1] Exposure to atmospheric moisture during storage or handling is a primary cause of reagent deactivation.

    • Solution:

      • Proper Handling: Weigh AgF₂ quickly in the air and immediately store it in a desiccator.[1] For best results, handle AgF₂ in an inert atmosphere glovebox.

      • Visual Inspection: Do not use the reagent if it has noticeably changed color from black to yellow or brown.[1]

      • Purchase Fresh Reagent: If in doubt about the quality of an older bottle of AgF₂, it is best to purchase a fresh batch.

  • Cause 2: Presence of Water in the Reaction

    • Explanation: As mentioned, water rapidly quenches AgF₂. Trace amounts of water in your solvent or on your glassware can significantly impede the reaction.

    • Solution:

      • Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous acetonitrile or ensure your solvent is rigorously dried over molecular sieves.[2] The water content should be minimal (e.g., < 15 ppm).[1]

      • Dry Glassware: Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon) before use.

  • Cause 3: Incompatible Functional Groups on the Pyridine Substrate

    • Explanation: The AgF₂-mediated fluorination is not compatible with certain functional groups. Free amines (-NH₂), alcohols (-OH), and carboxylic acids (-COOH) will react with AgF₂, consuming the reagent and leading to low yields of the desired fluorinated product.[3][4]

    • Solution:

      • Protecting Groups: Protect incompatible functional groups before the fluorination step. For example, an amino group can be protected as an amide, and an alcohol as an ether.

      • Alternative Strategy: If protection/deprotection is not feasible, consider a different fluorination methodology that is compatible with your substrate.

  • Cause 4: Highly Electron-Deficient Substrates

    • Explanation: Pyridines bearing multiple electron-withdrawing groups can be poor substrates for this reaction, often resulting in low yields.[3][4]

    • Solution:

      • Modify Reaction Conditions: While challenging, you can try increasing the equivalents of AgF₂ or extending the reaction time. However, this may also lead to side product formation.

      • Consider Alternative Methods: For highly electron-deficient systems, nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine (e.g., a chloropyridine) might be a more viable strategy.

Issue 2: Poor Regioselectivity - Formation of Multiple Isomers

Question: My fluorination reaction is working, but I'm getting a mixture of regioisomers. How can I improve the selectivity for the desired position?

Answer:

Achieving high regioselectivity is the central challenge in pyridine fluorination. The inherent electronic nature of the pyridine ring favors functionalization at the C2, C4, and C6 positions. The formation of isomeric mixtures often depends on the substitution pattern of the starting material and the chosen fluorination method.

  • Cause 1: Ambiguous Directing Effects of Substituents

    • Explanation: In the AgF₂ method, fluorination is highly selective for the C-H bond adjacent to the nitrogen (the C2 position).[5] However, for 3-substituted pyridines, the electronic and steric nature of the substituent at the 3-position can influence the selectivity between the C2 and C6 positions. For instance, pyridines with 3-alkyl, 3-CO₂R, and 3-C(O)NR₂ substituents are known to give mixtures of 2-fluoro isomers.[3] Similarly, 3,5-disubstituted pyridines often yield mixtures of isomers.[3][4]

    • Solution:

      • Strategic Substituent Choice: If possible during your synthetic design, certain substituents can enhance selectivity. For example, a 3-benzyloxy group has been shown to direct fluorination selectively to the adjacent C2 position.[6]

      • Chromatographic Separation: If a mixture is unavoidable, you may need to rely on careful chromatographic purification. The use of specialized columns or techniques like preparative HPLC might be necessary to separate the isomers.[7]

  • Cause 2: Inappropriate Fluorination Strategy for the Target Regioisomer

    • Explanation: Direct C-H fluorination with electrophilic reagents like AgF₂ or Selectfluor® typically favors the electron-rich positions (C2, C4, C6). If your target is a 3-fluoropyridine, these methods are generally not suitable and will likely produce other isomers.

    • Solution:

      • Targeting the C3-Position with Zincke Imines: For the synthesis of 3-fluoropyridines, a strategy involving the formation of Zincke imine intermediates is highly effective.[8] This method proceeds via ring-opening of the pyridine, followed by regioselective functionalization and subsequent ring-closing.

      • Utilizing Pyridine N-Oxides: Another approach for meta-fluorination involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the ring, making the C3 position more susceptible to nucleophilic attack.[9][10]

Issue 3: Low Yields with Selectfluor®

Question: I'm using Selectfluor® for an electrophilic fluorination, but the reaction is sluggish and gives a low yield. What are the key parameters to optimize?

Answer:

While Selectfluor® is a versatile and relatively stable electrophilic fluorinating agent, its reactivity is highly dependent on the reaction conditions and the nature of the substrate.

  • Cause 1: Insufficiently Nucleophilic Substrate

    • Explanation: Selectfluor® requires a sufficiently electron-rich (nucleophilic) substrate to react efficiently. Unactivated pyridines are often not nucleophilic enough for direct fluorination with Selectfluor®.

    • Solution:

      • Activating Groups: The presence of electron-donating groups (e.g., amino or hydroxyl groups) on the pyridine ring can significantly enhance its nucleophilicity and facilitate fluorination with Selectfluor®.[11]

      • Alternative Substrates: Consider using more reactive precursors like 1,2-dihydropyridines, which can be fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines.[12]

  • Cause 2: Suboptimal Reaction Medium

    • Explanation: The choice of solvent can dramatically influence the outcome of Selectfluor® reactions.

    • Solution:

      • Solvent Screening: A range of solvents should be screened to find the optimal conditions. For the fluorination of 2-aminopyridines, a biphasic system of water and chloroform has been shown to be effective.[11] Acetonitrile is also a commonly used solvent.[13]

      • Additives: The presence of a base or other additives can be crucial. For example, in the fluorination of imidazo[1,2-a]pyridines, DMAP was found to be beneficial.[14]

  • Cause 3: Reagent Degradation

    • Explanation: Although more stable than many fluorinating agents, Selectfluor® should be stored properly to maintain its reactivity.

    • Solution:

      • Proper Storage: Store Selectfluor® in a tightly sealed container in a cool, dry place, away from incompatible materials.

      • Use Fresh Reagent: If you suspect the reagent has degraded, it is best to use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the regioselective fluorination of pyridines?

A1: The primary challenge stems from the electronic nature of the pyridine ring. It is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution compared to benzene. The nitrogen atom withdraws electron density, particularly from the C2, C4, and C6 positions, making them the most electron-deficient. Conversely, in reactions involving nucleophilic attack, these are the most reactive sites. This inherent reactivity pattern makes it difficult to achieve fluorination at the C3 and C5 positions through classical electrophilic or nucleophilic substitution on an unsubstituted pyridine ring.[9][15]

Q2: What are the main strategies for controlling regioselectivity in pyridine fluorination?

A2: There are several key strategies:

  • Direct C-H Fluorination: This approach, exemplified by the use of AgF₂, leverages the coordination of the pyridine nitrogen to the metal center to direct fluorination to the adjacent C2 position with high selectivity.[5]

  • Substituent Directing Groups: Existing substituents on the pyridine ring can sterically or electronically direct the fluorination to a specific position. For example, a bulky group at C2 might favor fluorination at C4 or C6.

  • Modification of the Pyridine Ring:

    • Pyridine N-Oxides: Conversion of the pyridine to its N-oxide derivative alters the ring's electronics, making the C2 and C4 positions more susceptible to nucleophilic attack and, in some cases, enabling meta-fluorination.[9][10]

    • Zincke Imines: This strategy involves the temporary dearomatization of the pyridine ring by forming a Zincke imine intermediate. This allows for highly regioselective functionalization, particularly at the C3 position, before rearomatization.[8]

Q3: How do I choose between an electrophilic and a nucleophilic fluorinating agent?

A3: The choice depends on your substrate and the desired regiochemistry:

  • Electrophilic Fluorinating Agents (e.g., AgF₂, Selectfluor®): These are suitable for direct C-H fluorination of electron-rich or pre-activated pyridines. They typically favor fluorination at the positions most susceptible to electrophilic attack (often C2).

  • Nucleophilic Fluorinating Agents (e.g., KF, CsF): These are used in SNAr reactions where a good leaving group (like -Cl, -Br, or -NO₂) is already present on the pyridine ring at an activated position (C2, C4, or C6). This is a common and powerful method for synthesizing fluoropyridines.[15]

Q4: My fluorinated pyridine product seems unstable during purification. What precautions should I take?

A4: Fluorinated pyridines can sometimes be volatile or prone to decomposition, especially if other sensitive functional groups are present.

  • Purification Technique:

    • Column Chromatography: Use a minimally acidic or basic stationary phase (e.g., neutral silica gel) if your compound is pH-sensitive.

    • Preparative HPLC: This can be an excellent method for obtaining high-purity material and for separating close-eluting isomers.[7]

    • Crystallization: If your product is a solid, crystallization is an effective way to achieve high purity. A solvent screen will be necessary to find the optimal conditions.[7]

  • Handling:

    • Temperature: Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum.

    • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere, especially if it is an oil.

Data Summary Table

MethodReagent(s)Typical Position of FluorinationKey AdvantagesCommon Limitations
Direct C-H Fluorination AgF₂C2 (ortho to N)High C2 selectivity, mild conditions, commercially available reagent.[5]Sensitive to moisture, incompatible with -OH, -NH₂, -COOH groups, low yield with highly electron-deficient pyridines.[1][3][4]
Electrophilic Fluorination Selectfluor®Varies with substrate activation (often C3 or C5 on activated systems)More stable and easier to handle than many fluorinating agents.Requires an activated (electron-rich) pyridine ring; unactivated pyridines are often unreactive.[11]
Nucleophilic Aromatic Substitution (SNAr) KF, CsFC2, C4, or C6Wide substrate scope, reliable for activated positions.Requires a pre-installed leaving group (e.g., Cl, Br, NO₂).[15]
meta-Selective Fluorination via N-Oxide KF, Kryptofix [K2.2.2]C3Access to the challenging meta-position.[9][10]Requires preparation of the N-oxide precursor and subsequent reduction.
meta-Selective Fluorination via Zincke Imine DBN, Tf₂O, then NFSIC3Highly regioselective for the C3 position.[8]Multi-step process involving ring-opening and closing.

Key Experimental Protocols

Protocol 1: General Procedure for C2-Selective C-H Fluorination using AgF₂

This protocol is adapted from the work of Hartwig and Fier.[1][2]

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile.

  • Reagent Addition: Place the flask in an ambient temperature water bath. Add silver(II) fluoride (AgF₂, 2.0-3.0 equiv) in one portion. The reaction mixture will turn from a colorless solution with a black solid to a yellowish suspension as the AgF₂ is consumed and AgF is formed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram: Workflow for AgF₂-Mediated C2 Fluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dry glassware prep2 Add pyridine substrate (1 equiv) prep1->prep2 prep3 Add anhydrous acetonitrile under N₂ prep2->prep3 react1 Place flask in water bath prep3->react1 react2 Add AgF₂ (2-3 equiv) react1->react2 react3 Stir at room temperature (1-2 h) react2->react3 react4 Monitor by TLC/GC-MS react3->react4 workup1 Filter through Celite® react4->workup1 workup2 Wash with acetonitrile workup1->workup2 workup3 Concentrate filtrate workup2->workup3 purify1 Purify by column chromatography workup3->purify1

Caption: Workflow for C2-selective pyridine fluorination using AgF₂.

Protocol 2: Conceptual Workflow for C3-Fluorination via Zincke Imine Intermediate

This protocol outlines the general strategy for achieving C3-fluorination. Specific reagents and conditions may vary.

  • Pyridine Activation: React the starting pyridine with an activating agent (e.g., 2,4-dinitrochlorobenzene or triflic anhydride) to form a pyridinium salt.

  • Ring Opening: Treat the pyridinium salt with a secondary amine (e.g., dibenzylamine) to induce ring-opening and form the Zincke imine intermediate.

  • Fluorination: React the Zincke imine with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI). The fluorine will add regioselectively to the electron-rich dienamine system.

  • Ring Closure and Rearomatization: Treat the fluorinated intermediate with an ammonia source (e.g., ammonium chloride) to facilitate ring closure and elimination, yielding the 3-fluoropyridine.

Diagram: Decision Tree for Troubleshooting Pyridine Fluorination

G cluster_low_yield Low/No Conversion cluster_selectivity Poor Regioselectivity start Fluorination Outcome q1 Check AgF₂ quality (black?) start->q1 q4 What is the target position? start->q4 q2 Check solvent/glassware dryness q1->q2 Yes a1 Use fresh/properly stored AgF₂ q1->a1 No q3 Substrate has incompatible groups? (-OH, -NH₂) q2->q3 Yes a2 Use anhydrous solvent/dry glassware q2->a2 No a3_yes Protect groups or change method q3->a3_yes Yes a3_no Check for electron-withdrawing groups q3->a3_no No q5 C2-position? q4->q5 C2 q6 C3-position? q4->q6 C3 a4 Review substituent effects q4->a4 Mixture a5 Use AgF₂ method q5->a5 Yes a6 Use Zincke Imine or N-Oxide strategy q6->a6 Yes a7 Optimize purification (prep-HPLC) a4->a7

Caption: Troubleshooting decision tree for pyridine fluorination.

References

Technical Support Center: Purification of Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Fluoropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated pyridine precursor. Ensuring the high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound. Each answer explains the underlying cause of the problem and provides actionable, step-by-step solutions.

Question 1: My final product has a persistent yellow or brown discoloration after synthesis and initial workup. What is causing this and how can I obtain a colorless product?

Answer: This is a common issue often stemming from residual, highly conjugated impurities or polymeric byproducts formed under the reaction conditions. Furan and its derivatives, for instance, are known to polymerize in the presence of acid[1]. The color may also arise from unreacted starting materials, such as nitrated precursors if the synthesis involves a nucleophilic aromatic substitution (SNAr) pathway.[2][3]

Causality: The color indicates the presence of chromophores, which are typically aromatic systems with extended conjugation or trace amounts of degradation products. Standard extraction may not fully remove these, as they can have a range of polarities.

Recommended Solutions:

  • Silica Gel Plug Filtration: For minor color impurities, a quick silica gel plug is often sufficient. Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short column of silica gel, eluting with the same solvent. The highly polar, colored impurities should remain adsorbed at the top of the silica.

  • Activated Carbon Treatment: If the discoloration is significant, treatment with activated carbon can be very effective.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Add a small amount of activated carbon (typically 1-2% w/w).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon.

    • Concentrate the filtrate under reduced pressure.

  • Recrystallization: If the product is a solid and of sufficient initial purity (>90%), recrystallization can be an excellent final purification step to remove colored impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[4]

Question 2: My ¹H NMR spectrum shows a broad singlet corresponding to a carboxylic acid proton, and LC-MS confirms the presence of 3-Fluoropyridine-2-carboxylic acid. How did this happen and how do I remove it?

Answer: The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester. This is a prevalent side reaction, especially if the workup or purification involves exposure to aqueous basic or acidic conditions, or even just moisture over a prolonged period.[1][5] Ester hydrolysis can be catalyzed by both acids and bases.[6]

Causality: The ester carbonyl is susceptible to nucleophilic attack by water or hydroxide ions. While the reaction is often slow at neutral pH, it can be significantly accelerated by base, which deprotonates water to generate the more potent hydroxide nucleophile.[5]

Recommended Solution: Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral ester product. It is a highly effective and scalable solution.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic 3-Fluoropyridine-2-carboxylic acid, forming the corresponding sodium carboxylate salt, which is soluble in the aqueous layer.

    • Expert Tip: Perform this wash 2-3 times to ensure complete removal. Avoid using strong bases like sodium hydroxide (NaOH) as they can aggressively promote the hydrolysis of your desired ester product.[6][7]

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl). This step helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified methyl ester.

Question 3: My TLC plate shows two or more spots with very close Rf values that are co-eluting during column chromatography. What are these impurities and how can I improve the separation?

Answer: This issue most commonly points to the presence of regioisomers, which can form if the fluorination step of the synthesis is not perfectly selective.[1] It could also be due to unreacted starting material that has a polarity very similar to the product.

Causality: Isomers possess the same molecular formula and often similar functional groups, leading to very similar physical properties, including their interaction with the stationary and mobile phases in chromatography. This makes their separation challenging.

Recommended Solutions:

  • Optimize Flash Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems. If you are using a standard ethyl acetate/hexane system, try switching to a dichloromethane/methanol gradient or using additives like diethyl ether.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Loading Technique: Use a dry loading technique. Adsorb your crude product onto a small amount of silica gel and carefully add it to the top of the column. This often results in a tighter band and better separation compared to wet loading.

  • Change the Stationary Phase: If silica gel (a polar, acidic stationary phase) is not providing adequate separation, consider alternatives.[9]

    • Alumina (Neutral or Basic): Can offer different selectivity, especially for basic compounds like pyridines.

    • Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity rather than polarity. It is highly effective for separating isomers and is a standard method in preparative HPLC.[10]

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Yellow/Brown Product Polymeric byproducts, residual reagentsSilica gel plug, activated carbon treatment, recrystallization
Carboxylic Acid Impurity Hydrolysis of the methyl esterAcid-base extraction with NaHCO₃ solution
Poor Chromatographic Separation Regioisomers, unreacted starting materialOptimize solvent system, use a longer column, switch stationary phase (e.g., alumina, C18)
Low Recovery from Column Irreversible adsorption, on-column degradationDeactivate silica with triethylamine, use a less polar eluent, switch to a more inert stationary phase

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 3-fluoropyridine-2-carboxylic acid (if synthesized via Fischer esterification) or a nitropyridine precursor (if from an SNAr reaction).[2][8]

  • Hydrolysis Product: 3-Fluoropyridine-2-carboxylic acid is a very common impurity resulting from exposure to moisture.[1][5]

  • Regioisomers: If the fluorination method is not site-selective, isomers with fluorine at other positions on the pyridine ring can be formed.[1]

  • Residual Solvents: High boiling point solvents used in the reaction, such as DMSO or DMF, can be difficult to remove.[2][3]

Q2: What is the most reliable, general-purpose method for purifying this compound to >98% purity?

For general-purpose, high-purity purification, flash column chromatography on silica gel is the most robust and widely used method.[11] It is highly effective at removing both more polar and less polar impurities.

Detailed Protocol: Flash Column Chromatography
  • Column Packing: Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase. Alternatively, for best results, dry-load the sample by adsorbing it onto a small amount of silica.

  • Elution: Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). The optimal solvent system must be determined by TLC analysis beforehand. A common system for this compound is a gradient of ethyl acetate in pentane or hexanes.[2][3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: Can I purify this compound by recrystallization?

Yes, recrystallization can be an effective technique, particularly for removing small amounts of impurities from a solid product that is already relatively pure (>90%). It is less effective for separating components of a complex mixture. A procedure for recrystallizing the parent acid has been reported using an ethanol-water mixture, which could be a good starting point for the ester as well.[4]

Q4: How should the purified product be stored to maintain its purity?

To prevent degradation, primarily hydrolysis, the purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. While room temperature storage is generally acceptable, keeping it in a desiccator will minimize exposure to atmospheric moisture.[12][13]

Purification and Troubleshooting Workflows

The following diagrams illustrate the logical workflows for purifying and troubleshooting issues with this compound.

PurificationWorkflow Crude Crude Product Analysis Analyze Purity (TLC, NMR, LC-MS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Pure Pure Product (>98%) Analysis->Pure  Purity OK AcidBase Acid-Base Extraction Decision->AcidBase  Acidic Impurity Chroma Flash Chromatography Decision->Chroma  Multiple Impurities / Isomers Recryst Recrystallization Decision->Recryst  Minor Impurities / Color AcidBase->Analysis Chroma->Analysis Recryst->Analysis

Caption: General purification strategy workflow.

TroubleshootingTree Start Problem Observed Color Product Discolored? Start->Color Acid Acid Impurity in NMR? Color->Acid No Sol_Color Use Activated Carbon or Silica Plug Color->Sol_Color Yes Separation Poor TLC/Column Separation? Acid->Separation No Sol_Acid Perform Acid-Base Wash (NaHCO₃) Acid->Sol_Acid Yes Sol_Separation Optimize Chromatography (Solvents/Phase) Separation->Sol_Separation Yes

References

Stability of Methyl 3-Fluoropyridine-2-carboxylate under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the stability of Methyl 3-Fluoropyridine-2-carboxylate.

Technical Support Center: this compound

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The incorporation of a fluorine atom into pharmaceutical compounds can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] However, the unique electronic nature of the fluoropyridine scaffold introduces specific stability challenges and reaction sensitivities.

This guide provides in-depth, field-proven insights into the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot common problems, and optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs) & Stability Profile

This section addresses the most common questions regarding the handling and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

A: Like many functionalized esters, long-term stability is best achieved by storing the compound in a cool, dry environment. Recommended storage is at room temperature in a tightly sealed container, away from moisture and direct sunlight.[4] For prolonged storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to minimize potential hydrolysis from atmospheric moisture.

Q2: How stable is the ester to acidic conditions? Will it hydrolyze during an acidic workup?

A: The ester is susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures. The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Mechanism Insight: The pyridine nitrogen will also be protonated under acidic conditions (pKa of the parent acid is ~2.7[5]), further activating the ring towards nucleophilic attack, although ester hydrolysis is the more probable pathway under typical aqueous acid workups.

  • Practical Advice: Standard aqueous acidic workups (e.g., with 1M HCl) at low temperatures (0-5 °C) are generally well-tolerated for short durations. However, prolonged exposure or heating with strong acids (e.g., refluxing in 6M HCl) will lead to significant hydrolysis to 3-Fluoropyridine-2-carboxylic acid. Monitor reactions closely by TLC or LCMS if acidic conditions are required for an extended period.

Q3: Can I perform a saponification (basic hydrolysis) on this compound?

A: Yes, saponification is a standard and effective method to convert the methyl ester to the corresponding carboxylic acid (after acidic workup).[6][7] However, there are critical considerations due to the molecule's structure.

  • Causality: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl.[6] This is typically a high-yield transformation.

  • Potential Pitfall (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom at the 3-position is on an electron-deficient pyridine ring and is ortho to an electron-withdrawing carboxylate group. While the 2- and 4-positions are more activated for SNAr on a pyridine ring, harsh basic conditions (high temperatures, very strong base) could potentially lead to substitution of the fluoride by hydroxide or other nucleophiles.[8][9]

  • Recommendation: Use mild to moderate basic conditions. Lithium hydroxide (LiOH) in a THF/water or methanol/water mixture at room temperature or slightly elevated temperatures (e.g., 50 °C) is highly effective and minimizes the risk of side reactions.[7][10] Avoid aggressive conditions like refluxing with concentrated NaOH or KOH unless necessary and validated. See Protocol 1 for a detailed procedure.

Q4: Is the compound thermally stable? What is the risk of decarboxylation?

A: this compound itself is reasonably stable to heat. The primary thermal risk is associated with its corresponding carboxylic acid, 3-Fluoropyridine-2-carboxylic acid, which can be formed in situ under certain conditions.

  • Expert Analysis: Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, as the mechanism is stabilized by the adjacent ring nitrogen.[11] The presence of an electron-withdrawing fluorine atom may influence the rate of this reaction.[11]

  • Troubleshooting: If you are running a reaction at high temperatures (>150 °C) and observe gas evolution (CO₂) and the formation of 3-fluoropyridine, it is likely due to hydrolysis of the ester followed by decarboxylation. Ensure your reaction conditions are scrupulously anhydrous if high temperatures are required.

Q5: What is the stability of the molecule to common reducing and oxidizing agents?

A:

  • Reduction: The ester group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield (3-fluoropyridin-2-yl)methanol. Milder reducing agents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce the ester under standard conditions. The fluoropyridine ring is generally stable to these hydride reagents.

  • Oxidation: The pyridine ring is generally resistant to oxidation under common laboratory conditions (e.g., m-CPBA, PCC, DMP). However, very strong oxidizing agents can lead to the formation of N-oxides or ring degradation. Reactions should be chosen carefully based on the desired transformation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low or no yield after basic (saponification) workup. 1. Incomplete Hydrolysis: The reaction may not have gone to completion.Extend the reaction time or slightly increase the temperature (e.g., to 40-50 °C). Monitor by TLC or LCMS until all starting material is consumed.[12]
2. Product Loss during Workup: The product, 3-fluoropyridine-2-carboxylate, is a salt and highly soluble in the aqueous layer. Insufficient acidification will prevent its extraction.During the acidic workup, ensure the pH is lowered to ~2-3 with a strong acid (e.g., 1-2M HCl) to fully protonate the carboxylate. Confirm the pH with litmus paper. Extract promptly with a suitable organic solvent like ethyl acetate (EtOAc) multiple times.[13]
Reaction mixture turns dark brown/black at high temperatures. Thermal Decomposition: Likely decarboxylation of the corresponding carboxylic acid, which may have formed from trace water.[11][14]Ensure the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents and reagents. If possible, reduce the reaction temperature.
Formation of an unexpected side product when reacting with a nucleophile. Nucleophilic Aromatic Substitution (SNAr): The intended nucleophile may be displacing the fluoride at the 3-position instead of (or in addition to) reacting at the ester.This is a known reactivity pattern for fluoropyridines.[8][9] To favor reaction at the ester, convert the ester to a more reactive species (e.g., an acyl chloride) first. To favor SNAr, use conditions known to promote it (e.g., a strong base like NaH with an alcohol nucleophile in a polar aprotic solvent like DMF).

Visualizations & Workflows

Degradation Pathways

The primary degradation pathways involve the ester functional group.

G cluster_main This compound cluster_acid Acidic Conditions cluster_base Basic Conditions start Start Compound This compound acid_product Product 3-Fluoropyridine-2-carboxylic acid start->acid_product H₃O⁺, Δ (Hydrolysis) base_intermediate Intermediate 3-Fluoropyridine-2-carboxylate Salt start->base_intermediate 1. OH⁻ (e.g., LiOH) (Saponification) base_product Final Product (after acid quench) 3-Fluoropyridine-2-carboxylic acid base_intermediate->base_product 2. H₃O⁺ (Acidification)

Caption: Key hydrolytic degradation pathways for the title compound.

General Stability Assessment Workflow

Use this workflow to systematically test the stability of the compound under your specific reaction conditions.

A Define Condition (e.g., pH 2, 80°C) B Prepare Test Solution (Compound in relevant solvent) A->B C Expose to Condition (Stir at target temp) B->C D Monitor Reaction (TLC, LCMS at t=0, 1h, 4h, 24h) C->D E Degradation Observed? D->E F Compound is Stable E->F No G Compound is Unstable (Identify degradants) E->G Yes

Caption: Workflow for experimental stability testing.

Experimental Protocols

Protocol 1: Controlled Saponification of this compound

This protocol provides a reliable method for hydrolyzing the ester to the carboxylic acid while minimizing side reactions.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio, ~0.1 M concentration). Methanol can also be used as a co-solvent.[13]

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution. Using LiOH is often gentler than NaOH or KOH.[7][10]

  • Reaction Monitoring: Stir the mixture at room temperature (or warm to 40-50 °C to increase the rate). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 2-6 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) until the pH of the aqueous phase is ~2-3.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Fluoropyridine-2-carboxylic acid.

Data Summary Table

Condition Reagent/Parameter Stability/Outcome Primary Product(s) Notes & Precautions
Acidic 1M HCl, 0-25 °CModerately StableStarting MaterialStable for short workups. Prolonged exposure leads to hydrolysis.
6M HCl, RefluxUnstable3-Fluoropyridine-2-carboxylic acidRapid hydrolysis will occur.
Basic 1M LiOH, 25-50 °CControlled Reaction3-Fluoropyridine-2-carboxylate (salt)Recommended saponification conditions.[10]
6M NaOH, RefluxHigh Risk3-Fluoropyridine-2-carboxylate, potential SNAr side productsHarsh conditions may lead to defluorination. Use with caution.[8]
Thermal > 150 °C (anhydrous)StableStarting MaterialThe ester itself is thermally robust.
> 150 °C (trace H₂O)Unstable3-FluoropyridineHydrolysis followed by decarboxylation of the resulting acid.[11]
Reductive LiAlH₄, THFUnstable(3-Fluoropyridin-2-yl)methanolStandard ester reduction.
NaBH₄, MeOHStableStarting MaterialEster is not reactive to mild borohydride reagents.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Fluoropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this important fluorinated pyridine derivative. The introduction of a fluorine atom into a pyridine ring can significantly alter the molecule's biological and chemical properties, making this compound a valuable building block in medicinal chemistry and materials science.[1][2] This resource combines established protocols with troubleshooting insights to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a multi-step sequence starting from quinolinic acid. This process includes anhydrization, esterification, amination to form an amino-pyridine intermediate, followed by a diazotization-fluorination reaction (such as the Balz-Schiemann reaction or variations thereof), and finally esterification to yield the target compound.[3] An alternative and direct approach is the nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a nitro- or chloro-substituted pyridine.[1][4][5][6]

Q2: I'm seeing low yields in my fluorination step. What are the likely causes?

A2: Low yields in fluorination reactions are common and can often be attributed to several factors:

  • Moisture: Fluorinating agents are highly sensitive to moisture, which can lead to their decomposition and the formation of byproducts.[7] Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Reaction Temperature: Inadequate temperature control can be detrimental. Some fluorination reactions are exothermic, and excessive heat can cause decomposition or side reactions.[8] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Incomplete Diazotization: In methods like the Balz-Schiemann reaction, incomplete formation of the diazonium salt from the corresponding amine will directly lead to lower yields of the fluorinated product.

  • Substrate Reactivity: The electronic nature of the pyridine ring influences its reactivity. Electron-withdrawing groups can deactivate the ring, making fluorination more challenging.[9]

Q3: What are common byproducts, and how can I minimize them?

A3: Byproduct formation is a significant challenge. Common impurities may include:

  • Unreacted Starting Material: This indicates an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion.

  • Hydroxy-pyridines: Formed if water is present during the fluorination of a diazonium salt intermediate.

  • Regioisomers: Depending on the synthetic route and the substitution pattern of the starting material, fluorination may occur at other positions on the pyridine ring.[8][9]

  • Polymerization Products: Pyridine derivatives can be prone to polymerization under harsh acidic or high-temperature conditions.[8]

To minimize byproducts, it is crucial to maintain strict anhydrous conditions, control the reaction temperature carefully, and ensure the purity of all reagents.

Q4: My final product is difficult to purify. What strategies do you recommend?

A4: Purification can be challenging due to the presence of structurally similar byproducts.

  • Column Chromatography: Flash chromatography on silica gel is the most common method for purification. A carefully selected solvent system (e.g., ethyl acetate/pentane or ethyl acetate/hexanes) is critical for achieving good separation.[1][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Extraction pH Adjustment: During aqueous workup, carefully adjusting the pH can help separate the desired product from acidic or basic impurities. Ensure the aqueous layer is thoroughly extracted multiple times to maximize recovery.[10] If the product has some solubility in the aqueous layer, saturating it with brine can help drive the product into the organic phase.[10]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to challenges that may arise during the synthesis of this compound.

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr route, for instance, the substitution of a nitro group with fluoride, is a powerful method.[1][4][5][6] However, achieving high yields can be challenging.

Symptom Potential Cause Troubleshooting & Optimization
Incomplete Reaction (Starting material remains) Insufficient reaction temperature or time.The reaction of methyl 3-nitropyridine-4-carboxylate with Cesium Fluoride (CsF) in dry DMSO typically requires heating at 120 °C for 90 minutes.[1][4] Ensure the reaction is maintained at the optimal temperature and monitor by TLC until the starting material is consumed.
Low reactivity of the fluoride source.Cesium Fluoride (CsF) is often used due to its higher reactivity compared to other fluoride salts. Ensure the CsF is anhydrous, as water can significantly reduce its nucleophilicity.[1]
Formation of Dark, Tarry Byproducts Decomposition of starting material or product at high temperatures.While heating is necessary, prolonged exposure to high temperatures can lead to degradation. Consider a slightly lower temperature for a longer duration.
Presence of impurities in the starting material.Ensure the purity of the starting nitro-pyridine, as impurities can lead to side reactions and polymerization.
Low Product Recovery After Workup Product solubility in the aqueous phase.During the aqueous workup, ensure thorough extraction with a suitable organic solvent like ethyl acetate (3x extractions are recommended).[1][4][10] Saturating the aqueous layer with brine can decrease the solubility of the organic product.[10]
Experimental Protocol: Nucleophilic Aromatic Substitution

A representative procedure for the SNAr synthesis of a related compound, Methyl 3-fluoropyridine-4-carboxylate, is as follows:

  • To a solution of Methyl 3-nitropyridine-4-carboxylate (1 equivalent) in dry DMSO, add Cesium Fluoride (5 equivalents).[1][4]

  • Heat the reaction mixture to 120 °C for 90 minutes under a nitrogen atmosphere.[1][4]

  • Monitor the reaction by TLC (e.g., 4:1 EtOAc/pentane) until the starting material is no longer visible.[1][4]

  • After completion, cool the reaction and add distilled water.[1][4]

  • Extract the aqueous layer with ethyl acetate multiple times.[1][4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash chromatography.[1][4]

Problem 2: Challenges in Direct C-H Fluorination

Direct C-H fluorination is an attractive, modern approach but comes with its own set of challenges, particularly regarding selectivity and reagent handling.

Symptom Potential Cause Troubleshooting & Optimization
Low Conversion Inactive fluorinating agent.Reagents like Silver(II) Fluoride (AgF₂) are moisture-sensitive and can degrade upon exposure to air.[7] Handle the reagent quickly in the air and store it in a desiccator. Discolored reagent should be discarded.[7]
Insufficient equivalents of the fluorinating agent.Stoichiometric amounts of the fluorinating agent are often required. Ensure the correct stoichiometry is used.
Formation of Multiple Isomers Lack of regioselectivity.The position of fluorination is directed by the electronics of the pyridine ring. Fluorination typically occurs at the position adjacent to the nitrogen.[9][11] However, certain substituents can lead to mixtures of isomers.[9][12] Careful analysis of the product mixture by ¹⁹F NMR is recommended.[9][12]
Reaction is Sluggish or Stalls Solvent effects.The choice of solvent can significantly impact the reaction rate and outcome. Acetonitrile is a commonly used solvent for AgF₂-mediated fluorinations.[11]

Workflow for Troubleshooting Fluorination Reactions

G cluster_start cluster_check cluster_reagent_actions cluster_conditions_actions cluster_analysis cluster_outcome start Low Yield Observed check_reagent Check Fluorinating Agent (e.g., AgF₂) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions Reagent OK new_reagent Use Fresh, Anhydrous Reagent check_reagent->new_reagent Degraded? verify_stoichiometry Verify Stoichiometry check_reagent->verify_stoichiometry Stoichiometry? dry_glassware Ensure Rigorously Dry Glassware & Solvents check_conditions->dry_glassware Moisture? temp_control Optimize Temperature check_conditions->temp_control Temp? monitor_tlc Monitor by TLC/LC-MS check_conditions->monitor_tlc Time? new_reagent->check_conditions verify_stoichiometry->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) dry_glassware->analyze_byproducts temp_control->analyze_byproducts monitor_tlc->analyze_byproducts optimize Optimize Purification analyze_byproducts->optimize Impure Product reconsider Re-evaluate Synthetic Route analyze_byproducts->reconsider Persistent Issues

Caption: Troubleshooting workflow for low-yield fluorination reactions.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding low yields in the Suzuki-Miyaura cross-coupling of fluoropyridines. The unique electronic properties of fluorinated pyridine rings present specific challenges that require careful consideration of reaction parameters for a successful outcome.

The Challenge of Fluoropyridines in Suzuki-Miyaura Coupling

Fluoropyridines are a class of substrates that, while highly valuable in medicinal chemistry and materials science, can be challenging partners in Suzuki-Miyaura coupling reactions. The difficulties arise from a combination of factors:

  • Electronic Effects of the Fluorine Atom: The highly electronegative fluorine atom exerts a strong electron-withdrawing effect on the pyridine ring. This can be a double-edged sword. While it can activate the C-X (X = Cl, Br, I) bond towards oxidative addition, it can also decrease the nucleophilicity of the pyridine ring, potentially slowing down the transmetalation step.

  • The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively reducing the concentration of the active catalytic species in the reaction mixture. This is a well-documented phenomenon, particularly for 2-substituted pyridines.[1]

  • Propensity for Side Reactions: Fluoropyridine substrates, especially when used as their boronic acid derivatives, can be susceptible to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]

This guide will provide a systematic approach to overcoming these challenges and improving the yield and reproducibility of your Suzuki-Miyaura coupling reactions involving fluoropyridines.

Troubleshooting Workflow for Low Yields

When faced with a low-yielding Suzuki-Miyaura coupling of a fluoropyridine, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check reaction_setup 2. Assess Reaction Setup & Inertness reagent_check->reaction_setup Reagents OK success Improved Yield reagent_check->success Optimization Successful sub_reagent_purity Purity of Fluoropyridine Halide? Activity of Boronic Acid/Ester? reagent_check->sub_reagent_purity sub_reagent_stoichiometry Correct Stoichiometry? (Boronic acid typically 1.2-1.5 equiv.) reagent_check->sub_reagent_stoichiometry catalyst_system 3. Evaluate Catalyst System (Pd Source & Ligand) reaction_setup->catalyst_system Setup OK reaction_setup->success Optimization Successful sub_inert Sufficiently Inert Atmosphere? (Proper Degassing of Solvents) reaction_setup->sub_inert base_solvent 4. Optimize Base & Solvent System catalyst_system->base_solvent Catalyst System OK catalyst_system->success Optimization Successful sub_catalyst Appropriate Pd Source & Ligand? (See Table 1) catalyst_system->sub_catalyst sub_catalyst_loading Sufficient Catalyst Loading? (Typically 1-5 mol%) catalyst_system->sub_catalyst_loading side_reactions 5. Investigate Potential Side Reactions base_solvent->side_reactions Base/Solvent OK base_solvent->success Optimization Successful sub_base Optimal Base Choice? (See Table 2) base_solvent->sub_base sub_solvent Anhydrous or Aqueous? Polar vs. Nonpolar? base_solvent->sub_solvent side_reactions->reagent_check Side Reaction Identified, Adjust Reagents/Conditions sub_protodeboronation Protodeboronation? (Switch to boronic ester or trifluoroborate) side_reactions->sub_protodeboronation sub_homocoupling Homocoupling of Boronic Acid? side_reactions->sub_homocoupling

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling of fluoropyridines.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses common questions and provides detailed explanations and protocols to overcome specific challenges.

Q1: My yield is consistently low. What are the first and most critical parameters to check?

A1: Before delving into extensive optimization, always start with the fundamentals: reagent quality and reaction setup.

  • Reagent Purity and Stability:

    • Fluoropyridine Halide: Ensure the purity of your starting halide. Impurities can interfere with the catalytic cycle.

    • Boronic Acid/Ester: Boronic acids, particularly electron-deficient heteroaryl boronic acids, can be prone to decomposition, primarily through protodeboronation.[2] It is often advisable to use freshly purchased or recently purified boronic acid. If you suspect decomposition, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[3] These derivatives often exhibit enhanced stability and can release the active boronic acid species slowly during the reaction, minimizing side reactions.[4]

  • Inert Atmosphere:

    • The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents are rigorously degassed. A common method for degassing is to bubble an inert gas through the solvent for 15-30 minutes or to use a freeze-pump-thaw technique.

Q2: Which palladium catalyst and ligand system should I choose for a challenging fluoropyridine coupling?

A2: The choice of catalyst and ligand is critical for overcoming the inherent challenges of fluoropyridine substrates. For electron-deficient and potentially coordinating substrates, highly active catalyst systems are often required.

  • Palladium Source: Common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are often effective. Pre-formed catalysts, where the ligand is already coordinated to the palladium center, can also be excellent choices.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For fluoropyridines, bulky, electron-rich phosphine ligands are generally recommended. These ligands can enhance the rate of the catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen.

Ligand TypeExamplesKey Characteristics & Applications
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, highly effective for coupling of challenging substrates, including heteroaryl chlorides.[5]
Ferrocenylphosphines dppfGood general-purpose ligand, often used in initial screening.[6][7][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, can be more effective than phosphines for certain substrates.[9]

Recommendation: For a challenging fluoropyridine coupling, starting with a Buchwald-type ligand such as SPhos or XPhos is often a good strategy.

Q3: What is the role of the base, and which one should I use?

A3: The base is essential for the transmetalation step of the Suzuki-Miyaura coupling. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction yield and side product formation.

BaseCommon SolventsCharacteristics & Considerations
Potassium Carbonate (K₂CO₃) Toluene/Water, Dioxane/WaterA common and cost-effective choice. Often requires an aqueous co-solvent for solubility.
Cesium Carbonate (Cs₂CO₃) Toluene, Dioxane, THFStronger base, often effective in anhydrous conditions. Can be beneficial for less reactive substrates.
Potassium Phosphate (K₃PO₄) Toluene, DioxaneA strong, non-nucleophilic base. Often a good choice for minimizing side reactions like protodeboronation.[6][7][8]
Potassium Fluoride (KF) Toluene, THFA milder base, can be advantageous when base-sensitive functional groups are present.

Recommendation: For fluoropyridine couplings, especially those prone to protodeboronation, K₃PO₄ is an excellent starting point.

Q4: How do I choose the right solvent for my reaction?

A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used. They are generally good at dissolving the various components of the reaction.

  • Apolar Solvents: Toluene is a frequent choice, often used in combination with an aqueous base.

  • Aqueous Mixtures: The addition of water can be beneficial for dissolving inorganic bases like K₂CO₃.[6][7][8] However, excess water can promote protodeboronation of the boronic acid. A common solvent system is a 4:1 or 5:1 mixture of an organic solvent (e.g., dioxane) and water.[6][7][8]

Recommendation: A mixture of dioxane and water (e.g., 4:1) is a versatile and often effective solvent system for Suzuki-Miyaura couplings of fluoropyridines.[6][7][8] If protodeboronation is a major issue, consider using anhydrous conditions with a soluble base like Cs₂CO₃.

Q5: I suspect protodeboronation is the main cause of my low yield. How can I confirm this and what are the best strategies to prevent it?

A5: Protodeboronation is the replacement of the C-B bond with a C-H bond, leading to the formation of the corresponding defluorinated pyridine and reducing the yield of the desired product.[2]

  • Confirmation: You can often detect the protodeboronated byproduct by GC-MS or LC-MS analysis of your crude reaction mixture.

  • Prevention Strategies:

    • Use a Boronic Ester or Trifluoroborate: As mentioned in A1, converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt is a highly effective strategy.[3][4] These reagents are less susceptible to premature protodeboronation.

    • Minimize Water Content: If using an aqueous base, use the minimum amount of water necessary to dissolve the base. Alternatively, switch to anhydrous conditions.

    • Optimize the Base: Use a milder or non-nucleophilic base like K₃PO₄ or KF.

    • Shorter Reaction Times and Lower Temperatures: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to conditions that promote protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-3-bromopyridine with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a fluoropyridine halide. Optimization may be necessary for different substrates.

Materials:

  • 2-Fluoro-3-bromopyridine (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealable reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-phenylpyridine.

References

Technical Support Center: Preventing Decomposition of Methyl 3-Fluoropyridine-2-carboxylate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling Methyl 3-Fluoropyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability issues with this valuable synthetic intermediate. Our goal is to provide you with a deep understanding of the potential decomposition pathways and to offer field-proven protocols to ensure the integrity of your compound during reaction workup and purification.

Core Concepts: Understanding the Instability

This compound is a valuable building block, but its structure contains two key features that make it susceptible to degradation during standard aqueous workups: an ester functional group and an electron-deficient fluoropyridine ring. The primary modes of decomposition are hydrolysis and subsequent decarboxylation.

  • Ester Hydrolysis: The methyl ester is vulnerable to cleavage under both acidic and basic conditions, reverting to the corresponding carboxylic acid (3-Fluoropyridine-2-carboxylic acid). The electron-withdrawing effect of the fluorine atom and the pyridine nitrogen can make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This is often the initial and most common decomposition pathway observed during workup.

  • Decarboxylation: Once the carboxylic acid is formed via hydrolysis, it may undergo decarboxylation (loss of CO₂) under certain conditions, particularly with heating. While pyridine-2-carboxylic acids are generally more stable than some other heterocyclic carboxylic acids, the presence of the fluorine atom can influence the electronic properties of the ring and potentially facilitate this process, leading to the formation of 3-fluoropyridine.

These two pathways represent a sequential degradation route that can significantly lower the yield and purity of the desired product.

DecompositionPathways main This compound acid 3-Fluoropyridine-2-carboxylic acid main->acid Hydrolysis (H₂O, H⁺, or OH⁻) decarboxylated 3-Fluoropyridine acid->decarboxylated Decarboxylation (Heat)

Caption: Primary decomposition pathways for this compound.

Troubleshooting Guide: From Problem to Protocol

This section addresses common issues observed during the workup of reactions involving this compound and provides a robust, optimized protocol to prevent them.

Question: My reaction appears complete by TLC/LC-MS, but my final yield is significantly lower than expected after workup and purification. What is happening?

Answer: This is a classic symptom of product decomposition during the workup phase. The most probable cause is the hydrolysis of your methyl ester to the corresponding carboxylic acid. This new acid is much more polar and may be lost to the aqueous phase during extractions, or it may appear as a prominent impurity. Vigorous washing with basic solutions like sodium carbonate or even prolonged contact with neutral water can cause this hydrolysis.

Question: After my aqueous workup, I see a new, more polar spot on my TLC plate that wasn't in the initial reaction mixture. Is this related to decomposition?

Answer: Yes, almost certainly. The more polar spot is likely the 3-Fluoropyridine-2-carboxylic acid, the product of ester hydrolysis. If you were to acidify the combined aqueous layers from your workup and re-extract, you might be able to recover this carboxylic acid, confirming its identity.

Question: How can I design a workup procedure to prevent this decomposition from the start?

Answer: The key is to minimize the product's contact time with water and to strictly control both temperature and pH. A standard workup involving washes with saturated sodium bicarbonate or dilute acid is often too harsh. We have developed an optimized protocol that prioritizes the stability of the ester.

Optimized Workup Protocol for Maximum Yield and Purity

This protocol is designed to be a self-validating system. By controlling the variables of temperature, pH, and exposure time to the aqueous phase, it systematically minimizes the risk of hydrolysis.

Core Principles:

  • Low Temperature: All steps are performed at 0°C to drastically reduce the rate of hydrolysis.

  • Neutral pH & Buffering: Avoids strongly acidic or basic conditions. A buffered solution or a rapid wash with a weak base is used for neutralization.

  • Minimized Water Contact: Uses brine to reduce the solubility of the organic product in the aqueous phase and to aid in phase separation.[1]

  • Efficiency: Steps are designed to be performed quickly to reduce overall contact time.

OptimizedWorkflow start Crude Reaction Mixture quench 1. Quench Reaction Cool to 0°C (Ice Bath). Add cold, saturated NH₄Cl (aq). start->quench extract 2. Extract Product Promptly add cold extraction solvent (e.g., Ethyl Acetate, DCM). quench->extract wash 3. Wash Organic Layer Separate layers quickly. Wash with cold Brine (sat. NaCl). This minimizes emulsion and water content. extract->wash dry 4. Dry & Filter Dry over anhydrous Na₂SO₄ or MgSO₄. Filter to remove drying agent. wash->dry concentrate 5. Concentrate Remove solvent via rotary evaporation. Use low bath temperature (<40°C). dry->concentrate product Pure Product concentrate->product

Caption: Optimized experimental workflow for the workup of this compound.

Step-by-Step Methodology:
  • Temperature Control: Before beginning the workup, cool the reaction vessel in an ice-water bath to 0-5°C. Prepare all aqueous solutions (e.g., brine) and keep them chilled.

  • Reaction Quench: Instead of quenching with water or sodium bicarbonate, slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic and is less likely to promote hydrolysis than a basic quench.

  • Extraction: Immediately following the quench, extract the product with a cold, suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction 2-3 times to ensure complete recovery. To prevent emulsions, use gentle inversions of the separatory funnel rather than vigorous shaking.

  • Washing: Combine the organic layers and wash once with cold brine.[1] The brine wash decreases the solubility of the organic compound in the aqueous phase and helps to break any emulsions that may have formed.[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Crucially, ensure the water bath temperature on the rotary evaporator does not exceed 40°C to prevent any potential for thermally-induced decarboxylation of trace acidic impurities.

ParameterStandard Workup (High Risk)Optimized Workup (Low Risk)Rationale
Temperature Room Temperature0-5°CSlows the rate of hydrolysis and other potential side reactions.[1]
Quenching Agent Water or sat. NaHCO₃ (aq)Cold, saturated NH₄Cl (aq)Avoids basic conditions which readily hydrolyze the ester. NH₄Cl provides a mildly acidic, buffered environment.
Washing Steps Multiple washes with H₂O, NaHCO₃, or dilute HClSingle wash with cold, saturated NaCl (Brine)Minimizes contact time with the aqueous phase and reduces product solubility in water, speeding up separation.[1]
Phase Contact Time Can be prolonged, especially if emulsions formMinimizedReduces the opportunity for hydrolysis to occur at the phase interface.
Solvent Removal Potentially >40°C<40°CPrevents thermal degradation, including potential decarboxylation of any hydrolyzed product.
Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly sensitive compared to other methyl esters? A1: The pyridine nitrogen and the fluorine atom at the 3-position are both electron-withdrawing. This electronic effect makes the carbonyl carbon of the ester group more electron-poor (more electrophilic) and therefore more susceptible to nucleophilic attack by water or hydroxide, accelerating hydrolysis.

Q2: Can I ever use a basic wash, for example, to remove an acidic impurity? A2: It is highly discouraged. If an acidic impurity must be removed, it is safer to use chromatography for purification. A basic wash, even with a weak base like sodium bicarbonate, creates a high-risk environment for rapid hydrolysis of your product.

Q3: My reaction was run with a strong acid catalyst. How should I modify the workup? A3: The optimized protocol is well-suited for this scenario. After cooling the reaction to 0°C, very carefully and slowly add a cold, saturated solution of sodium bicarbonate or a phosphate buffer (pH ~7) until gas evolution ceases and the pH is approximately neutral. Then, immediately proceed with the extraction using a cold organic solvent and wash with cold brine as described. The key is slow, cold neutralization followed by rapid extraction.

Q4: Is the Carbon-Fluorine (C-F) bond stable during this workup? A4: Yes. The C(sp²)-F bond on an aromatic ring is very strong and is not susceptible to cleavage under these mild workup conditions. The primary point of failure is the ester group.

References

Technical Support Center: Synthesis of Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Building Block

Welcome to the technical support guide for the synthesis of Methyl 3-Fluoropyridine-2-carboxylate. This molecule is a critical building block in medicinal chemistry and drug development, valued for the unique electronic properties conferred by the fluorine substituent. However, its synthesis can be challenging, often accompanied by stubborn byproducts that complicate purification and reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common synthetic routes and their associated side reactions. Our goal is to equip you with the expert knowledge needed to diagnose issues, optimize your reaction conditions, and validate your results with confidence.

Core Synthesis Strategies: A Quick Overview

The preparation of this compound typically originates from more readily available precursors. Two common pathways are:

  • Fluorination of an Amino-Precursor: Often starting from 3-Aminopyridine-2-carboxylic acid (or its ester), this route utilizes a diazotization-fluorination sequence, commonly a variation of the Balz-Schiemann reaction.

  • Nucleophilic Aromatic Substitution (SNAr): This approach involves displacing a good leaving group (like -NO₂ or a halide) from the 3-position of the pyridine ring with a fluoride source.[1][2]

Our troubleshooting guide will address challenges arising from both pathways and subsequent esterification or workup steps.

Troubleshooting Guide & Frequently Asked Questions

FAQ 1: My overall yield is consistently low. What are the most likely causes?

Low yield is a multifactorial problem that can arise from any stage of the synthesis. Let's break down the common culprits based on the reaction step.

A. During the Fluorination Step (e.g., Balz-Schiemann type): The conversion of a 3-amino group to a 3-fluoro group via diazotization is notoriously sensitive.

  • Expertise & Experience: The intermediate diazonium salt is unstable. If the temperature is not rigorously controlled (typically -5 to 0 °C), it can prematurely decompose, leading to a host of byproducts, including hydroxy- and proto-deaminated species. Furthermore, the counter-ion (e.g., BF₄⁻ or PF₆⁻) quality is critical; incomplete salt formation or moisture will drastically lower the yield of the subsequent thermal decomposition to the fluoro-pyridine.

  • Troubleshooting & Optimization:

    • Temperature Control: Use an ice-salt or acetone/dry ice bath to maintain a stable, low temperature during diazotization.

    • Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry. The presence of water can lead to the formation of 3-hydroxypyridine-2-carboxylate.

    • Reagent Purity: Use freshly prepared sodium nitrite solution and high-purity fluorinating agents (e.g., HBF₄, HPF₆).

B. During the Esterification Step (Fischer Esterification): If you are esterifying 3-Fluoropyridine-2-carboxylic acid, the reaction equilibrium is a primary concern.

  • Expertise & Experience: Fischer esterification is an equilibrium-limited process.[3] The water generated during the reaction can hydrolyze the ester product back to the starting carboxylic acid.[3][4][5] Simply refluxing for a set time without addressing this equilibrium is a common cause of incomplete conversion and low isolated yields.

  • Troubleshooting & Optimization:

    • Drive the Equilibrium: Use a large excess of methanol (it often serves as the solvent) to push the reaction forward. Alternatively, for larger-scale reactions, remove water as it forms using a Dean-Stark apparatus.

    • Catalyst Activity: Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and used in sufficient quantity (typically 0.1 equivalents).[3]

The following workflow provides a logical approach to diagnosing low-yield issues.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture: Is Starting Material (SM) Present? start->check_sm yes_sm Yes check_sm->yes_sm   no_sm No check_sm->no_sm   incomplete_rxn Problem: Incomplete Reaction yes_sm->incomplete_rxn byproducts Problem: Byproduct Formation no_sm->byproducts optimize_ester If Esterification: - Increase reaction time - Use excess methanol - Add fresh catalyst incomplete_rxn->optimize_ester optimize_fluoro If Fluorination: - Check reagent purity - Ensure anhydrous conditions - Verify temperature control incomplete_rxn->optimize_fluoro analyze_bp Identify Byproducts (See FAQ 2 & 3) byproducts->analyze_bp mitigate_bp Mitigate Specific Byproduct (See FAQ 2 & 3) analyze_bp->mitigate_bp

Caption: Troubleshooting workflow for low yield diagnosis.

FAQ 2: I see a major byproduct with a mass corresponding to the loss of a carboxyl group (C₂H₂O₂). What is it and how do I prevent it?

This is a classic and frequently encountered issue. The byproduct is 3-Fluoropyridine .

  • Expertise & Experience: The decarboxylation of pyridine-2-carboxylic acids (picolinic acids) is a well-documented thermal process.[6][7][8] The electron-withdrawing nature of the pyridine nitrogen facilitates the loss of CO₂ through the formation of an ylide or carbanion intermediate at the C2 position. This is often accelerated by heat. If your reaction conditions, particularly during fluorination or a high-temperature SNAr reaction, are too harsh, you will see significant formation of this byproduct. The reaction is known as the Hammick reaction when carried out in the presence of a carbonyl compound.[9]

  • Causality: The stability of the intermediate formed after CO₂ loss drives this side reaction. The lone pair on the C2 carbon is stabilized by the adjacent nitrogen atom.

  • Troubleshooting & Optimization:

    • Reduce Reaction Temperature: This is the most critical factor. If using a thermal decomposition for a Balz-Schiemann reaction, heat gently and use the minimum temperature required. For SNAr reactions, screen lower temperatures for longer reaction times.

    • Solvent Choice: In some cases, using a higher-boiling but inert solvent can allow for more precise temperature control than heating a neat reaction mixture.

    • pH Control During Workup: While the primary cause is thermal, ensuring the workup is not excessively acidic or basic at high temperatures can help preserve the carboxyl group.

The mechanism for thermal decarboxylation is illustrated below.

G cluster_0 Decarboxylation Pathway start This compound intermediate Heat (Δ) start->intermediate High Temp. ylide Ylide/Carbanion Intermediate (Stabilized by N) intermediate->ylide Loss of CO₂ & Ester product 3-Fluoropyridine + CO₂ + MeOH ylide->product Protonation

Caption: Pathway for thermal decarboxylation byproduct.

FAQ 3: My final product is contaminated with 3-Fluoropyridine-2-carboxylic acid. How did this happen and how can I remove it?

The presence of the corresponding carboxylic acid is almost always due to the hydrolysis of the methyl ester.

  • Expertise & Experience: The ester functional group is susceptible to hydrolysis under both acidic and basic aqueous conditions.[4][5][10] This can occur if the workup procedure is not carefully managed or if the product is stored for extended periods under non-neutral, moist conditions.

  • Causality:

    • Acidic Workup: If you quench your reaction with a strong acid and perform extractions without proper neutralization, the ester can hydrolyze back to the acid.

    • Basic Workup: Using strong bases like NaOH or KOH for neutralization or extraction can rapidly saponify the ester.[5] A milder base is preferable.

    • Purification on Silica Gel: While less common, prolonged exposure to acidic silica gel with a protic eluent system can sometimes cause minor hydrolysis.

  • Troubleshooting & Optimization:

    • Workup Protocol: When neutralizing your reaction mixture, use a mild base like sodium bicarbonate (NaHCO₃) or a saturated aqueous solution of it. Perform this step at a low temperature (0-5 °C in an ice bath) to minimize the rate of hydrolysis.[3]

    • Extraction: After neutralization, promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the aqueous layer for extended periods.

    • Purification & Removal: If the acid is already present, it can be removed with a simple acid-base extraction. Dissolve the crude product in ethyl acetate and wash with a saturated NaHCO₃ solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.

Byproduct Identification Summary

The table below summarizes the common byproducts, their likely origin, and key analytical signatures for identification.

Byproduct NameCommon OriginExpected Mass (m/z) [M+H]⁺Key ¹H NMR Signal
3-Fluoropyridine Thermal Decarboxylation100.04Absence of -OCH₃ singlet (~3.9 ppm)
3-Fluoropyridine-2-carboxylic acid Ester Hydrolysis142.03Absence of -OCH₃ singlet; presence of broad -COOH proton (>10 ppm)
3-Hydroxypyridine-2-carboxylate Water reacting with diazonium intermediate156.04Aromatic signals shifted; presence of broad -OH proton
Starting Material Incomplete ReactionVariesSignals corresponding to the starting material

Validated Experimental Protocols

Protocol 1: Fischer Esterification of 3-Fluoropyridine-2-carboxylic acid

This protocol is designed to maximize conversion by addressing the reaction equilibrium.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-Fluoropyridine-2-carboxylic acid (1.0 eq).

  • Reagents: Add methanol (20 mL per gram of acid). The large excess serves as both solvent and reagent.

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane), comparing the reaction mixture to a spot of the starting acid. The reaction is complete when the starting material spot is no longer visible.

  • Workup: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. b. Place the flask containing the residue in an ice bath (0 °C). c. Slowly and carefully add saturated aqueous NaHCO₃ solution with stirring until the pH of the aqueous layer is neutral (pH 7-8). Caution: CO₂ evolution will cause foaming. d. Extract the product from the aqueous layer with ethyl acetate (3 x volume of original methanol).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Byproduct Removal via Acid-Base Extraction
  • Dissolution: Dissolve the crude product containing the carboxylic acid byproduct in ethyl acetate (approx. 20 mL per gram of crude material).

  • Washing: Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL).

  • Separation: Separate the organic layer. The aqueous layer, containing the deprotonated acid byproduct, can be discarded.

  • Final Steps: Wash the organic layer with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified ester.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-Fluoropyridine-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-fluoropyridine-2-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical compounds. The strategic introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of the two primary synthetic routes to this valuable compound: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each approach to assist researchers in selecting the optimal strategy for their specific needs.

Introduction to this compound

The unique electronic properties of the fluorine atom, being the most electronegative element, make it a valuable tool in drug design. Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups and alter metabolic pathways. The pyridine scaffold is a prevalent motif in numerous approved drugs, and its functionalization is of paramount importance. This compound, with its strategically placed fluorine and ester functionalities, serves as a versatile intermediate for the synthesis of more complex drug candidates.

Route 1: The Balz-Schiemann Reaction from 3-Aminopyridine-2-carboxylic Acid

The Balz-Schiemann reaction is a classical and widely used method for the introduction of fluorine onto an aromatic ring.[1][2][3] This two-step sequence begins with the diazotization of a primary aromatic amine, followed by a thermally or photochemically induced decomposition of the resulting diazonium salt in the presence of a fluoride source.

Overall Transformation for Route 1

3-Aminopyridine-2-carboxylic Acid 3-Aminopyridine-2-carboxylic Acid 3-Diazoniumpyridine-2-carboxylate 3-Diazoniumpyridine-2-carboxylate 3-Aminopyridine-2-carboxylic Acid->3-Diazoniumpyridine-2-carboxylate 1. NaNO2, HBF4 (Diazotization) 3-Fluoropyridine-2-carboxylic Acid 3-Fluoropyridine-2-carboxylic Acid 3-Diazoniumpyridine-2-carboxylate->3-Fluoropyridine-2-carboxylic Acid 2. Heat (Fluorination) This compound This compound 3-Fluoropyridine-2-carboxylic Acid->this compound 3. CH3OH, H+ (Esterification)

Caption: The Balz-Schiemann route to this compound.

Mechanistic Insights

The first step involves the in-situ formation of nitrous acid from sodium nitrite and a strong acid, which then reacts with the amino group to form a diazonium salt. In the classical Balz-Schiemann reaction, tetrafluoroboric acid (HBF4) is used, which provides the tetrafluoroborate anion as the counterion and the fluoride source. The intermediate diazonium tetrafluoroborate salt is often stable enough to be isolated. Subsequent heating of this salt leads to the elimination of nitrogen gas and boron trifluoride, with the fluoride anion attacking the resulting aryl cation to form the C-F bond.[2][3]

Experimental Protocol: A Representative Procedure

Step 1: Diazotization and Fluorination of 3-Aminopyridine-2-carboxylic Acid

A detailed protocol for the diazotization of an aminopyridine in anhydrous hydrogen fluoride is described in the patent literature, which can be adapted for this synthesis.[4]

  • To a cooled solution of anhydrous hydrogen fluoride, 3-aminopyridine-2-carboxylic acid is added portion-wise, maintaining the temperature below 0 °C.

  • Sodium nitrite is then added slowly to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is stirred at a low temperature to ensure complete diazotization.

  • The mixture is then gently heated to effect the decomposition of the diazonium salt, leading to the formation of 3-fluoropyridine-2-carboxylic acid.

Step 2: Esterification of 3-Fluoropyridine-2-carboxylic Acid

Standard Fischer esterification conditions can be employed for this step.[5]

  • 3-Fluoropyridine-2-carboxylic acid is dissolved in an excess of anhydrous methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

  • The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base.

  • The product is then extracted with an organic solvent, dried, and purified.

Performance and Considerations
ParameterBalz-Schiemann Route
Starting Material Availability 3-Aminopyridine-2-carboxylic acid is commercially available.
Reagents and Conditions Requires handling of hazardous reagents like anhydrous HF or HBF4. Diazonium salts can be explosive.
Yield Moderate to good yields are typically reported for Balz-Schiemann reactions.
Scalability Can be challenging to scale up due to the exothermic nature of the decomposition and the potential hazards of diazonium salts.
Scope and Limitations Generally applicable to a wide range of aromatic amines.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative pathway to introduce a fluorine atom onto an electron-deficient pyridine ring.[6][7] This route typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride ion.

Overall Transformation for Route 2

Methyl 3-Halopyridine-2-carboxylate Methyl 3-Halopyridine-2-carboxylate This compound This compound Methyl 3-Halopyridine-2-carboxylate->this compound CsF or KF High Temperature (Fluorination)

Caption: The SNAr route to this compound.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (fluoride ion) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The presence of electron-withdrawing groups, such as the ester at the 2-position and the pyridine nitrogen, is crucial for stabilizing this intermediate and facilitating the reaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The reactivity of the leaving group generally follows the order F > Cl > Br > I for the rate-determining addition step.[8]

Experimental Protocol: A Representative Procedure

A general procedure for the synthesis of a fluoropyridine carboxylate via SNAr has been reported for an isomer, which can be adapted for the synthesis of the target molecule.[9][10]

  • Methyl 3-chloro- or 3-bromopyridine-2-carboxylate is dissolved in a high-boiling polar aprotic solvent such as DMSO or DMF.

  • An excess of a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), is added. The use of a phase-transfer catalyst may be beneficial with KF.

  • The reaction mixture is heated to a high temperature (typically >120 °C) for several hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.

Performance and Considerations
ParameterNucleophilic Aromatic Substitution (SNAr) Route
Starting Material Availability The precursor, Methyl 3-halopyridine-2-carboxylate, may need to be synthesized.
Reagents and Conditions Requires high temperatures and polar aprotic solvents. Fluoride sources are generally less hazardous than those used in the Balz-Schiemann reaction.
Yield Can provide good to excellent yields, depending on the substrate and reaction conditions.
Scalability Generally more amenable to scale-up than the Balz-Schiemann reaction due to the absence of explosive intermediates.
Scope and Limitations Highly dependent on the electronic nature of the pyridine ring. Requires an electron-deficient ring for the reaction to proceed efficiently.

Comparative Analysis and Conclusion

FeatureBalz-Schiemann ReactionNucleophilic Aromatic Substitution (SNAr)
Key Transformation R-NH2 → R-FR-X (X=Cl, Br, NO2) → R-F
Advantages - Well-established and widely applicable. - Starting materials are often readily available.- Often proceeds with high yields. - Milder and safer reagents compared to HF. - More amenable to scale-up.
Disadvantages - Use of hazardous reagents (HF, HBF4). - Potential for explosive diazonium salt intermediates. - Can be difficult to control on a large scale.- Requires a suitable leaving group on an electron-deficient ring. - High reaction temperatures are often necessary. - Precursor synthesis may be required.
Ideal Application Laboratory-scale synthesis where the amine precursor is readily accessible.Process development and larger-scale synthesis where safety and scalability are primary concerns.

References

A Comparative-Reactivity Guide: Methyl 3-Fluoropyridine-2-carboxylate vs. Methyl 3-Chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of halogenated pyridine scaffolds is a cornerstone of molecular design. The nuanced differences in reactivity between analogous fluoro- and chloro-substituted pyridines can significantly impact synthetic strategy and outcomes. This guide provides an in-depth, objective comparison of the reactivity of Methyl 3-Fluoropyridine-2-carboxylate and Methyl 3-Chloropyridine-2-carboxylate, supported by established chemical principles and experimental insights.

At a Glance: Electronic and Steric Profiles

The reactivity of these two compounds is fundamentally governed by the distinct electronic and steric properties of fluorine and chlorine substituents on the pyridine ring.

This compound features a fluorine atom at the 3-position. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[1] This effect significantly influences the electron density of the pyridine ring.

Methyl 3-Chloropyridine-2-carboxylate , on the other hand, has a chlorine atom at the same position. While also electronegative, chlorine's inductive effect is less pronounced than that of fluorine. However, chlorine possesses accessible d-orbitals, allowing for a modest resonance effect (+M), which can donate electron density back to the ring.

PropertyFluorineChlorine
Electronegativity (Pauling Scale) 3.983.16
Inductive Effect Strong -IModerate -I
Resonance Effect Weak +MModest +M
Atomic Radius (van der Waals, Å) 1.471.75

This interplay of inductive and resonance effects, coupled with the differing sizes of the halogen atoms, dictates the reactivity of these molecules in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings like pyridine.[2] The pyridine nitrogen acts as an intrinsic electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions.[3][4]

In the context of 3-halopyridines, the halogen's ability to stabilize the intermediate Meisenheimer complex is paramount.[5][6] This is where the profound difference between fluorine and chlorine becomes evident.

This compound is significantly more reactive towards nucleophilic aromatic substitution. The high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex through its potent inductive effect.[5][6] This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[6][7] In many cases, the reactivity order in SNAr is F > Cl > Br > I, which is the reverse of the trend observed in aliphatic SN2 reactions.[5][7] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[8][9]

Methyl 3-Chloropyridine-2-carboxylate exhibits lower reactivity in SNAr reactions. While chlorine is a good leaving group, its weaker inductive effect provides less stabilization for the Meisenheimer intermediate compared to fluorine.

Experimental Workflow: Comparative SNAr Reaction

sn_ar_workflow cluster_fluoro This compound cluster_chloro Methyl 3-Chloropyridine-2-carboxylate F_start Dissolve Methyl 3-Fluoropyridine-2-carboxylate in DMSO F_reagent Add Nucleophile (e.g., Morpholine) F_start->F_reagent F_reaction Heat at 80-120 °C F_reagent->F_reaction F_workup Aqueous Workup & Extraction F_reaction->F_workup Monitoring Monitor by TLC/LC-MS F_reaction->Monitoring Faster Conversion F_product Isolate Product F_workup->F_product Cl_start Dissolve Methyl 3-Chloropyridine-2-carboxylate in DMSO Cl_reagent Add Nucleophile (e.g., Morpholine) Cl_start->Cl_reagent Cl_reaction Heat at Higher Temp (e.g., 120-150 °C) Cl_reagent->Cl_reaction Cl_workup Aqueous Workup & Extraction Cl_reaction->Cl_workup Cl_reaction->Monitoring Slower Conversion Cl_product Isolate Product Cl_workup->Cl_product reactivity_comparison cluster_reactions Reaction Type cluster_fluoro This compound cluster_chloro Methyl 3-Chloropyridine-2-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) F_SNAr More Reactive SNAr->F_SNAr Cl_SNAr Less Reactive SNAr->Cl_SNAr Suzuki Suzuki-Miyaura Cross-Coupling F_Suzuki Less Reactive Suzuki->F_Suzuki Cl_Suzuki More Reactive Suzuki->Cl_Suzuki Hydrolysis Ester Hydrolysis F_Hydrolysis Slightly Faster (Theoretically) Hydrolysis->F_Hydrolysis Cl_Hydrolysis Slightly Slower (Theoretically) Hydrolysis->Cl_Hydrolysis

References

A Comparative Guide to the Biological Activity of Methyl 3-Fluoropyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a vast number of FDA-approved drugs.[1] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an ideal framework for interacting with biological targets.[1][] When this already potent scaffold is functionalized with a fluorine atom, its pharmacological profile can be dramatically enhanced. The introduction of fluorine, a small but highly electronegative atom, can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and increase its binding affinity to target enzymes through favorable electrostatic interactions.[3] This strategic fluorination is a key tool in modern drug design.[4][5]

This guide provides a comparative analysis of the potential biological activities of derivatives of Methyl 3-Fluoropyridine-2-carboxylate. While direct experimental data on this specific parent compound is emerging, we can infer its potential by examining the well-documented activities of structurally related pyridine carboxylates and fluorinated heterocycles. We will explore its promise across three critical therapeutic areas: oncology, infectious diseases, and inflammation, providing objective comparisons and the experimental frameworks necessary to validate these activities.

Comparative Analysis of Biological Activities

Anticancer Potential: Targeting Cell Proliferation and Survival

Pyridine derivatives have a rich history in oncology, demonstrating a wide array of anticancer activities.[6][7] The introduction of a carboxylate group, as seen in phenyl-pyridine-2-carboxylic acid derivatives, has been shown to yield compounds that induce cell cycle arrest and apoptosis, with impressive selectivity for cancer cells over normal proliferating cells.[8] Furthermore, pyridine-2,4-dicarboxylic acid derivatives have been identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), an enzyme overexpressed on the surface of invasive cancer cells, marking it as a promising anticancer target.[9]

The strategic placement of fluorine can further enhance this cytotoxic potential. Fluorinated pyrimidines, for instance, are a well-established class of anticancer agents, with 5-Fluorouracil being a prime example that functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[5]

Hypothetical Performance Comparison:

To illustrate how derivatives of this compound might be compared, the following table presents hypothetical IC50 values. The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. A lower IC50 value indicates greater potency.

Derivative IDModification on Pyridine RingHepG2 (Liver Cancer) IC50 (µM)[10]MCF-7 (Breast Cancer) IC50 (µM)[10][11]A549 (Lung Cancer) IC50 (µM)[12]
M3FP-01 (Parent) (Reference Compound)8.510.212.1
M3FP-02 C4-Amine substitution5.26.87.9
M3FP-03 C5-Phenyl substitution2.13.54.3
M3FP-04 C6-Morpholine substitution6.38.19.5
Doxorubicin (Standard of Care)0.91.11.5

Note: The data above is illustrative and intended to demonstrate a comparative framework. Actual values must be determined experimentally.

The structure-activity relationship (SAR) suggests that modifications at the C4, C5, and C6 positions of the pyridine ring could significantly influence cytotoxic potency.[13][14] For instance, adding a phenyl group (M3FP-03) might enhance hydrophobic interactions within the target's binding pocket, leading to lower IC50 values.

Workflow for Anticancer Activity Screening

The following diagram outlines a typical workflow for screening novel compounds for potential anticancer activity.

G Workflow for In Vitro Anticancer Screening cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays Compound Test Compound (e.g., M3FP Derivative) MTT MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Compound->MTT Treat cells IC50 Determine IC50 Values MTT->IC50 Analyze viability Hit Identify 'Hit' Compounds (Potent & Selective) IC50->Hit Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) CellCycle Cell Cycle Analysis (Flow Cytometry) Enzyme Enzyme Inhibition Assay (e.g., AspH, Kinase) Hit->Apoptosis Hit->CellCycle Hit->Enzyme

Caption: A logical workflow for identifying and characterizing novel anticancer compounds.

Antimicrobial Efficacy: A New Front Against Resistance

The search for novel antimicrobial agents is a global priority. Pyridine derivatives have shown considerable promise, with various analogues exhibiting activity against both Gram-positive and Gram-negative bacteria.[][15][16] For example, certain 3-alkylpyridine alkaloids and their synthetic analogs have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[17] The mechanism often involves the disruption of bacterial cell processes or structures.

Fluorination can be a powerful strategy to create more effective antimicrobials. Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and tested against a panel of gram-positive bacteria, showing moderate to good activity by inhibiting the initial stages of protein synthesis.[18]

Comparative Performance Data:

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[19] A lower MIC value indicates a more potent antimicrobial agent.

Derivative IDModification on Pyridine RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. tuberculosis MIC (µg/mL)
M3FP-01 (Parent) (Reference Compound)32>6416
M3FP-05 C4-Hydrazide8324
M3FP-06 C5-Thiazole16>648
M3FP-07 C6-Piperazine4162
Ciprofloxacin (Standard of Care)10.51

Note: The data above is illustrative. Actual MIC values must be determined experimentally using standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI).[20]

SAR studies might reveal that adding a piperazine moiety (M3FP-07) improves cell wall penetration and target engagement, resulting in lower MIC values across different bacterial species.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases.[21] Pyridine-based compounds have been investigated as anti-inflammatory agents, with some derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid showing more potent edema inhibition than the standard drug indomethacin in in-vivo models.[22] The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α.[21][23][24]

The anti-inflammatory potential of pyridine-thiazole hydrazides has been evaluated using the protein denaturation method, which serves as an in-vitro model for inflammation.[25] Several compounds showed significant inhibition, suggesting their ability to stabilize proteins and prevent inflammatory damage.[26][27]

Comparative Performance Data:

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Derivative IDModification on Pyridine Ring% Inhibition of NO Production at 50 µMIC50 (µM)
M3FP-01 (Parent) (Reference Compound)35%72.5
M3FP-08 C4-Aniline65%38.1
M3FP-09 C5-Indole82%15.4
M3FP-10 C6-Benzamide55%45.9
Indomethacin (Standard of Care)91%10.8

Note: The data above is illustrative and intended to demonstrate a comparative framework.

Here, the addition of an indole group (M3FP-09) could significantly enhance anti-inflammatory activity, potentially through synergistic inhibition of multiple inflammatory pathways.

Potential Anti-inflammatory Signaling Pathway

The diagram below illustrates the NF-κB signaling pathway, a central mediator of inflammation and a common target for anti-inflammatory drugs.

G Inhibition of NF-κB Inflammatory Pathway cluster_cell Macrophage Cell cluster_nuc LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive Cytoplasmic Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Complex:e->IkB:w Degradation Complex:e->NFkB:w Release Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Nucleus->Genes Transcription Mediators Inflammatory Mediators (Cytokines, NO) Genes->Mediators Translation M3FP M3FP Derivative M3FP->IKK Inhibits G Broth Microdilution for MIC Determination cluster_plate 96-Well Microtiter Plate cluster_key Interpretation Key W1 1 128 W2 2 64 W3 3 32 W4 4 16 W5 5 8 Result Result: MIC = 16 µg/mL (Lowest concentration with no growth) W4->Result W6 6 4 W7 7 2 W8 8 1 W9 9 0.5 W10 10 0.25 W11 GC W12 SC label_conc Well Number Conc. (µg/mL) Clear Clear Well (No Growth) Turbid Turbid Well (Growth)

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluoropyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of drug safety and efficacy. This is particularly true for potent chemotherapeutic agents like fluoropyridines, where precise quantification is directly linked to patient outcomes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of fluoropyridines, grounded in the principles of international regulatory standards.

The narrative that follows is built on years of field experience, explaining not just the "how" but the critical "why" behind methodological choices. We will dissect the validation process, offering a framework that ensures scientific integrity and produces self-validating, trustworthy data.

The Analytical Imperative for Fluoropyridines

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a cornerstone of chemotherapy. They are highly polar, low-molecular-weight compounds whose therapeutic window is notoriously narrow. Accurate measurement in biological matrices like plasma is therefore essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. The choice of analytical technique is the first critical decision in this process.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A workhorse in many quality control laboratories, HPLC-UV offers a cost-effective and robust solution for quantifying compounds that possess a UV chromophore, which 5-FU does. It is reliable for measuring higher concentrations of the parent drug.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS provides unparalleled sensitivity and selectivity. By measuring the specific mass-to-charge ratio of the analyte and its fragments, it can distinguish the target compound from complex matrix components, making it indispensable for detecting low-level metabolites or trace concentrations in biological samples.

The Validation Framework: A Guided Tour

Method validation demonstrates that an analytical procedure is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will use to structure our comparison. For bioanalytical methods, guidance from the FDA and EMA is also paramount.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Define Purpose (e.g., PK Study, QC Release) Opt Optimize Chromatography & Detection Parameters Dev->Opt Spec Specificity Selectivity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Lin->Prec Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Report Final Validation Report & Standard Operating Procedure (SOP) Rob->Report Complete Validation

Analytical Method Validation Workflow.

Comparative Performance Analysis: HPLC-UV vs. LC-MS/MS

The following table summarizes the typical performance of each technique for the analysis of 5-fluorouracil in human plasma, based on data compiled from scientific literature.

Validation ParameterHPLC-UVLC-MS/MSCausality & Field Insights
Specificity/Selectivity ModerateExcellentHPLC-UV relies on chromatographic separation alone. Co-eluting matrix components can interfere, leading to overestimated results. LC-MS/MS adds a dimension of mass filtering, providing unequivocal identification even with chromatographic overlap.
Linearity (Range) 0.04 - 16 µg/mL5 - 1000 ng/mL (or lower)The wider dynamic range of LC-MS/MS is crucial for PK studies, where concentrations can span several orders of magnitude from Cmax to washout.
Limit of Quantitation (LOQ) ~40 ng/mL (0.040 µg/mL)< 10 ng/mLThe superior sensitivity of LC-MS/MS is non-negotiable for applications like metabolite analysis or monitoring residual drug levels.
Accuracy (% Recovery) 85-115%90-110%Both methods can achieve excellent accuracy. However, the superior selectivity of LC-MS/MS reduces the risk of matrix effects, which can artificially inflate or suppress analyte response, thus improving accuracy.
Precision (%RSD) < 15%< 10%LC-MS/MS often demonstrates better precision, partly due to the routine use of stable isotope-labeled internal standards, which perfectly co-elute and correct for variability in extraction and ionization.
Robustness GoodGoodRobustness testing involves deliberately varying method parameters (e.g., pH, mobile phase composition). While both methods can be robust, the complexity of the MS source can introduce more variables to control.

Experimental Protocol: Validation of Accuracy for 5-FU in Plasma via LC-MS/MS

This protocol details a standard spike-recovery experiment to determine the accuracy of an LC-MS/MS method. Accuracy is a measure of the closeness of the test results to the true value.

Objective: To determine the percent recovery of 5-FU from a biological matrix (human plasma) at three concentration levels.

Materials:

  • Blank, pooled human plasma (K2EDTA)

  • 5-FU certified reference standard

  • 5-Bromouracil (Internal Standard - IS)

  • LC-MS grade acetonitrile, water, and formic acid

  • Calibrated pipettes and laboratory glassware

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL primary stock solution of 5-FU in methanol.

    • Prepare a 100 µg/mL internal standard (IS) stock solution of 5-Bromouracil.

    • Scientist's Rationale: Using a different solvent for the IS stock can prevent cross-contamination. Certified standards are essential for metrological traceability.

  • Preparation of Spiked Quality Control (QC) Samples:

    • From the primary stock, create working solutions to spike blank plasma. Prepare three concentration levels:

      • Low QC (LQC): 15 ng/mL

      • Medium QC (MQC): 150 ng/mL

      • High QC (HQC): 750 ng/mL

    • Prepare at least five replicates for each concentration level.

    • Scientist's Rationale: The LQC should be near the LOQ, while the HQC should be near the upper limit of the calibration range. This ensures accuracy is assessed across the full measurement range of the assay.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of each QC sample, add 20 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

    • Scientist's Rationale: Protein precipitation is a simple and effective cleanup for plasma. Using ice-cold solvent improves precipitation efficiency. The IS is added before extraction to correct for any analyte loss during the process.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • A typical method might use a C18 or HILIC column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • Detection is performed using negative ion electrospray in Multiple Reaction Monitoring (MRM) mode.

      • 5-FU transition: e.g., m/z 129 -> 42

      • IS (5-BU) transition: e.g., m/z 189 -> 42

    • Scientist's Rationale: The MRM transition is highly specific. The precursor ion (the molecule's mass) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering dramatically reduces background noise and enhances selectivity.

  • Calculation of Accuracy:

    • Generate a calibration curve using standards prepared in the same blank matrix.

    • Determine the measured concentration of 5-FU in each QC replicate.

    • Calculate accuracy using the formula: Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) * 100

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LOQ).

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS can be validated to be robust and reliable methods for fluoropyridine analysis. The choice is dictated by the application's specific needs.

  • For routine quality control of a drug product where concentrations are high and the matrix is simple, HPLC-UV is a perfectly suitable, cost-effective, and efficient tool.

  • For bioanalytical applications—such as therapeutic drug monitoring, pharmacokinetic studies, or the analysis of metabolites in complex biological matrices—the superior sensitivity, selectivity, and specificity of LC-MS/MS make it the unequivocal gold standard.

Ultimately, a rigorously validated method, regardless of the technology, is the cornerstone of generating high-quality data that can be trusted to make critical decisions in drug development and patient care.

A Researcher's Guide to Differentiating Fluoropyridine Regioisomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Fluoropyridines, a class of heterocyclic compounds, are of significant interest due to the unique properties conferred by the fluorine substituent, such as altered basicity, metabolic stability, and binding interactions. Consequently, the ability to unequivocally distinguish between its regioisomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of these isomers, offering experimental insights and data to aid researchers in their identification.

The Challenge of Regioisomer Identification

The positional difference of a single fluorine atom on the pyridine ring gives rise to three distinct regioisomers with differing electronic distributions and, consequently, unique spectroscopic signatures. While their molecular weights are identical, their structural variations can be elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy is arguably the most definitive technique for the differentiation of fluoropyridine regioisomers. The analysis of ¹⁹F, ¹H, and ¹³C NMR spectra provides a wealth of information regarding the chemical environment of the nuclei.

¹⁹F NMR Spectroscopy

The chemical shift of the fluorine-19 nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent primary tool for distinguishing between the isomers. The position of the fluorine atom relative to the nitrogen atom in the pyridine ring significantly influences the shielding of the ¹⁹F nucleus.

Key Distinguishing Features:

  • 2-Fluoropyridine: The ¹⁹F NMR spectrum of 2-fluoropyridine typically exhibits a signal at approximately -68 ppm.

  • 3-Fluoropyridine: The fluorine atom in the meta position is more shielded, resulting in a signal further upfield, around -129 ppm.

  • 4-Fluoropyridine: The para-substituted fluorine atom experiences a different electronic environment, leading to a chemical shift in the region of -160 ppm.

These distinct chemical shift ranges provide a clear and immediate method for isomer identification.

¹H and ¹³C NMR Spectroscopy

The electronegative fluorine atom influences the chemical shifts and coupling constants of the neighboring protons and carbons in the pyridine ring. Analysis of these parameters in ¹H and ¹³C NMR spectra provides further confirmation of the isomeric structure.

The presence of fluorine introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. The magnitude of these coupling constants (J-coupling) is dependent on the number of bonds separating the coupled nuclei and their spatial orientation.

Comparative ¹H and ¹³C NMR Data of Fluoropyridine Regioisomers (in CDCl₃)

IsomerPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)J-Coupling (Hz)
2-Fluoropyridine H-3~6.93C-2~163 (¹JCF)
H-4~7.78C-3~110 (²JCF)
H-5~7.18C-4~140 (³JCF)
H-6~8.23C-5~122 (⁴JCF)
C-6~150
3-Fluoropyridine H-2~8.45C-2~142 (²JCF)
H-4~7.30C-3~158 (¹JCF)
H-5~7.25C-4~124 (²JCF)
H-6~8.40C-5~136 (³JCF)
C-6~148 (⁴JCF)
4-Fluoropyridine H-2, H-6~8.50C-2, C-6~150 (²JCF)
H-3, H-5~7.00C-3, C-5~110 (³JCF)
C-4~165 (¹JCF)

Note: Chemical shifts and coupling constants are approximate and can vary with solvent and concentration. Data compiled from various sources including ChemicalBook and SpectraBase.[1][2][3][4][5][6][7][8][9][10]

The unique patterns of chemical shifts and, more importantly, the through-bond C-F coupling constants provide a robust method for assigning the correct isomeric structure.[11][12] For instance, the one-bond carbon-fluorine coupling (¹JCF) is typically the largest and is a key identifier for the carbon directly attached to the fluorine atom.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule.[13][14] While the overall IR spectra of the fluoropyridine isomers may appear similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) and the C-F stretching region can be diagnostic.[13][15][16]

Key Vibrational Features:

  • C-F Stretching: The position of the C-F stretching vibration is sensitive to the electronic environment. Generally, this band appears in the region of 1250-1000 cm⁻¹. The exact frequency can differ slightly between the isomers, providing a potential means of differentiation.

  • Ring Vibrations and C-H Bending: The substitution pattern on the pyridine ring influences the ring vibrational modes and the out-of-plane C-H bending vibrations. These differences manifest as unique patterns of absorption bands in the fingerprint region, which can be used to distinguish the isomers, especially when compared against reference spectra.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[17][18] While all three fluoropyridine regioisomers have the same molecular weight (97.09 g/mol ), their fragmentation patterns upon ionization can differ, offering another avenue for differentiation.[19][20]

Under electron ionization (EI), the molecular ion peak (M⁺) will be observed at m/z 97. The subsequent fragmentation pathways can be influenced by the position of the fluorine atom. For instance, the relative abundances of fragments resulting from the loss of HCN, HF, or other neutral species may vary between the isomers. Tandem mass spectrometry (MS/MS) can further enhance the ability to distinguish isomers by analyzing the fragmentation of a selected precursor ion.[21][22]

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluoropyridine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹⁹F NMR Acquisition:

    • Use a broadband probe tuned to the ¹⁹F frequency.

    • Acquire a simple one-pulse experiment. A reference standard such as CFCl₃ (0 ppm) or an external standard can be used.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

    • For detailed analysis of coupling constants, consider acquiring ¹³C spectra without proton decoupling or utilizing 2D NMR techniques such as HSQC and HMBC.

IR Spectroscopy Sample Preparation and Acquisition
  • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.

  • Solid Samples (if applicable): Prepare a KBr pellet or a mull in Nujol.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to accurately determine the mass-to-charge ratios of the parent ion and its fragments. For isomeric differentiation, it is crucial to maintain consistent ionization and collision energies to ensure reproducible fragmentation patterns.

Logical Workflow for Isomer Identification

To efficiently and accurately identify an unknown fluoropyridine isomer, the following workflow is recommended:

G start Unknown Fluoropyridine Sample nmr ¹⁹F NMR Spectroscopy start->nmr Primary Analysis h_c_nmr ¹H & IR Spectroscopy nmr->h_c_nmr Confirmation ms Mass Spectrometry h_c_nmr->ms Further Confirmation confirm Structure Confirmed ms->confirm

Caption: Recommended workflow for fluoropyridine isomer identification.

Conclusion

The differentiation of fluoropyridine regioisomers is a readily achievable analytical task when the appropriate spectroscopic techniques are employed. ¹⁹F NMR spectroscopy stands out as the most direct and unambiguous method, providing distinct chemical shift ranges for each isomer. ¹H and ¹³C NMR offer valuable confirmatory data through the analysis of chemical shifts and coupling constants. IR spectroscopy and mass spectrometry serve as complementary techniques, providing additional structural information based on vibrational modes and fragmentation patterns, respectively. By following the systematic approach outlined in this guide, researchers can confidently identify and characterize these important building blocks in their scientific endeavors.

References

A Researcher's Guide to the Reactivity of Halopyridine Carboxylates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine rings, in particular, are prevalent in a vast number of FDA-approved drugs and bioactive molecules.[1] Halopyridine carboxylates serve as versatile and readily available building blocks for the synthesis of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[2][3][4][5] However, the efficiency and selectivity of these reactions are profoundly influenced by the nature of the halogen substituent and the position of the carboxylate group on the pyridine ring.

This guide provides an in-depth comparison of the reactivity of various halopyridine carboxylates in key cross-coupling reactions, supported by experimental data and mechanistic insights. Our objective is to equip you with the knowledge to make informed decisions in substrate selection and reaction optimization, ultimately accelerating your research and development efforts.

The Decisive Role of the Halogen: A Tale of Bond Energies

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is I > Br > Cl.[6][7] This trend is a direct consequence of the decreasing strength of the C-X bond down the halogen group, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[7][8][9]

The weaker C-I bond allows for oxidative addition to the palladium(0) catalyst to occur under milder conditions and at a faster rate compared to the more robust C-Br and C-Cl bonds.[6][7] This differential reactivity is a powerful tool for achieving selective functionalization in di- or polyhalogenated pyridine systems. For instance, in a molecule like 2-bromo-4-iodopyridine, cross-coupling reactions can be directed with high selectivity to the 4-position, leaving the bromo substituent intact for subsequent transformations.[6][10]

Electronic and Steric Influence of the Carboxylate Group

The presence of a carboxylate group, a strong electron-withdrawing group, significantly modulates the electronic properties of the pyridine ring, rendering it more electron-deficient.[11][12] This electronic perturbation can have a pronounced effect on the rate of oxidative addition. A more electron-deficient pyridine ring can enhance the rate of this key step, particularly for the less reactive chloro- and bromo-pyridines.[13]

The position of the carboxylate group relative to the halogen is also a critical determinant of reactivity. Steric hindrance can play a significant role, especially when the carboxylate is positioned ortho to the halogen. This steric impediment can hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate. Conversely, when the carboxylate is at the meta or para position, its electronic influence will be the dominant factor.

Furthermore, the carboxylate group can act as a directing group in certain C-H activation reactions, although this is a distinct mechanistic pathway from traditional cross-coupling of halo-pyridines.[14][15] In the context of cross-coupling, its primary role is as an electronic and steric modulator.

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear and actionable comparison, the following sections detail the reactivity of halopyridine carboxylates in three of the most widely used cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[2][16] When applied to halopyridine carboxylates, the choice of halogen has a predictable impact on reaction efficiency.

Halopyridine CarboxylateTypical Catalyst SystemRelative ReactivityExpected YieldNoteworthy Observations
Iodo-pyridine carboxylatePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OVery High85-98%Reactions often proceed to completion at lower temperatures and with lower catalyst loadings.
Bromo-pyridine carboxylatePd(PPh₃)₄, K₃PO₄, Toluene/H₂OHigh70-90%Generally requires slightly higher temperatures and longer reaction times compared to iodo-derivatives.[2][3]
Chloro-pyridine carboxylatePd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂OModerate50-80%Often requires more specialized, electron-rich phosphine ligands and higher temperatures to achieve good conversion.[7]

This data is a synthesis of typical results and may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science.[17][18][19][20] The reactivity trend of halopyridine carboxylates in this reaction mirrors that of the Suzuki-Miyaura coupling.

Halopyridine CarboxylateTypical Catalyst SystemRelative ReactivityExpected YieldNoteworthy Observations
Iodo-pyridine carboxylatePd(PPh₃)₂Cl₂, CuI, Et₃N, THFVery High90-99%Copper co-catalysis is typically employed, and reactions are often rapid at room temperature.[18]
Bromo-pyridine carboxylatePd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMFHigh75-95%May require elevated temperatures to achieve full conversion.[17]
Chloro-pyridine carboxylatePd(OAc)₂, SPhos, CuI, Cs₂CO₃, DioxaneLow to Moderate40-75%Generally requires a copper-free protocol with highly active palladium catalysts and stronger bases.[21]

This data is a synthesis of typical results and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[22][23][24] The reactivity of halopyridine carboxylates in this reaction is highly dependent on the catalyst system employed.

Halopyridine CarboxylateTypical Catalyst SystemRelative ReactivityExpected YieldNoteworthy Observations
Iodo-pyridine carboxylatePd₂(dba)₃, Xantphos, Cs₂CO₃, DioxaneVery High80-95%Reactions with a broad range of amines are generally efficient.
Bromo-pyridine carboxylatePd(OAc)₂, BINAP, NaOtBu, TolueneHigh70-90%The choice of phosphine ligand is crucial for achieving high yields.[25]
Chloro-pyridine carboxylatePd₂(dba)₃, RuPhos, K₃PO₄, t-BuOHModerate60-85%Requires the use of sterically hindered, electron-rich "Buchwald ligands" to facilitate the challenging oxidative addition.[23]

This data is a synthesis of typical results and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

To facilitate the application of this guide in your laboratory, we provide the following generalized experimental protocols for the cross-coupling of halopyridine carboxylates.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyridine Carboxylate

G cluster_workflow Suzuki-Miyaura Coupling Workflow start 1. Reaction Setup: - Add bromo-pyridine carboxylate (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.) to an oven-dried flask. catalyst 2. Catalyst Addition: - Add Pd(PPh₃)₄ (3 mol%). start->catalyst solvent 3. Solvent Addition: - Add degassed toluene and water (4:1). catalyst->solvent reaction 4. Reaction: - Heat the mixture at 90-110 °C for 4-12 h under an inert atmosphere. solvent->reaction workup 5. Workup: - Cool to room temperature, dilute with EtOAc, and wash with water and brine. reaction->workup purification 6. Purification: - Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromo-pyridine carboxylate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 4:1).

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling of an Iodo-pyridine Carboxylate
  • Reaction Setup: To a stirred solution of the iodo-pyridine carboxylate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add the copper(I) iodide (CuI, 5-10 mol%).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • Base Addition: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature to 50 °C for 1-6 hours under an inert atmosphere.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Chloro-pyridine Carboxylate
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloro-pyridine carboxylate (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) in an oven-dried flask.

  • Catalyst Pre-formation/Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-120 °C for 6-24 hours.

  • Workup and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water. Dry, concentrate, and purify the crude product by column chromatography.

Mechanistic Considerations

The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition Complex Oxidative Addition Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition Complex->Transmetalation\nComplex Transmetalation Transmetalation\nComplex->Pd(0)L₂ Product R¹-R² Transmetalation\nComplex->Product Reductive Elimination Product Complex Product Complex R¹-X R¹-X R¹-X->Oxidative\nAddition Complex R²-M R²-M R²-M->Transmetalation\nComplex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The nature of the halogen on the pyridine carboxylate directly impacts the kinetics of the oxidative addition step.[13][26] For chloro- and some bromo-pyridines, the mechanism of oxidative addition can deviate from the typical concerted pathway and proceed through an SNAr-type mechanism, especially in polar solvents.[13] The electron-withdrawing nature of the carboxylate group can further influence which mechanistic pathway is favored.

Conclusion

The choice of halogen on a pyridine carboxylate substrate is a critical parameter that dictates its reactivity in cross-coupling reactions. The well-established trend of I > Br > Cl provides a reliable framework for predicting reaction outcomes and for designing selective, sequential functionalization strategies. The electron-withdrawing carboxylate group generally enhances the reactivity of the halopyridine, although its positional isomers can introduce steric effects that must be considered. By understanding these fundamental principles and leveraging the appropriate catalyst systems, researchers can efficiently synthesize a diverse array of complex pyridine derivatives for applications in drug discovery and materials science.

References

A Researcher's Guide to Purity Assessment of Synthesized Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Methyl 3-Fluoropyridine-2-carboxylate, a key building block in medicinal chemistry. We will delve into the underlying principles of each technique, offer detailed experimental protocols, and present a framework for interpreting the resulting data. The strategic incorporation of a fluorine atom into the pyridine ring can significantly alter the molecule's physicochemical properties, making robust purity analysis paramount.[1]

The Critical Role of Purity in Drug Discovery

The presence of impurities, even in minute quantities, can drastically alter the biological activity and toxicity of a compound. In the context of drug development, an impure active pharmaceutical ingredient (API) can lead to misleading structure-activity relationship (SAR) data, failed clinical trials, and potential patient harm. Therefore, the rigorous assessment of purity is not merely a quality control measure but a fundamental aspect of scientific integrity.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach is often the most effective strategy for unequivocally determining the purity of a synthesized compound. Here, we compare the most relevant and powerful analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] For fluorinated pyridine derivatives, reverse-phase HPLC is typically the method of choice.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] The retention time of the main peak and the area percentage of all peaks in the chromatogram are used to determine purity.

Experimental Protocol: A General HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2]

  • Column: A reverse-phase C18 column is a common and effective choice for this class of compounds.[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient can be optimized to achieve the best separation of the main compound from any potential impurities.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance should be used for optimal sensitivity.[2]

  • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., the mobile phase) at a known concentration (e.g., 1 mg/mL). The sample should be filtered through a 0.45 µm syringe filter before injection.[2]

  • Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for detecting and quantifying volatile organic impurities that may not be readily observed by HPLC.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.[3][4]

Experimental Protocol: A General GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) is generally suitable for pyridine derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with a range of boiling points. A starting temperature of 50-70°C, ramped up to 250-300°C, is a good starting point.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • MS Detection: Electron ionization (EI) at 70 eV is standard. The mass range should be scanned to cover the expected molecular ion and fragment ions of the target compound and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful method for purity assessment, particularly quantitative ¹H NMR (qNMR).[5][6]

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift, integration, and coupling patterns of the signals in an NMR spectrum provide detailed information about the structure and relative abundance of different molecules in a sample.[7] For purity determination, the integral of a signal corresponding to the analyte is compared to the integrals of signals from impurities.[5]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of any signal of interest is recommended.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * (N_standard / I_standard) * Purity_standard Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Melting Point Analysis

Melting point is a fundamental physical property that can provide a quick and simple indication of purity.[8]

Principle: A pure crystalline solid will melt at a sharp, well-defined temperature.[9] The presence of impurities will typically cause a depression and broadening of the melting point range.[9][10]

Experimental Protocol: Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.[8][11]

  • Measurement: The capillary tube is placed in the melting point apparatus, and the temperature is increased slowly (1-2 °C per minute) near the expected melting point.[11] The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Interpretation: A sharp melting point range (typically 0.5-1°C) close to the literature value indicates high purity. A broad and depressed melting range suggests the presence of impurities.[10]

Data Comparison and Interpretation

Technique Information Provided Advantages Limitations
HPLC Quantitative purity, retention timeHigh resolution, high sensitivity, quantitativeRequires a chromophore, may not detect non-UV active impurities
GC-MS Quantitative purity, mass spectrum for identificationHigh sensitivity for volatile compounds, definitive identificationLimited to thermally stable and volatile compounds
NMR Structural confirmation, quantitative purityProvides structural information, can be absolute quantitativeLower sensitivity than chromatographic methods, signal overlap can be an issue
Melting Point Indication of puritySimple, rapid, inexpensiveNot quantitative, insensitive to small amounts of impurities, not applicable to liquids or amorphous solids

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Quantitative Analysis cluster_structural_verification Structural Verification & Absolute Purity cluster_physical_property Physical Property Confirmation cluster_final_assessment Final Purity Assessment Synthesis Synthesize Methyl 3-Fluoropyridine-2-carboxylate Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC HPLC HPLC Analysis (Quantitative Purity) Initial_TLC->HPLC Primary Method GC_MS GC-MS Analysis (Volatile Impurities) Initial_TLC->GC_MS Orthogonal Method NMR NMR Spectroscopy (Structure & qNMR) HPLC->NMR GC_MS->NMR MeltingPoint Melting Point Analysis NMR->MeltingPoint Final_Purity Final Purity Determination >98% MeltingPoint->Final_Purity

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

Conclusion

The purity assessment of this compound is a critical step that demands a meticulous and multi-faceted analytical approach. While HPLC often serves as the primary tool for quantitative analysis, orthogonal methods such as GC-MS and NMR spectroscopy are essential for a comprehensive evaluation. NMR, in particular, offers the dual benefit of structural confirmation and absolute purity determination. A simple melting point analysis can provide a rapid, albeit qualitative, indication of purity. By employing a combination of these techniques, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reliability of their subsequent research and development efforts.

References

A Comparative Guide to the In Vitro Efficacy of Novel Therapeutic Agents Derived from Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing pharmacological potency and optimizing pharmacokinetic profiles. The methyl 3-fluoropyridine-2-carboxylate core, in particular, offers a versatile starting point for the synthesis of a diverse array of bioactive molecules. The electron-withdrawing nature of the fluorine atom and the carboxylate group's reactivity make this scaffold a privileged platform for developing novel therapeutic agents.

This guide provides an in-depth comparison of the in vitro performance of two distinct classes of compounds derived from the this compound backbone: a series of potent antibacterial agents and a novel class of anticancer compounds. We will delve into the experimental data that underscores their efficacy, compare their performance against established alternatives, and provide detailed protocols for the key in vitro assays utilized in their evaluation. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring scientific integrity and trustworthiness.

Antibacterial Derivatives: The Oxazolidinone Class

A promising avenue of research has been the development of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which have demonstrated significant in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains.[1][2] The oxazolidinone ring is a critical pharmacophore known to inhibit the initiation of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1]

Comparative In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antibacterial agent, representing the lowest concentration of the compound that inhibits visible bacterial growth. The following table summarizes the MIC values for a lead oxazolidinone derivative (Compound 1 ) compared to the clinically used antibiotic, Linezolid.

Compound/BacteriumS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)
Compound 1 (7j)[1]0.25 µg/mL0.5 µg/mL1 µg/mL0.5 µg/mL
Linezolid [1]2 µg/mL2 µg/mL2 µg/mL1 µg/mL

Data synthesized from literature.[1][2]

As the data indicates, Compound 1 exhibits an 8-fold stronger inhibitory effect against S. aureus compared to Linezolid, highlighting the potential of this fluoropyridine-derived series.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of MIC is crucial for assessing the potency of novel antibacterial compounds. The broth microdilution method is a standardized and widely accepted protocol.[3][4][5]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound stock solution (typically in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.

    • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate, except for the negative control.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Anticancer Derivatives: The Thieno[3,2-b]pyridine Class

Another promising application of the this compound scaffold is in the development of anticancer agents. A series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been synthesized and evaluated for their in vitro activity against triple-negative breast cancer (TNBC) cell lines.[6]

Comparative In Vitro Anticancer Activity

The half-maximal growth inhibitory concentration (GI₅₀) is a common measure of a compound's cytotoxic or cytostatic effect on cancer cells. The table below presents the GI₅₀ values for a lead thieno[3,2-b]pyridine derivative (Compound 2 ) against two TNBC cell lines, MDA-MB-231 and MDA-MB-468, and a non-tumorigenic cell line, MCF-12A.

Compound/Cell LineMDA-MB-231 (TNBC)MDA-MB-468 (TNBC)MCF-12A (Non-tumorigenic)
Compound 2 (2e)[6]13 µM25 µM> 50 µM

Data synthesized from literature.[6]

The data reveals that Compound 2 demonstrates selective growth inhibition of TNBC cells with minimal effect on the non-tumorigenic cell line at similar concentrations, suggesting a favorable therapeutic window.[6]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (typically in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO at the highest concentration used).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Mechanistic Insights and Future Directions

The distinct biological activities of the oxazolidinone and thieno[3,2-b]pyridine series highlight the versatility of the this compound scaffold. The antibacterial oxazolidinones are known to target the bacterial ribosome, a well-validated mechanism.

Caption: Mechanism of action for oxazolidinone antibacterial agents.

For the anticancer thieno[3,2-b]pyridine derivatives, the precise mechanism of action is still under investigation. However, many pyridine-based compounds are known to function as kinase inhibitors. A plausible hypothesis is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Future studies should focus on elucidating the precise molecular targets of the anticancer derivatives through biochemical assays, such as EGFR kinase inhibition assays.[10][11] Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of both the antibacterial and anticancer series.

Conclusion

The derivatives of this compound represent a rich source of novel therapeutic candidates. The comparative in vitro data presented herein demonstrates the potential of these compounds to address critical unmet needs in the treatment of bacterial infections and cancer. The provided experimental protocols offer a robust framework for the continued evaluation and development of this promising class of molecules.

References

A Researcher's Guide to Fluoropyridine Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluoropyridines in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, the fluoropyridine scaffold is a privileged motif, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, from oncology to central nervous system disorders.[1][2]

However, the synthesis of these valuable compounds is not trivial. The electron-deficient nature of the pyridine ring often complicates classical synthetic transformations. This guide provides an in-depth comparison of established, workhorse methods for fluoropyridine synthesis against the latest, cutting-edge techniques. We will delve into the mechanistic underpinnings, practical considerations, and provide experimental data to help researchers make informed decisions for their specific synthetic challenges.

The Classics: Established Routes to Fluoropyridines

For decades, two primary methods have dominated the synthesis of fluoropyridines: Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction, often called the Halex process in industrial settings, is a powerful method for installing a fluorine atom by displacing a leaving group (typically a chloride or bromide) on an activated pyridine ring.[3] The reaction is particularly effective for producing 2- and 4-fluoropyridines, where the nitrogen atom provides the necessary electron-withdrawing activation.

Causality Behind the Choice: This method is often chosen for its scalability and the use of relatively inexpensive fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF).[4] The key to a successful SNAr fluorination lies in overcoming the high lattice energy of the fluoride salt and achieving sufficient nucleophilicity in solution, which is why polar aprotic solvents like DMSO or DMF and high temperatures are typically required.[3][5] Notably, the rate of substitution for a fluoride is significantly faster than for a chloride; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, making subsequent functionalization of the fluoropyridine intermediate an attractive strategy.[6]

The Balz-Schiemann Reaction

A classic named reaction, the Balz-Schiemann transformation converts an aminopyridine into a fluoropyridine via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[7] This method is valuable for accessing fluoropyridine isomers that are difficult to obtain via SNAr, such as 3-fluoropyridines.[1][8]

Causality Behind the Choice: The primary driver for using this method is the availability of the corresponding aminopyridine starting material. The reaction proceeds by diazotization of the amine with a nitrite source in the presence of tetrafluoroboric acid (HBF4), followed by isolation and heating of the diazonium salt.[2] The thermal decomposition is believed to generate a highly reactive aryl cation, which then abstracts a fluoride from the BF4⁻ counterion.[2] A significant drawback is the potential instability of the isolated diazonium salts, which poses a safety risk, especially on a larger scale.[9] This has led to the development of modifications, including the use of continuous flow reactors to avoid the isolation of these hazardous intermediates.[9]

The New Wave: Modern Innovations in Fluoropyridine Synthesis

Recent years have witnessed a surge in the development of novel methods that offer milder conditions, improved functional group tolerance, and the ability to fluorinate complex molecules at a late stage—a critical advantage in drug development.

Direct C-H Fluorination

Perhaps the most transformative advance has been the development of methods for the direct conversion of a C-H bond to a C-F bond. This approach eliminates the need for pre-functionalized starting materials (e.g., halo- or aminopyridines), offering a more atom-economical and streamlined synthesis.[6]

A leading example is the use of silver(II) fluoride (AgF₂). This method demonstrates exquisite regioselectivity, fluorinating exclusively at the C-H bond adjacent to the ring nitrogen (the 2-position).[10] The reactions are often rapid, occurring at ambient temperature, and are tolerant of a wide array of functional groups.[10][11] The proposed mechanism is thought to be inspired by the classic Chichibabin amination reaction.[10]

Causality Behind the Choice: This method is ideal for "late-stage fluorination," where a fluorine atom needs to be introduced into a complex, highly functionalized molecule near the end of a synthetic sequence.[6] Its mild conditions preserve sensitive functional groups that would not survive the harsh temperatures of SNAr or the strongly acidic conditions of the Balz-Schiemann reaction.[6][11] Other transition-metal-catalyzed C-H activation approaches, for instance using Rh(III), have also been developed for the synthesis of 3-fluoropyridines.[12]

Synthesis from Pyridine N-Oxides

Activating the pyridine ring via N-oxide formation provides an alternative entry point for fluorination. This strategy allows for the regioselective synthesis of 2-fluoropyridines under mild, metal-free conditions.[13][14] The pyridine N-oxide is first activated (e.g., with triflic anhydride or tosyl chloride) to form a highly reactive intermediate, which is then readily displaced by a fluoride source.[14] This approach is complementary to AgF₂-mediated C-H fluorination and offers excellent functional group tolerance.[13]

Head-to-Head Comparison: Benchmarking the Methods

To aid in the selection of the optimal synthetic route, the following table summarizes the key performance characteristics of each method.

MethodFluorinating ReagentTypical ConditionsPositional SelectivityFunctional Group ToleranceKey Strengths & Limitations
SNAr KF, CsF, TBAF[15]High Temp (>100 °C), Polar Aprotic Solvent (DMSO, DMF)2- and 4-positions (requires activating group)Moderate; sensitive to strong bases/nucleophiles.Strengths: Scalable, uses inexpensive reagents.[3] Limitations: Harsh conditions, limited to activated positions.[5]
Balz-Schiemann HBF₄, NaNO₂Low temp diazotization, then thermal decompositionVersatile (depends on amine position)Good; tolerates many groups but requires acidic conditions.Strengths: Access to various isomers.[1] Limitations: Safety concerns with diazonium salts, often modest yields.[9][12]
Direct C-H Fluorination AgF₂Room Temperature, MeCNExclusive C2-position (α to N)Excellent; but not compatible with free amines, alcohols, or acids.[6]Strengths: Ideal for late-stage fluorination, mild conditions, high selectivity.[11] Limitations: Reagent cost, specific regioselectivity.
From Pyridine N-Oxides TBAF, KFMild (often RT to moderate heat), Metal-freeC2- and C6-positionsExcellent; tolerates Lewis basic groups.[13]Strengths: High regioselectivity, mild conditions.[14] Limitations: Requires extra step to form N-oxide.

Visualizing the Synthetic Decision Pathway

Choosing the right method depends on the starting material, desired substitution pattern, and the molecular complexity. The following workflow provides a logical decision-making process.

G start Start: Synthesize Fluoropyridine sm_q What is your starting material? start->sm_q halopyridine Halopyridine (e.g., 2-chloropyridine) sm_q->halopyridine Halo aminopyridine Aminopyridine sm_q->aminopyridine Amino unfunctionalized Unfunctionalized Pyridine sm_q->unfunctionalized C-H n_oxide Pyridine N-Oxide sm_q->n_oxide N-Oxide snar Consider SNAr halopyridine->snar balz Consider Balz-Schiemann aminopyridine->balz late_stage_q Is late-stage fluorination on a complex molecule required? unfunctionalized->late_stage_q n_oxide_route Consider N-Oxide Activation Route n_oxide->n_oxide_route ch_fluor Consider Direct C-H Fluorination (e.g., AgF2) late_stage_q->snar No, if 2/4-halo precursor is available late_stage_q->ch_fluor Yes

Caption: Decision workflow for selecting a fluoropyridine synthesis method.

Experimental Protocols: From Theory to Practice

To provide a practical context, detailed protocols for one established and one modern method are provided below. These are based on peer-reviewed and validated procedures.

Protocol 1: Established Method - Balz-Schiemann Synthesis of 4-Fluoropyridine

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine.[12]

Safety Warning: This reaction involves highly toxic hydrofluoric acid (in the form of HBF₄) and potentially explosive diazonium salts. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Diazotization:

    • To a solution of 48% tetrafluoroboric acid (HBF₄, 50 mL), add 4-aminopyridine (14.4 g, 153 mmol). Heat gently to 40 °C to dissolve.

    • Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of 4-pyridylammonium tetrafluoroborate will precipitate.

    • Slowly add a solution of sodium nitrite (NaNO₂, 12.0 g, 174 mmol) in water while maintaining the internal temperature between 5-9 °C. The crystals will gradually dissolve.

    • After the addition is complete, stir for an additional 30 minutes at 5-10 °C.

  • Decomposition & Isolation:

    • Allow the reaction mixture to warm to room temperature (25 °C).

    • Slowly and carefully add the reaction mixture to a stirred, aqueous solution of sodium bicarbonate (NaHCO₃, 30.0 g in 200 mL water) to neutralize the acid. Vigorous gas evolution will occur.

    • Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully by rotary evaporation.

  • Purification:

    • Purify the crude product by fractional distillation to yield 4-fluoropyridine as a colorless liquid. The boiling point is approximately 104-108 °C.[12]

Protocol 2: Modern Method - AgF₂-Mediated C-H Fluorination of 2-Phenylpyridine

This protocol is based on a validated Organic Syntheses procedure for the site-selective fluorination of 2-phenylpyridine.[11][16]

Safety Warning: Silver(II) fluoride (AgF₂) is a strong oxidizing agent and is moisture-sensitive. It should be handled quickly in the air and stored in a desiccator.[16]

  • Reaction Setup:

    • To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous acetonitrile (MeCN, 560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).

    • Fit the flask with a septum and place it under a nitrogen atmosphere. Place the flask in a water bath to maintain an ambient temperature (22-23 °C).

    • Weigh silver(II) fluoride (AgF₂, 19.7 g, 135 mmol, 3.0 equiv) in a vial and add it to the stirred reaction mixture in one portion.[11] The mixture will turn dark brown/black.

  • Reaction Monitoring & Workup:

    • Stir the reaction vigorously for 90 minutes. The reaction can be monitored by TLC (95:5 hexanes:ethyl acetate).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts. Wash the filter cake with additional acetonitrile.

    • Concentrate the filtrate by rotary evaporation to obtain the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to afford 2-fluoro-6-phenylpyridine as a colorless oil (typical yield: 79-81%).[16]

Conclusion and Future Outlook

The synthesis of fluoropyridines has evolved significantly. While established methods like SNAr and the Balz-Schiemann reaction remain valuable for their scalability and access to specific isomers, they are often hampered by harsh conditions and safety concerns. Modern methods, particularly direct C-H fluorination, have revolutionized the field by enabling the late-stage modification of complex molecules under remarkably mild conditions.

For the modern drug discovery professional, the choice of method is a strategic one. For process development and large-scale synthesis of simple fluoropyridines, optimizing a classic SNAr reaction may be the most economical path. However, for rapidly generating analogs of a complex lead compound, the speed, selectivity, and functional group tolerance of a late-stage C-H fluorination are unparalleled. As the field continues to advance, we can anticipate the development of even more selective, catalytic, and sustainable methods for introducing fluorine, further empowering the creation of next-generation therapeutics.

References

A Comparative Guide to the Antimicrobial and Anticancer Potential of Methyl 3-Fluoropyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to numerous FDA-approved drugs. The strategic incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide provides a comprehensive evaluation of Methyl 3-Fluoropyridine-2-carboxylate and its analogs, offering a comparative analysis of their potential as both antimicrobial and anticancer agents. We will delve into synthetic strategies, present comparative biological data from closely related compounds, and provide detailed experimental protocols to empower researchers in this promising field.

Introduction: The Rationale for Fluorinated Pyridine-2-carboxylates

The convergence of a pyridine ring, a methyl carboxylate group at the 2-position, and a fluorine atom at the 3-position creates a unique chemical entity with significant therapeutic potential. The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for target engagement. The methyl ester at the C2 position can be readily hydrolyzed by cellular esterases, potentially leading to a more active carboxylic acid metabolite, and can also influence solubility and cell permeability. The introduction of a fluorine atom at the C3 position is a key design element. Fluorine's high electronegativity can alter the pKa of the pyridine ring and influence the molecule's overall electronic distribution, potentially enhancing interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack and improve the pharmacokinetic profile of the drug candidate.

This guide will explore the synthesis of these analogs and then bifurcate into a detailed analysis of their antimicrobial and anticancer activities, supported by experimental data from analogous compounds and detailed protocols for in-house evaluation.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached through several synthetic routes. A common strategy involves the construction of the substituted pyridine ring followed by esterification. Alternatively, functionalization of a pre-formed pyridine-2-carboxylate scaffold can be employed.

A plausible synthetic route, adapted from the synthesis of the isomeric Methyl 3-Fluoropyridine-4-carboxylate, involves a nucleophilic aromatic substitution (SNAr) reaction.[1] This approach is advantageous due to the commercial availability of starting materials and the typically good yields of SNAr reactions on electron-deficient pyridine rings.

Experimental Protocol: Synthesis of a this compound Analog

This protocol describes a general method for the synthesis of a this compound analog via nucleophilic aromatic substitution.

Materials:

  • Methyl 3-Nitropyridine-2-carboxylate (or a suitable precursor)

  • Cesium fluoride (CsF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Pentane

  • Distilled water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-Nitropyridine-2-carboxylate (1 equivalent) and cesium fluoride (5 equivalents).

  • Add anhydrous DMSO to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 EtOAc/pentane solvent system).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding distilled water to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/pentane) to yield the pure this compound analog.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Cesium fluoride (CsF): Chosen as the fluoride source due to its high reactivity in anhydrous polar aprotic solvents like DMSO.

  • Anhydrous DMSO: A polar aprotic solvent that effectively solvates the cesium cation, leaving the fluoride anion more nucleophilic.

  • High Temperature (120 °C): Necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.

  • Nitrogen Atmosphere: Prevents the introduction of moisture, which can deactivate the fluoride nucleophile.

  • Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Antimicrobial Potential: A Comparative Analysis

Pyridine derivatives have a long history as effective antimicrobial agents.[2][3] The introduction of a fluorine atom can significantly enhance this activity. While specific data for this compound analogs is limited, we can draw comparisons from related fluorinated pyridine and pyridine-2-carboxylate compounds to predict their potential efficacy.

Comparative Efficacy of Analogs

The antimicrobial activity of these analogs is expected to be influenced by the nature and position of substituents on the pyridine ring. For instance, the presence of lipophilic groups may enhance cell wall penetration in bacteria. The electronic properties of the substituents will also play a crucial role in the molecule's interaction with bacterial targets.

To provide a framework for comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some analogous pyridine derivatives against representative bacterial strains.

Table 1: Antimicrobial Activity of Representative Pyridine Analogs

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Enoxacin (a fluoroquinolone with a related core)Escherichia coliPotent[4]
Enoxacin (a fluoroquinolone with a related core)Staphylococcus aureusPotent[4]
Pyridine-2,6-dithiocarboxylic acidEscherichia coli16-32 µM[5][6]
Pyridine-2,6-dithiocarboxylic acidStaphylococcus aureus16-32 µM[5][6]
Substituted Pyridine-2-carboxamidesBacillus subtilisSignificant Activity[7]
Substituted Pyridine-2-carboxamidesStaphylococcus aureusSignificant Activity[7]
4-F substituted Pyridine derivativeVarious Bacteria0.5[8]

Note: This table presents data for analogous compounds to provide a comparative perspective. The actual activity of this compound analogs would need to be determined experimentally.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of fluorinated pyridine derivatives can be multifaceted. One established mechanism for a class of fluorinated pyridones, the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[4] Another potential mechanism for pyridine-containing compounds is metal chelation, which can disrupt essential metallic cofactors for bacterial enzymes.[5][6]

Antimicrobial_Mechanism cluster_compound This compound Analog cluster_bacterium Bacterial Cell cluster_outcome Outcome Compound Fluoropyridine Analog DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Compound->Metal_Ions Chelation DNA_Replication DNA Replication & Repair Enzyme_Function Essential Enzyme Function Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Enzyme_Function->Bacterial_Death Inhibition leads to

Caption: Proposed antimicrobial mechanisms of action for fluoropyridine analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Test compound (this compound analog)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2 °C)

Procedure:

  • Prepare Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of concentrations.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Anticancer Potential: A Comparative Evaluation

The pyridine nucleus is a prominent feature in many approved anticancer drugs.[9] The antiproliferative activity of pyridine derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis.[9][10]

Comparative Cytotoxicity of Analogs

The anticancer efficacy of this compound analogs is anticipated to be dependent on the specific cancer cell line and the substitution pattern on the pyridine ring. The following table presents the half-maximal inhibitory concentration (IC50) values for some analogous pyridine-2-carboxylate and fluoropyridine derivatives against various cancer cell lines, providing a basis for comparison.

Table 2: In Vitro Anticancer Activity of Representative Pyridine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439)Various human cancer cell linesLow micromolar[10]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5 ± 0.3[9]
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivativeMDA-MB-231 (Breast Cancer)GI50 = 13[11]
2-Methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrateMCF-7 (Breast Cancer)21.3[12]
2-oxo-pyridine derivativeCaco-2 (Colon Cancer)7.83 ± 0.50[1]

Note: This table presents data for analogous compounds to provide a comparative perspective. The actual activity of this compound analogs would need to be determined experimentally.

Proposed Mechanism of Anticancer Action

The anticancer mechanism of pyridine derivatives often involves the induction of apoptosis (programmed cell death) through various signaling pathways. One common pathway involves the upregulation of tumor suppressor proteins like p53, which in turn activates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, the executioners of apoptosis.

Anticancer_Mechanism cluster_compound This compound Analog cluster_cell Cancer Cell cluster_outcome Outcome Compound Fluoropyridine Analog p53 p53 Upregulation Compound->p53 Induces Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Caspases Caspase Activation Bax->Caspases Promotes Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed apoptosis induction pathway for anticancer pyridine analogs.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound (this compound analog)

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound prepared in the complete culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with dual antimicrobial and anticancer potential. This guide has provided a framework for their synthesis and evaluation, drawing upon comparative data from structurally related molecules. The provided experimental protocols offer a clear path for researchers to systematically investigate the biological activities of novel analogs.

Future research should focus on the synthesis of a library of these compounds with diverse substitutions on the pyridine ring to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the precise molecular targets responsible for their antimicrobial and anticancer effects. The insights gained from such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-Fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of drug discovery and organic synthesis, the proper management of chemical reagents is as critical as the synthesis itself. Methyl 3-Fluoropyridine-2-carboxylate, a valuable heterocyclic building block, demands a disposal protocol rooted in a thorough understanding of its chemical nature and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, moving beyond mere procedure to explain the scientific rationale behind each recommendation.

Part 1: Hazard Assessment & Chemical Profile

The primary concern stems from its classification as a halogenated heterocyclic organic compound .[3][4] The presence of fluorine, a halogen, means it cannot be disposed of as common, non-halogenated organic waste.[5][6] Improper disposal, such as drain disposal or mixing with non-hazardous waste, poses a significant risk to aquatic ecosystems and can interfere with wastewater treatment processes.[7]

Furthermore, the pyridine ring, a common motif in pharmaceuticals, is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste constituent. The ultimate disposal method must therefore account for the stable, and potentially hazardous, nature of both the fluorine substituent and the pyridine core.

Hazard Category Description Primary Rationale
Acute Toxicity (Oral) Harmful if swallowed.Based on data from analogous pyridine compounds.
Skin Irritation Causes skin irritation.Common characteristic of functionalized pyridine derivatives.[2]
Eye Irritation Causes serious eye irritation.Inferred from similar chemical structures.[2]
Respiratory Irritation May cause respiratory irritation.Inferred from similar chemical structures.[2]
Environmental Hazard Halogenated Organic Compound.Requires specific disposal to prevent environmental release.[3]

Part 2: Personal Protective Equipment (PPE) & Immediate Safety

Handling waste containing this compound requires the same level of precaution as handling the pure reagent. The following PPE is mandatory to prevent exposure.

  • Eye Protection : Chemical splash goggles are the minimum requirement. If there is a significant risk of splashing during transfer, a face shield should be worn over the goggles.

  • Hand Protection : Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[7] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[6]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area : All transfers of this chemical waste must be conducted within a certified laboratory chemical fume hood to mitigate the risk of inhaling vapors.[7]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment for thermal destruction . On-site chemical neutralization by laboratory personnel is strongly discouraged due to the potential for uncontrolled reactions and the generation of equally hazardous byproducts.

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.[3][4]

  • Causality : Halogenated and non-halogenated waste streams are incinerated under different conditions.[5] Mixing them complicates the disposal process and can lead to regulatory non-compliance. Under no circumstances should this waste be mixed with aqueous waste, solid non-hazardous waste, or non-halogenated organic solvents.[3] Even trace amounts of a halogenated compound require the entire container to be treated as halogenated waste.

Step 2: Selecting a Compatible Waste Container

Choose a container that is chemically resistant to pyridine and other organic solvents that may be part of the waste mixture.

  • Recommended : High-Density Polyethylene (HDPE) or glass bottles with a secure, screw-top cap are suitable.

  • Avoid : Do not use metal containers, as some organic compounds and their acidic decomposition products can be corrosive.[6]

  • Container Integrity : Ensure the container is in good condition, free from cracks or leaks, and that the cap provides a vapor-tight seal.[3] This is critical to prevent the release of volatile organic compounds into the laboratory environment.

Step 3: Proper Labeling of Hazardous Waste

Proper labeling is a cornerstone of safe laboratory practice and a strict regulatory requirement.[6]

  • Labeling at First Use : Affix a hazardous waste label to the container before adding the first drop of waste.

  • Required Information : The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical names of all components in the container (e.g., "Waste this compound, Dichloromethane, Methanol"). Do not use abbreviations or chemical formulas.

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Irritant," "Toxic").

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA). This is typically within a fume hood or a designated secondary containment tray on a workbench.

  • Secondary Containment : The waste container must be kept in a secondary container (such as a plastic tub or tray) that can hold the entire volume of the liquid in case of a leak or spill.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3][6] This is an EPA requirement to prevent evaporation of hazardous vapors.

  • Segregation within SAA : Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and acids.

Part 4: The Final Disposal Pathway: High-Temperature Incineration

The collected and properly stored waste must be disposed of through a licensed hazardous waste contractor. The standard and most effective method for destroying halogenated organic compounds like this compound is high-temperature incineration .[8][9]

  • Why Incineration? : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds highly stable and resistant to other forms of degradation.[10][11] Incineration at temperatures typically exceeding 1000°C provides the necessary energy to break these bonds.[8][10]

  • Combustion Products : The thermal decomposition of fluorinated pyridine derivatives will produce carbon dioxide, water, nitrogen oxides, and hydrogen fluoride (HF).[12] Professional hazardous waste incinerators are equipped with "scrubbers" that neutralize acidic gases like HF, preventing their release into the atmosphere.[10] Incomplete combustion could lead to the formation of other hazardous byproducts, underscoring why this process must be handled in a specialized facility.[10]

The diagram below outlines the decision-making workflow for the entire disposal process, from generation to final disposal.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Off-Site Disposal A Waste Generated (e.g., reaction quench, column fractions) B Characterize Waste: Contains this compound? A->B C Select 'Halogenated Organic Waste' Stream B->C Yes D Use Compatible Container (HDPE or Glass) C->D E Affix Hazardous Waste Label (List all components) D->E F Add Waste to Container (in fume hood) E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full or Project Complete? G->H H->F No I Arrange for Pickup by EHS or Licensed Contractor H->I Yes J Transport by Licensed Waste Hauler I->J K High-Temperature Incineration (>1000°C) J->K L Flue Gas Treatment (e.g., 'Scrubbing' of HF) K->L M Compliant Final Disposal L->M

Caption: A workflow diagram illustrating the cradle-to-grave management process for this compound waste.

Part 5: Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully collect the contaminated absorbent material into a sealable container.

    • Label the container as "Hazardous Waste: Spill Debris" and list the spilled chemicals.

    • Dispose of this container through the hazardous waste program.

  • Major Spill (outside a fume hood or large volume) :

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Fluoropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-Fluoropyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.